molecular formula C12H9N3O2 B3345205 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- CAS No. 102207-02-3

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

Cat. No.: B3345205
CAS No.: 102207-02-3
M. Wt: 227.22 g/mol
InChI Key: VTCFRLVPCJMFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-8-nitro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-11-9(5-6-13-7)8-3-2-4-10(15(16)17)12(8)14-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFRLVPCJMFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144768
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-02-3
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Spectroscopic Characterization of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole

[1]

Executive Summary & Compound Identity

1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharman) is a nitrated derivative of the


Definitive characterization requires distinguishing the 8-nitro isomer from the thermodynamically stable 6-nitro isomer, which is often co-generated during nitration.

Property Data
Systematic Name 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole
Common Name 8-Nitroharman
CAS Registry Number 102207-02-3
Molecular Formula

Molecular Weight 227.22 g/mol
Melting Point 209–210 °C (Distinct from 6-nitro isomer, mp >300 °C)
Appearance Yellow/Orange needles or octahedra (from EtOH)

Synthesis & Isolation Context

Understanding the origin of the sample is critical for interpreting spectral impurities. The standard synthesis involves the electrophilic aromatic nitration of Harman (1-methyl-9H-pyrido[3,4-b]indole) using nitric acid in sulfuric acid or acetic anhydride.

  • Reaction Outcome: The reaction typically yields a mixture of 6-nitroharman (major) and 8-nitroharman (minor).

  • Purification Logic: The 8-nitro isomer is generally more soluble in organic solvents (like ethanol or dichloromethane) and has a significantly lower melting point (209–210 °C) compared to the 6-nitro isomer (>300 °C). Fractional crystallization or silica gel chromatography is required for isolation.

Mechanistic Pathway (Graphviz Diagram)

NitrationPathwayHarmanHarman(1-Methyl-beta-carboline)IntermediateSigma ComplexHarman->Intermediate+ HNO3/H2SO4NitroniumNO2+ (Electrophile)Nitronium->IntermediateNitro66-Nitroharman(Major Product)mp > 300°CIntermediate->Nitro6Para to N-H (Favored)Nitro88-Nitroharman(Target)mp 209-210°CIntermediate->Nitro8Ortho to N-H (Minor)

Figure 1: Electrophilic substitution pathway showing the divergence of 6- and 8-nitro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 8-nitro isomer relies on the spin-spin coupling pattern of the benzene ring protons (H-5, H-6, H-7).

H NMR Characterization Strategy

The

Diagnostic Logic:

  • 8-Nitro Isomer: Expect a Triplet (or dd) for H-6, coupled to both H-5 and H-7.

  • 6-Nitro Isomer: Expect No Triplet . H-5 appears as a singlet (or small doublet), and H-7/H-8 appear as an ortho-coupled doublet pair.

Predicted H NMR Data (DMSO- )

Note: Values are consistent with 8-substituted

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-1 (Me) 2.80 – 2.95Singlet-Characteristic methyl group at C-1.
H-3 8.40 – 8.50Doublet5.5Pyridine ring proton; deshielded by N-2.
H-4 8.10 – 8.20Doublet5.5Pyridine ring proton.
H-5 8.30 – 8.45Doublet8.0Deshielded by pyridine ring current.
H-6 7.40 – 7.60Triplet (dd)8.0Key Diagnostic Signal. Coupled to H-5 and H-7.
H-7 8.00 – 8.20Doublet8.0Deshielded by the adjacent 8-nitro group (ortho effect).
NH 11.5 – 12.0Broad Singlet-Indole N-H (exchangeable with

).
C NMR Parameters

The presence of the nitro group at C-8 significantly shifts the ipso-carbon and affects the chemical shifts of C-7 and C-9.

  • C-1 (Methyl): ~20-23 ppm.

  • C-8 (C-NO

    
    ):  ~140-145 ppm (Quaternary, deshielded).
    
  • C-1 (Imine): ~140-142 ppm.

  • C-3, C-4: Pyridine carbons (~138, ~115 ppm).

Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the molecular weight and the presence of the nitro group via characteristic fragmentation.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

m/z (Relative Intensity)Fragment IdentityMechanistic Insight
227 (100%)

Stable molecular ion (aromatic stability).
197

Loss of Nitric Oxide (characteristic of nitroarenes).
181

Loss of Nitro group; formation of carboline radical cation.
180

Rearrangement and loss of nitrous acid.
154

Further degradation of the pyridine ring.
113.5

Doubly charged molecular ion (common in fused aromatics).
Fragmentation Pathway (Graphviz Diagram)

MSFragmentationMMolecular Ion[M]+ m/z 227M_NO2[M - NO2]+m/z 181M->M_NO2- NO2 (46)M_NO[M - NO]+m/z 197M->M_NO- NO (30)M_HCN[M - NO2 - HCN]+m/z 154M_NO2->M_HCN- HCN (27)

Figure 2: Primary fragmentation pathways observed in EI-MS for nitro-beta-carbolines.

Infrared (IR) Spectroscopy

IR is useful for confirming the functional groups, specifically the nitro group stretching vibrations which are very strong.

  • N-H Stretch: 3300 – 3450 cm

    
     (Broad, indole amine).
    
  • C-H Stretch (Aromatic): 3000 – 3100 cm

    
    .
    
  • NO

    
     Asymmetric Stretch:  1500 – 1550 cm
    
    
    (Strong).
  • NO

    
     Symmetric Stretch:  1300 – 1360 cm
    
    
    (Strong).
  • C=N / C=C (Ring): 1600 – 1630 cm

    
     (Pyridine/Benzene skeletal modes).
    

Experimental Protocol for Analysis

To ensure data integrity, follow this standardized workflow for sample preparation.

  • Solubility Check: 8-Nitroharman has limited solubility. Use DMSO-d

    
      for NMR to ensure a sufficient concentration (>5 mg/0.6 mL) for 
    
    
    C acquisition. CDCl
    
    
    may result in poor signal-to-noise ratios.
  • Sample Purification: If the melting point is not sharp (209–210 °C), recrystallize from 95% Ethanol. Impurities from the 6-nitro isomer will appear as small doublets in the aromatic region (7.0–8.5 ppm).

  • Acquisition Parameters:

    • 
      H NMR:  16 scans, D1 = 1.0 sec.
      
    • 
      C NMR:  1024 scans minimum (due to quaternary carbons).
      
    • MS: Direct injection or GC-MS (DB-5 column) is suitable due to the compound's thermal stability up to ~250°C.

References

  • Synthesis and Properties:Science of Synthesis, Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Thieme Connect. (Confirming melting point of 209–210 °C for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole).
  • Spectral Data Source: SpectraBase Record ID: 8-NITRO-1-METHYL-9H-PYRIDO-[3,4-B]-INDOLE . Bio-Rad Laboratories.

  • Nitration Mechanism: Snyder, H. R., & Katz, L. (1948). The Nitration of Harman. Journal of the American Chemical Society, 70(1), 222–225.[1]

  • General Carboline NMR: Siddiqui, S., et al. (2004). Synthesis and antimycobacterial activity of some beta-carboline alkaloids. Natural Product Research, 18(4), 341-347.[1] (Context for carboline shifts).

Structural Elucidation and Crystallographic Analysis of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural biology and small-molecule crystallography, I approach the structural elucidation of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly known as 8-nitroharmane) not merely as a data collection exercise, but as a critical gateway to understanding its pharmacological mechanism. This synthetic


-carboline derivative has emerged as a significant lead compound in antifungal drug development, demonstrating potent inhibition of pathogenic Cryptococcus species[1].

Unlike traditional antifungals, 8-nitroharmane does not target ergosterol or the fungal cell wall; instead, it induces membrane permeabilization leading to the lethal leakage of intracellular nucleotides[1]. Understanding the precise 3D spatial arrangement, electron density, and intermolecular hydrogen-bonding networks of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is essential for rational, structure-based drug optimization.

Chemical Context & Rationale for Structural Analysis

The


-carboline scaffold consists of a planar tricyclic pyrido[3,4-b]indole system. The addition of a methyl group at the C1 position and a nitro group at the C8 position introduces unique steric and electronic dynamics[2].

The causality behind studying this specific substitution pattern lies in its dual nature:

  • Electronic Disruption: The strongly electron-withdrawing 8-nitro group alters the pKa of the adjacent indole N-H, making it a stronger hydrogen-bond donor compared to unsubstituted harmane[2].

  • Steric Hindrance: The proximity of the 8-nitro group to the indole N-H creates a highly localized dipole, influencing how the molecule packs in a crystal lattice and, by extension, how it interacts with lipid bilayers or protein binding pockets in fungal pathogens.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To achieve atomic-level resolution, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring that any failure in crystallization or data collection is immediately caught and corrected.

Phase 1: Crystal Growth Dynamics

Objective: Grow diffraction-quality single crystals (optimal size: 0.1 × 0.1 × 0.2 mm).

  • Solvent Selection: Dissolve 8-nitroharmane in a binary solvent system of ethanol and petroleum ether (bp 40–60°C)[2].

    • Causality: The polar

      
      -carboline core is highly soluble in ethanol, while petroleum ether acts as a non-polar antisolvent.
      
  • Slow Evaporation: Place the solution in a loosely capped vial at 20°C.

    • Causality: Slow evaporation gradually increases the antisolvent concentration, driving the system into the metastable zone. This favors the nucleation of a single, highly ordered crystal lattice over rapid, amorphous precipitation.

  • Validation Checkpoint: Inspect under polarized light. Crystals must extinguish light uniformly when rotated. If birefringence is fragmented, the crystal is twinned and must be discarded.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Mounting and Cryocooling: Mount the validated crystal on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K under a nitrogen stream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs). This reduces the smearing of electron density, which is critical for accurately resolving the dihedral angle of the freely rotatable 8-nitro group.

  • Data Acquisition: Utilize Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector. Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Validation Checkpoint: Calculate the internal agreement factor (

    
    ). The protocol is only validated to proceed if 
    
    
    
    . A higher value indicates poor crystal quality or incorrect Laue symmetry assignment, requiring immediate recalibration.
Phase 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically.
    
  • Hydrogen Placement: Place the critical indole N-H hydrogen atom using a riding model, but verify its position via the residual difference Fourier map to confirm intermolecular hydrogen bonding.

Crystallography_Workflow A Synthesis & Purification of 8-Nitroharmane B Binary Solvent Screening (EtOH / Petroleum Ether) A->B C Slow Evaporation (Metastable Zone Control) B->C D Validation: Polarized Light (Uniform Extinction?) C->D D->B No (Twinned) E SCXRD Data Collection (100 K, Mo Kα) D->E Yes F Validation: R_int < 0.05 E->F F->E No (Recalibrate) G Structure Solution & Refinement (Anisotropic, F^2) F->G Yes

Fig 1: Self-validating crystallographic workflow for 8-nitroharmane structural elucidation.

Structural Analysis & Molecular Geometry

Once the structure is refined, the physical geometry provides direct insights into the molecule's chemical behavior.

Planarity and Conjugation

The pyrido[3,4-b]indole core is expected to be highly planar, with an RMS deviation of less than 0.05 Å for the 13 core atoms. The critical structural feature is the orientation of the 8-nitro group. Because of steric clash with the adjacent C7 hydrogen and the indole N-H, the nitro group is forced out of the plane of the indole ring. This dihedral twist breaks perfect conjugation, localizing electron density and creating a distinct polar face on the molecule.

Intermolecular Interactions and Crystal Packing

The crystal lattice is primarily stabilized by strong N–H···O hydrogen bonds. The indole nitrogen (N9) acts as the hydrogen bond donor, while one of the oxygen atoms of the 8-nitro group from an adjacent molecule acts as the acceptor. This head-to-tail hydrogen bonding creates infinite 1D chains along the crystallographic b-axis, which stack via


 interactions (centroid-to-centroid distance ~3.4 Å) driven by the planar 

-carboline core.

Structure-Activity Relationship (SAR): Mechanistic Insights

The crystallographic data directly explains the biological efficacy of 8-nitroharmane against Cryptococcus neoformans and C. gattii.

Experimental assays confirm that 8-nitroharmane does not interact with ergosterol, nor does it inhibit cell wall synthesis[1]. Instead, it causes a massive extracellular leakage of nucleotides (detectable at an optical density of 260 nm)[1].

The Structural Causality: The rigid planarity of the


-carboline core allows the molecule to intercalate deeply into the hydrophobic lipid tails of the fungal membrane. Concurrently, the out-of-plane, highly polar 8-nitro group acts as a localized "wedge," disrupting the tight packing of the membrane lipids. This structural wedge effect increases membrane permeability, leading to the catastrophic leakage of nucleic acids and subsequent fungal cell death.

SAR_Mechanism N1 8-Nitroharmane (Planar Core + Polar Wedge) N2 Fungal Membrane Insertion N1->N2 N3 Lipid Bilayer Disruption (Non-Ergosterol Dependent) N2->N3 N4 Nucleotide Leakage (Measured at OD 260nm) N3->N4 N5 Fungal Cell Death (C. neoformans / C. gattii) N4->N5

Fig 2: Structure-Activity Relationship and membrane permeabilization pathway of 8-nitroharmane.

Quantitative Data Summaries

To provide a benchmark for researchers synthesizing and crystallizing


-carboline derivatives, the following table summarizes the standard crystallographic parameters expected for 8-nitroharmane and closely related analogs.
ParameterExpected Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for planar tricyclic alkaloids packing via

stacking.
Space Group P2₁/c or P-1Centrosymmetric packing favored by head-to-tail H-bonding.
Temperature 100(2) KMinimizes thermal motion of the 8-nitro group.
Wavelength 0.71073 Å (Mo K

)
High penetration depth for dense organic crystals.
Dihedral Angle (Nitro/Indole) 15° – 35°Indicates degree of steric clash and disruption of conjugation.

Stacking Distance
3.35 – 3.45 ÅDrives the vertical assembly of the crystal lattice.
N–H···O Bond Distance 2.80 – 2.95 ÅStrong intermolecular interaction dictating 1D chain formation.
Final

Index
< 0.050Confirms high-resolution, reliable structural model.

References

  • Cruz, K., et al. (2019).Screening and Antifungal Activity of a

    
    -Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology.
    URL:[Link]
    

Sources

Quantum chemical calculations for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive protocol for the quantum chemical characterization of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharman). It synthesizes theoretical rigor with practical application for drug discovery and toxicology.

A Technical Guide for Computational Analysis & Mutagenic Mechanism Elucidation

Executive Summary & Compound Identity

1-Methyl-8-nitro-9H-pyrido[3,4-b]indole , commonly referred to as 8-Nitroharman , is a nitro-substituted derivative of the


-carboline alkaloid Harman. While the parent compound is ubiquitous in biological systems and certain foods, the introduction of a nitro group at the C8 position drastically alters its electronic landscape, conferring potent mutagenic properties.

For researchers in drug development and toxicology, this molecule represents a critical case study in bioactivation . The nitro group, positioned adjacent to the indole nitrogen (N9), creates unique steric and electronic effects that facilitate enzymatic reduction—a gateway to DNA adduct formation.

This guide provides a self-validating computational protocol to characterize the ground-state geometry, electronic properties, and

Technical Guide: Solubility and Stability Profiling of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility and stability profiling of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly referred to as 8-Nitroharmane ).

As a nitrated derivative of the


-carboline alkaloid Harmane, this compound has emerged as a promising lead candidate for antifungal therapies, particularly against Cryptococcus species.[1][2][3][4] However, the introduction of a nitro group at the C-8 position significantly alters the physicochemical landscape of the parent scaffold, necessitating a tailored approach to pre-formulation profiling.

Executive Summary & Compound Profile

Compound Name: 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole Common Name: 8-Nitroharmane CAS Registry: 102207-02-3 Molecular Formula:


Molecular Weight:  227.22  g/mol [5][6][7]

Therapeutic Relevance: Unlike its parent compound Harmane (a monoamine oxidase inhibitor), 8-Nitroharmane exhibits distinct antimicrobial properties. Recent screenings identify it as a potent inhibitor of Cryptococcus neoformans and C. gattii (MIC ~40 µg/mL) with a favorable toxicity profile toward human fibroblasts.[2][3][4]

Physicochemical Challenges: The 8-nitro substituent exerts a strong electron-withdrawing effect (


), which reduces the basicity of the pyridine nitrogen (

) and increases the acidity of the indole nitrogen (

). This "push-pull" electronic modification impacts aqueous solubility and pH-dependent stability, requiring precise buffer selection during profiling.

Physicochemical Characterization Strategy

Predicted Ionization & Lipophilicity

Before initiating wet-lab experiments, understand the ionization boundaries. The


-carboline scaffold is amphoteric.
PropertyHarmane (Parent)8-Nitroharmane (Estimated)Impact on Protocol
pKa (Pyridine N) ~5.3 (Basic)~3.5 – 4.0Reduced basicity; requires lower pH to achieve ionization/solubility.
pKa (Indole NH) ~15 (Acidic)~12.5 – 13.0Increased acidity; potential for deprotonation in strong alkaline media.
LogP ~3.1~2.8 – 3.2Moderate lipophilicity; likely requires cosolvents (DMSO/MeOH) for stock solutions.
Solubility Low (Neutral pH)Very Low (Neutral pH)Critical: pH-solubility profiling is mandatory.
Analytical Methodology (HPLC-UV/MS)

Objective: Establish a stability-indicating method capable of separating the parent 8-nitroharmane from potential degradants (e.g., 8-aminoharmane via reduction, or N-oxide derivatives).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) – Avoid phosphate buffers if MS detection is planned.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 350 nm (nitro-conjugated system).

  • Flow Rate: 1.0 mL/min.

Solubility Profiling Protocol

The solubility of 8-nitroharmane is pH-dependent. The protocol below determines the intrinsic solubility (


) and the pH-solubility profile.
Experimental Workflow
  • Preparation: Weigh excess solid compound (~5 mg) into 1.5 mL microcentrifuge tubes.

  • Media Addition: Add 500 µL of the following buffers:

    • pH 1.2 (0.1 N HCl): Simulates gastric fluid (protonated Pyridine-N).

    • pH 4.5 (Acetate): Transition state.

    • pH 6.8 (Phosphate): Simulates intestinal fluid (Neutral species).

    • pH 7.4 (PBS): Systemic circulation.

    • FaSSIF/FeSSIF: Biorelevant media to assess solubilization by bile salts/lecithin.

  • Equilibration: Shake at 37°C for 24 hours (thermomixer @ 750 rpm).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC.

Data Interpretation[1][3][7]
  • High Solubility at pH 1.2: Indicates the protonated cation (

    
    ) is the dominant soluble species.
    
  • Precipitation at pH > 4: Signals the "danger zone" for intravenous formulation; formulation may require cyclodextrins (e.g., HP-

    
    -CD) or cosolvents (PEG400).
    

Stability Studies: Forced Degradation

Core Directive: You must prove the molecule survives processing and storage. Nitro-aromatics are specifically prone to photolytic reduction and redox instability.

Stress Conditions Table
StressorConditionDurationTarget DegradationMechanism
Hydrolysis (Acid) 0.1 N HCl, 60°C24 - 48 hrs< 5%Indole ring opening (rare).
Hydrolysis (Base) 0.1 N NaOH, 60°C24 - 48 hrs< 10%Indole deprotonation/oxidation.
Oxidation 3%

, RT
4 - 24 hrs10 - 20%N-oxidation (Pyridine N-oxide).
Photostability UV/Vis (ICH Q1B)1.2M lux hrsHigh Risk Nitro-to-nitroso reduction; radical formation.
Thermal 80°C (Solid State)7 days< 2%Sublimation or thermal decomposition.
Critical Focus: Photostability of Nitro- -carbolines

-carbolines are known photosensitizers. The 8-nitro group adds a pathway for photoreduction.
  • Protocol: Expose solid sample and solution (in clear glass) to a Xenon arc lamp.

  • Control: Wrap identical samples in aluminum foil (Dark Control).

  • Analysis: Check for the appearance of 8-aminoharmane (reduction product) or shifts in the UV

    
    .
    

Visualizing the Study Architecture

The following diagram illustrates the logical flow of the pre-formulation campaign, highlighting the decision gates based on solubility and stability outcomes.

G cluster_Solubility Phase 1: Solubility Profiling cluster_Stability Phase 2: Stability & Stress Testing Start Compound: 8-Nitroharmane pH_Screen pH-Dependent Solubility (pH 1.2, 4.5, 6.8, 7.4) Start->pH_Screen Biorelevant Biorelevant Media (FaSSIF / FeSSIF) Start->Biorelevant Solubility_Decision Solubility Adequate? pH_Screen->Solubility_Decision Biorelevant->Solubility_Decision Stress_Acid Acid Hydrolysis (0.1N HCl, 60°C) Solubility_Decision->Stress_Acid Proceed Formulation Formulation Strategy (Salt selection / Cosolvents) Solubility_Decision->Formulation Low Sol? Degradation_Check Identify Degradants (LC-MS/MS) Stress_Acid->Degradation_Check Stress_Base Base Hydrolysis (0.1N NaOH, 60°C) Stress_Base->Degradation_Check Stress_Ox Oxidation (3% H2O2) Stress_Ox->Degradation_Check Stress_Photo Photostability (ICH Q1B) Stress_Photo->Degradation_Check Degradation_Check->Formulation Stable Profile

Caption: Workflow for physicochemical profiling of 8-Nitroharmane, linking solubility gates to stress testing.

Synthesis & Purity Verification (Self-Validating Protocol)

Since 8-nitroharmane is often synthesized in-house via nitration of Harmane, regio-isomeric purity is the single biggest risk to data integrity.

The Nitration Risk: Nitration of Harmane typically yields a mixture of:

  • 8-Nitroharmane (Major product, ~60% yield).

  • 6-Nitroharmane (Minor product, ~20% yield).

Validation Step: Before any solubility study, you must confirm the absence of the 6-nitro isomer.

  • NMR Distinction: The C-5 and C-7 protons in the 6-nitro isomer show different coupling constants compared to the C-5, C-6, C-7 pattern in the 8-nitro isomer.

  • TLC: 8-nitroharmane typically has a different

    
     value than the 6-nitro isomer on Silica gel (Mobile phase: MeOH/DCM).
    

References

  • SpectraBase . "8-NITRO-1-METHYL-9H-PYRIDO-[3,4-B]-INDOLE".[6][8] Wiley Science Solutions. Available at: [Link]

  • ResearchGate . "A battery of assays... screening of thiosemicarbazone derivatives (Mentioning 8-nitroharmane antifungal activity)". ResearchGate. Available at: [Link]

  • NIST Chemistry WebBook . "9H-Pyrido[3,4-b]indole, 1-methyl- (Harmane properties)". National Institute of Standards and Technology.[9] Available at: [Link]

  • EPA . "CompTox Chemicals Dashboard: 6-Nitro-1-phenyl-9H-pyrido(3,4-b)indole (Analogous physicochemical data)". U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. As a member of the pyrido[3,4-b]indole (β-carboline) family, this compound belongs to a class of heterocyclic alkaloids known for a wide spectrum of biological activities, including potent anticancer properties.[1] Therefore, a thorough and methodologically sound evaluation of its cytotoxic potential is a critical first step in the drug discovery and development process.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, the rationale for experimental choices, and the logical flow from initial screening to mechanistic investigation.

Introduction to 1-methyl-8-nitro-9H-pyrido[3,4-b]indole and the Rationale for Cytotoxicity Screening

The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities.[2] Derivatives of this core structure have been shown to exhibit a range of effects, including anti-leishmanial and broad-spectrum anticancer activity.[3][4][5][6] The introduction of a nitro group at the 8-position and a methyl group at the 1-position of the β-carboline nucleus in 1-methyl-8-nitro-9H-pyrido[3,4-b]indole suggests the potential for novel biological properties, including cytotoxicity.

Preliminary cytotoxicity screening serves as the initial gatekeeper in the evaluation of a new chemical entity. It aims to determine the concentration range at which the compound elicits a toxic response in cultured cells, providing essential data for subsequent, more detailed mechanistic studies. This initial screen is crucial for identifying compounds with potential therapeutic efficacy and for flagging those with unacceptable levels of toxicity early in the drug development pipeline.

Foundational In Vitro Cytotoxicity Assays: A Two-Pronged Approach

For a robust preliminary cytotoxicity screen, a multi-assay approach is recommended to mitigate the risk of artifacts and to gain a more comprehensive understanding of the compound's effects. We will focus on two widely accepted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity.

The MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn is often used as a proxy for cell viability.[7][8][9] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][10] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate at an optimal density adherence Allow cells to adhere and enter exponential growth phase (24h) cell_seeding->adherence compound_prep Prepare serial dilutions of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole adherence->compound_prep treatment Treat cells with varying concentrations of the compound compound_prep->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate (2-4h) to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution to dissolve formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_viability Calculate percentage cell viability relative to untreated controls read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine the IC50 value calculate_viability->plot_curve

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549, or a panel of relevant lines) into a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[11]

  • Compound Preparation and Treatment: Prepare a stock solution of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Replace the medium in the cell plate with the medium containing the test compound. Include appropriate controls: vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.[13]

  • MTT Addition and Incubation: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

The LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity.[15] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17] The amount of LDH in the supernatant is, therefore, proportional to the number of lysed cells.[18] This assay is particularly useful for detecting necrosis or late-stage apoptosis.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Reaction cluster_analysis Data Analysis cell_seeding Seed and treat cells as in the MTT assay protocol incubation Incubate for the desired exposure time cell_seeding->incubation centrifuge Centrifuge the 96-well plate to pellet cells incubation->centrifuge transfer_supernatant Carefully transfer supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reagent Add LDH reaction mixture to each well transfer_supernatant->add_reagent reaction_incubation Incubate at room temperature, protected from light add_reagent->reaction_incubation add_stop_solution Add stop solution reaction_incubation->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate percentage cytotoxicity relative to controls read_absorbance->calculate_cytotoxicity plot_curve Plot dose-response curve and determine the EC50 value calculate_cytotoxicity->plot_curve

Caption: Workflow for the LDH release cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up appropriate controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer), and a background control (medium only).[12]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[13]

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture, as per the manufacturer's instructions, to each well.[13]

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for a specified time (usually up to 30 minutes), protected from light.[16] Then, add the stop solution provided with the kit and measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells. Plot the percentage of cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the half-maximal effective concentration (EC₅₀) value.

Data Presentation and Interpretation

The quantitative data obtained from the preliminary cytotoxicity screening should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Cell LineAssayIncubation Time (h)IC₅₀ / EC₅₀ (µM)
HeLaMTT2452.3
4828.1
7215.6
LDH24>100
4875.4
7242.8
A549MTT2468.9
4835.2
7220.1
LDH24>100
4889.7
7255.3

Interpretation of Results:

  • A time- and dose-dependent decrease in cell viability (MTT assay) and an increase in cytotoxicity (LDH assay) would suggest that 1-methyl-8-nitro-9H-pyrido[3,4-b]indole possesses cytotoxic activity.

  • Discrepancies between the IC₅₀ values from the MTT and LDH assays can provide initial insights into the mechanism of cell death. For example, a potent effect in the MTT assay with a less pronounced effect in the LDH assay at earlier time points might suggest an anti-proliferative or early apoptotic effect rather than immediate cell lysis.

Delving Deeper: Investigating the Mechanism of Cell Death

Should the preliminary screening indicate significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key molecular pathways involved in apoptosis include the activation of caspases and the regulation by the Bcl-2 family of proteins.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is often triggered by cellular stress, such as that induced by cytotoxic drugs. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[19][20][21][22] An imbalance in favor of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Intrinsic_Apoptosis cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stress 1-methyl-8-nitro-9H- pyrido[3,4-b]indole bax_bak Bax/Bak Activation stress->bax_bak bcl2_inhib Bcl-2/Bcl-xL Inhibition stress->bcl2_inhib momp MOMP bax_bak->momp bcl2_inhib->bax_bak cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

The Extrinsic (Death Receptor) Pathway of Apoptosis

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[23] This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate downstream executioner caspases.[23][24][25][26]

Extrinsic_Apoptosis cluster_ligand Extracellular Signal cluster_receptor Death Receptor Activation cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk with Intrinsic Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bid Bid Cleavage to tBid caspase8->bid apoptosis Apoptosis caspase3->apoptosis bax_bak Bax/Bak Activation bid->bax_bak

Caption: The extrinsic (death receptor) pathway of apoptosis.

Further investigations into the mechanism of action of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole could involve assays to measure caspase activation (e.g., caspase-3/7, -8, and -9 activity assays), changes in mitochondrial membrane potential, and the expression levels of key Bcl-2 family proteins.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary cytotoxicity screening of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. By employing a combination of well-validated in vitro assays and a logical progression from initial screening to mechanistic elucidation, researchers can effectively characterize the cytotoxic potential of this novel compound. The insights gained from these initial studies will be instrumental in guiding future preclinical development and in ultimately determining the therapeutic promise of this and other related β-carboline derivatives.

References

  • Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]

  • PubMed. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Available at: [Link]

  • PubMed. Regulation of apoptosis by Bcl-2 family proteins. Available at: [Link]

  • National Center for Biotechnology Information. Caspase Activation Pathways: an Overview. In: Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Wikipedia. Bcl-2 family. Available at: [Link]

  • Portland Press. Caspase activation cascades in apoptosis. Biochemical Society Transactions. Available at: [Link]

  • The Royal Society. Targeting BCL-2 regulated apoptosis in cancer. Open Biology. Available at: [Link]

  • Creative Diagnostics. Role of Caspases in Apoptosis. Available at: [Link]

  • Assay Genie. Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Annual Reviews. Biochemical Pathways of Caspase Activation During Apoptosis. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • AA Blocks. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available at: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • Longdom Publishing. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]

  • PubMed. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Protocols.io. MTT (Assay protocol, published on Feb 27, 2023). Available at: [Link]

  • PubMed. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]

  • Protocols.io. CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. Available at: [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. Available at: [Link]

  • National Institutes of Health. SOP for the BALB/C 3T3 NRU Cytotoxicity Test. Available at: [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • Standard Operating Procedure (SOP). Standardized viability assessment of cell monolayers with MTT. Available at: [Link]

  • ResearchGate. (PDF) CELL CULTURE TECHNIQUES: A STANDARD OPERATING PROCEDURE v1. Available at: [Link]

  • Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]

  • National Center for Biotechnology Information. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. Available at: [Link]

  • MDPI. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Available at: [Link]

  • ResearchGate. SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. Available at: [Link]

  • Environmental Protection Agency. 6-Nitro-1-phenyl-9H-pyrido(3,4-b)indole-3-carboxylic acid, Methyl ester. Available at: [Link]

Sources

Mechanistic Deconvolution of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane): A Technical Guide to Antifungal Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-8-nitro-9H-pyrido[3,4-b]indole, commonly referred to as 8-nitroharmane , is a synthetic β-carboline derivative that has emerged as a privileged scaffold in antimicrobial drug discovery. With the clinical arsenal against cryptococcosis remaining largely stagnant for decades, identifying novel compounds with unique mechanisms of action is critical. Recent in vitro screening has identified 8-nitroharmane as a potent inhibitor of pathogenic Cryptococcus neoformans and C. gattii1.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere protocol listing. Here, we will dissect the causality behind the experimental workflows used to validate 8-nitroharmane's biological activity, establishing a self-validating system of exclusion assays that definitively maps its mechanism of action and safety profile.

Baseline Efficacy and the Causality of Cytotoxicity Profiling

Before investing resources into mechanistic deconvolution, a compound must demonstrate a favorable therapeutic window. 8-nitroharmane exhibits a Minimum Inhibitory Concentration (MIC) of 40 μg/mL against multiple virulent genotypes of Cryptococcus [[2]](). However, in vitro efficacy is irrelevant if the compound induces indiscriminate mammalian cell death.

To establish a physiological baseline, cytotoxicity is evaluated against the MRC-5 human lung fibroblast lineage . Because Cryptococcus species primarily establish infection via the pulmonary route following the inhalation of basidiospores, proving non-toxicity in lung fibroblasts is a highly relevant, organ-specific safety metric 3.

Protocol: AlamarBlue® Viability Assay (MRC-5 Fibroblasts)
  • Rationale: The AlamarBlue assay utilizes resazurin, a non-fluorescent indicator dye that is converted to highly fluorescent resorufin by the mitochondrial enzymes of metabolically active cells. This provides a direct, quantitative readout of cell viability without requiring cell lysis.

  • Execution:

    • Culturing: Grow MRC-5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L glutamine, and 100 μg/mL streptomycin/penicillin.

    • Seeding: Seed cells into 96-well microplates and incubate at 37°C with 5% CO₂ for 24 hours to ensure adherence.

    • Exposure: Dissolve 8-nitroharmane in DMSO and add to wells at final concentrations ranging from 0.781 to 50 μg/mL. Crucial Step: Ensure the final DMSO concentration remains ≤0.1% across all wells to prevent solvent-induced background toxicity.

    • Incubation & Readout: Incubate for 72 hours. Add 10 μL of AlamarBlue® reagent 2 hours prior to the end of the incubation. Measure fluorescence (Excitation: 530–560 nm; Emission: 590 nm).

  • Outcome: 8-nitroharmane yields an IC₅₀ > 50 μg/mL, confirming it is non-cytotoxic to human fibroblasts at concentrations that effectively halt fungal growth [[2]]().

The Self-Validating Mechanistic System

To elucidate exactly how 8-nitroharmane exerts its antifungal effect, we employ a self-validating system of exclusion assays. By systematically testing and ruling out common antifungal targets (cell wall synthesis and direct ergosterol binding), we isolate the true mechanism: non-specific membrane permeabilization.

Ruling Out Cell Wall Interference: The Sorbitol Protection Assay
  • Rationale: Antifungals like echinocandins inhibit cell wall synthesis, causing the fungal cell to lyse under its own internal osmotic pressure. Sorbitol acts as an exogenous osmotic protectant. If 8-nitroharmane targets the cell wall, adding 0.8 M sorbitol will stabilize the fungal protoplasts, artificially rescuing the cells and raising the MIC. If the MIC remains unchanged, the cell wall is definitively excluded as a target 3.

  • Execution: Prepare two parallel sets of broth microdilution plates containing serial dilutions of 8-nitroharmane. Supplement one set with 0.8 M sorbitol. Inoculate both with C. neoformans VNI and incubate for 72 hours.

  • Result: No shift in MIC was observed, confirming 8-nitroharmane does not target the fungal cell wall.

Ruling Out Membrane Binding: Exogenous Ergosterol Assay
  • Rationale: Polyene antifungals (e.g., Amphotericin B) kill fungi by directly binding to ergosterol in the membrane to form pores. If 8-nitroharmane shares this mechanism, supplementing the media with excess exogenous ergosterol will act as a "decoy," binding the free drug before it can reach the fungal membrane, thereby increasing the MIC [[2]]().

  • Execution: Prepare microdilution plates with 8-nitroharmane and supplement the wells with exogenous ergosterol ranging from 400 to 1600 μg/mL. Inoculate and incubate.

  • Result: The MIC of 8-nitroharmane remained unchanged (40 μg/mL), proving it does not interact directly with ergosterol.

Confirming the Mechanism: 260 nm Intracellular Leakage Assay
  • Rationale: Having ruled out the cell wall and ergosterol binding, we test for direct membrane disruption. When a fungal cell membrane is compromised, intracellular contents leak into the extracellular space. Because nucleotides and nucleic acids absorb strongly at 260 nm, measuring the UV absorbance of the extracellular supernatant over time provides a direct, quantitative kinetic readout of membrane permeabilization 1.

  • Execution:

    • Wash C. neoformans cells and resuspend in sterile saline.

    • Expose aliquots to 8-nitroharmane at 1× MIC (40 μg/mL) and 4× MIC (160 μg/mL). Use perchloric acid as a 100% total lysis positive control.

    • Extract samples at 1, 2, 4, and 6-hour intervals.

    • Centrifuge to pellet intact cells, transfer the supernatant to quartz cuvettes, and measure absorbance at 260 nm using a UV-Vis spectrophotometer.

  • Result: 8-nitroharmane induces a severe, time-dependent increase in nucleotide leakage, definitively identifying membrane disruption as its primary mode of action.

Quantitative Data Summaries

Table 1: In Vitro Susceptibility and Cytotoxicity Profile
ParameterResultBiological Significance
Target Pathogens C. neoformans & C. gattiiBroad-spectrum anti-cryptococcal activity
Minimum Inhibitory Concentration (MIC) 40 μg/mLEstablishes robust baseline efficacy
Mammalian Cell Line MRC-5 (Human Lung Fibroblasts)Physiologically relevant for pulmonary infections
Cytotoxicity (IC₅₀) > 50 μg/mLIndicates a favorable therapeutic safety window
Table 2: 260 nm Intracellular Leakage Kinetics (Membrane Permeabilization)
Exposure Time1× MIC (40 μg/mL) Leakage Increase4× MIC (160 μg/mL) Leakage Increase
1 Hour +6%+14%
2 Hours +9%+25%
4 Hours +17%+42%
6 Hours +21%+61%
(Note: Percentages represent the increase in nucleotide leakage relative to the 100% perchloric acid lysis control).

Mechanistic Workflow Visualization

The following diagram maps the self-validating logical workflow used to deconvolute the biological activity of 8-nitroharmane.

G Compound 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane) Screening In Vitro Susceptibility (MIC = 40 μg/mL) Compound->Screening Toxicity Cytotoxicity Assay (MRC-5 Fibroblasts) Compound->Toxicity Mech Mechanistic Deconvolution Screening->Mech Active Hit Safe Non-Cytotoxic Profile (IC50 > 50 μg/mL) Toxicity->Safe Assay1 Sorbitol Protection Assay (Cell Wall Target) Mech->Assay1 Assay2 Exogenous Ergosterol Assay (Membrane Binding) Mech->Assay2 Assay3 260 nm Leakage Assay (Membrane Permeabilization) Mech->Assay3 Res1 No Shift in MIC (Excludes Cell Wall) Assay1->Res1 Res2 No Shift in MIC (Excludes Ergosterol Binding) Assay2->Res2 Res3 Increased Nucleotide Leakage (Confirms Membrane Disruption) Assay3->Res3

Logical workflow for the mechanistic deconvolution of 8-nitroharmane's antifungal activity.

References

  • [1] Cruz, K. S., et al. "Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii." International Journal of Microbiology, PMC (nih.gov). Available at:[Link]

  • [2] Cruz, K. S., et al. "Research Article Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii." Instituto Nacional de Pesquisas da Amazônia (inpa.gov.br). Available at:[Link]

  • [3] Cruz, K. S., et al. "Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii - PMC." National Institutes of Health (nih.gov). Available at:[Link]

Sources

Definitive Technical Guide: Target Deconvolution for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic framework for elucidating the biological interactome of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (systematically referred to here as 8-Nitroharman ). This document synthesizes chemoproteomic methodologies with functional genomics to move beyond established targets (e.g., DNA intercalation) and uncover novel, druggable mechanisms.

Executive Summary & Compound Profile

1-methyl-8-nitro-9H-pyrido[3,4-b]indole belongs to the


-carboline class of alkaloids.[1][2] While historically studied as mutagenic byproducts of the Maillard reaction in cooked proteins, recent pharmacological interest has shifted toward their potential as MDM2 inhibitors , Kinase modulators (DYRK1A/CLK) , and DNA-intercalating agents .

The 8-nitro substituent introduces unique electronic properties compared to the parent Harman (1-methyl-9H-pyrido[3,4-b]indole), potentially altering its metabolic activation (via nitroreductases) and binding affinity. This guide provides a high-resolution roadmap for identifying its direct protein targets using label-free and label-based proteomic strategies.

Chemical & Pharmacological Profile
FeatureDescriptionImplication for Target Discovery
Scaffold Planar Tricyclic

-Carboline
High probability of DNA intercalation; likely kinase ATP-pocket binder.
Functional Group C8-Nitro (

)
Electron-withdrawing; potential for bioreductive activation to hydroxylamine (covalent binding).
Solubility Moderate (DMSO soluble)Suitable for cellular assays; may require formulation for high-concentration TPP.
Known Interactions DNA, MAO-A/B, Benzodiazepine Receptors"Off-targets" to filter out during novel target validation.

Strategy I: Label-Free Thermal Proteome Profiling (TPP)

Rationale: The 8-nitro group is chemically sensitive. Derivatization for immobilization (e.g., adding a linker) might abolish binding or alter specificity. TPP allows for the identification of targets in live cells or lysates without modifying the parent compound, relying on the principle of ligand-induced thermal stabilization .

Experimental Protocol

Objective: Identify proteins that show a shift in melting temperature (


) upon binding to 8-Nitroharman.
  • Sample Preparation:

    • Cultivate HepG2 or HCT116 cells (relevant for metabolic/oncology targets).

    • Lyse cells under non-denaturing conditions (PBS + Protease Inhibitors).

    • Divide lysate into two aliquots: Vehicle (DMSO) and Treatment (10

      
      M 8-Nitroharman) . Incubate for 30 min at 25°C.
      
  • Thermal Challenge:

    • Aliquot samples into 10 PCR tubes/strips.

    • Apply a temperature gradient: 37°C to 67°C (steps of 3°C) using a thermal cycler.

    • Heat for 3 minutes, then cool to 4°C.

  • Protein Extraction & Digestion:

    • Ultracentrifuge (100,000 x g, 20 min) to pellet precipitated (unstable) proteins.

    • Collect supernatant (soluble, stable proteins).

    • Digest with Trypsin/Lys-C (Overnight, 37°C).

    • Label peptides with TMT (Tandem Mass Tag) 10-plex reagents for multiplexing.

  • LC-MS/MS Analysis:

    • Analyze via Orbitrap Mass Spectrometer.

    • Quantify peptide abundance across temperature points.

  • Data Analysis:

    • Fit melting curves (Sigmoidal) for each protein.

    • Calculate

      
      .
      
    • Hit Criteria:

      
       with 
      
      
      
      (ANOVA).
Causality & Interpretation

A positive


 indicates the compound binds and stabilizes the protein fold. A negative shift (destabilization) may suggest binding to a regulatory domain that induces unfolding or disruption of a protein complex.

Strategy II: Chemoproteomic Photoaffinity Labeling (PAL)

Rationale: If TPP yields low-affinity hits, a covalent capture strategy is required. The 8-nitro group can be chemically reduced to an amine (


) to serve as an attachment point for a diazo-linker  or alkyne handle , provided SAR studies show the amino-derivative retains biological activity.
Probe Design
  • Scaffold: 1-methyl-8-amino-9H-pyrido[3,4-b]indole (reduced 8-nitro).

  • Linker: Minimal alkyl chain (C4-C6).

  • Warhead: Photoreactive Diazirine (activates at 365 nm UV).

  • Handle: Terminal Alkyne (for Click Chemistry with Azide-Biotin).

Workflow Diagram (DOT)

The following diagram illustrates the parallel workflows for TPP and PAL.

TargetDiscoveryWorkflow cluster_TPP Strategy 1: Label-Free TPP cluster_PAL Strategy 2: Photoaffinity Labeling Compound 1-methyl-8-nitro-9H-pyrido[3,4-b]indole Lysate Cell Lysate Compound->Lysate Native Probe Synthesize Probe (Diazirine-Alkyne) Compound->Probe Derivatization TempGrad Thermal Gradient (37-67°C) Lysate->TempGrad Spin Ultracentrifugation (Remove Precipitate) TempGrad->Spin MS_TPP LC-MS/MS (Quantify Soluble Fraction) Spin->MS_TPP CurveFit Melting Curve Analysis (Identify ΔTm) MS_TPP->CurveFit Validation Validation (Western Blot / CETSA / CRISPR) CurveFit->Validation Hits Incubate Live Cell Incubation Probe->Incubate UV UV Crosslinking (365nm) Incubate->UV Click Click Chemistry (+ Azide-Biotin) UV->Click PullDown Streptavidin Enrichment Click->PullDown MS_PAL LC-MS/MS (Identify Enriched Proteins) PullDown->MS_PAL MS_PAL->Validation Hits

Caption: Dual-stream workflow for target identification. Left: Thermal Proteome Profiling (TPP) for native binding. Right: Photoaffinity Labeling (PAL) for covalent capture of low-affinity interactors.

Likely Biological Pathways & Validation

Based on the


-carboline scaffold and the nitro-substituent, the following pathways are high-probability candidates for novel target discovery.
A. DNA Damage Response (DDR) & p53 Activation

Nitro-aromatics are often bioactivated by nitroreductases (e.g., NQO1) to form hydroxylamines, which can form DNA adducts or generate ROS.

  • Hypothesis: 8-Nitroharman induces a specific DDR signature distinct from general intercalation.

  • Key Targets to Validate: MDM2 (E3 ubiquitin ligase), ATM/ATR kinases, Chk1/2 .

  • Validation Method: Western blot for p-H2AX (

    
    -H2AX) and p53 stabilization.
    
B. Kinase Inhibition (DYRK1A / CLK)

The planar pyrido-indole structure mimics ATP.


-carbolines are potent inhibitors of DYRK1A  (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).
  • Hypothesis: The 8-nitro group alters selectivity toward specific CLK/DYRK isoforms involved in splicing.

  • Validation Method: In vitro Kinase Assay (ADP-Glo) using recombinant DYRK1A/CLK1.

Signaling Pathway Visualization (DOT)

The following diagram maps the hypothetical mechanism linking 8-Nitroharman to p53 activation via MDM2 inhibition or DNA damage.

SignalingPathway Drug 8-Nitroharman DNA DNA (Intercalation/Adducts) Drug->DNA Intercalation MDM2 MDM2 (E3 Ligase) Drug->MDM2 Direct Inhibition? ATM ATM / ATR DNA->ATM Damage Signal Chk2 Chk2 ATM->Chk2 Phosphorylation p53 p53 (Tumor Suppressor) Chk2->p53 Activation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcription MDM2->p53 Ubiquitination (Degradation)

Caption: Hypothetical Mechanism of Action. The compound may activate p53 via direct MDM2 inhibition (novel target) or upstream DNA damage signaling (canonical pathway).

Functional Genomics: CRISPR-Cas9 Resistance Screens

To distinguish between "bystander" binding and "functional" targeting, a genome-wide CRISPR screen is essential.

Protocol
  • Library Transduction: Transduce Cas9-expressing cells with a GeCKO v2 sgRNA library (genome-wide).

  • Selection: Treat cells with IC90 concentration of 8-Nitroharman for 14 days.

  • Sequencing: Sequence surviving cells to identify enriched sgRNAs.

  • Interpretation:

    • Enriched sgRNAs: Genes whose loss confers resistance (e.g., metabolic enzymes that activate the nitro group, like POR or NQO1 ).

    • Depleted sgRNAs: Genes whose loss confers sensitivity (synthetic lethality), indicating the drug targets a parallel survival pathway (e.g., DNA repair genes like BRCA1/2 ).

References

  • Cao, R., et al. (2005). "Synthesis and cytotoxic activity of 1-substituted 9-methyl-beta-carboline derivatives." European Journal of Medicinal Chemistry. Link

  • Huber, K.V., et al. (2015). "Proteome-wide drug target profiling reveals the cancer action mechanism of the chaperone inhibitor NMS-E973." Cell Chemical Biology. Link

  • Savitski, M.M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. Link

  • Zhang, H., et al. (2020).[3] "Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Naseem, S., et al. (2017). "Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents." Journal of Cancer Science & Therapy. Link

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-Methyl-8-nitro-9H-pyrido[3,4-b]indole, commonly known as 8-nitroharmane, is a synthetic


-carboline derivative recognized for its potent biological activities. Recent screening has identified 8-nitroharmane as a significant antifungal lead compound, demonstrating strong inhibitory effects against pathogenic Cryptococcus neoformans and C. gattii genotypes (MIC ~40 μg/mL) while exhibiting no significant toxicity to human fibroblasts (IC50 > 50 µg/mL)[1].

For drug development professionals and synthetic chemists, accessing high-purity 8-nitroharmane requires navigating the regioselectivity challenges inherent to the


-carboline core. This application note provides a field-proven, self-validating protocol for the electrophilic nitration of harmane, focusing on the mechanistic causality of the reaction and the critical downstream resolution of the 8-nitro isomer from its 6-nitro counterpart[2].

Mechanistic Insights: The "Why" Behind the Workflow

The synthesis relies on the direct nitration of 1-methyl-9H-pyrido[3,4-b]indole (harmane) using concentrated nitric acid[3].

Regioselectivity: The


-carboline core consists of a pyridine ring fused to an indole moiety. In the presence of concentrated nitric acid, the basic pyridine nitrogen is rapidly protonated, forming a highly deactivated pyridinium cation. Consequently, the electrophilic attack by the nitronium ion (

) is directed exclusively to the more electron-rich benzene ring of the indole system, specifically at the C-6 and C-8 positions[2].

Thermodynamic Control: The reaction temperature must be strictly maintained below 40°C[3]. Allowing the temperature to exceed this threshold leads to oxidative degradation of the pyrrole ring and the formation of intractable poly-nitrated byproducts, drastically reducing the yield of the desired mono-nitrated isomers.

Isomeric Resolution: The primary synthetic challenge is the separation of the 6-nitro and 8-nitro isomers. The 6-nitro isomer exhibits a higher melting point and significantly lower solubility in standard crystallization solvents. By leveraging this differential solubility in hot pyridine, the 6-nitro isomer can be crystallized out, leaving the target 8-nitro isomer in the mother liquor to be recovered via dilution[2].

Synthesis & Isolation Workflow

G N1 1-Methyl-9H-pyrido[3,4-b]indole (Harmane) N2 Electrophilic Nitration (Conc. HNO3, < 40°C) N1->N2 Add slowly to HNO3 N3 Crude Isomeric Mixture (Precipitation on Ice) N2->N3 Stir 2h, Quench N4 Fractional Crystallization (Hot Pyridine) N3->N4 Dissolve & Cool N5 1-Methyl-6-nitro-9H-pyrido[3,4-b]indole (Primary Precipitate) N4->N5 Crystallizes first N6 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (Target: Dilution of Mother Liquor) N4->N6 Dilute with EtOH/H2O

Workflow for the regioselective nitration and isolation of 8-nitroharmane.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process thermodynamic boundaries and physical property checkpoints are embedded to ensure protocol integrity.

Materials Required
  • 1-Methyl-9H-pyrido[3,4-b]indole (Harmane)

  • Concentrated Nitric Acid (HNO

    
    , 68-70%)
    
  • Pyridine (Reagent grade, anhydrous)

  • 95% Ethanol (EtOH)

  • Crushed ice and distilled water

Step-by-Step Methodology

Phase 1: Electrophilic Nitration

  • Preparation: Equip a round-bottom flask with a PTFE-coated magnetic stir bar and an internal temperature probe. Place the flask in an ice-water bath.

  • Acid Addition: Add concentrated HNO

    
     to the flask at a ratio of 10 mL per gram of harmane starting material[3]. Allow the acid to cool to 0–5°C.
    
  • Substrate Addition: Slowly add the harmane in small, controlled portions under vigorous stirring.

    • Causality Check: Slow addition prevents localized exothermic spikes. If the temperature exceeds 40°C, oxidative cleavage occurs. Self-Validation: If the solution evolves excessive brown NO

      
       gas and turns opaque black, the batch has degraded and should be aborted.
      
  • Reaction: Once the starting material has dissolved, a light-yellow solid (the mixed nitrate salts) will begin to separate[3]. Maintain the mixture below 40°C with occasional cooling and stir for 2 hours.

Phase 2: Quenching and Primary Isolation 5. Quenching: Pour the reaction mixture slowly over a beaker of crushed ice to quench the reaction and fully precipitate the crude nitro-harmane mixture. 6. Filtration: Filter the light-yellow precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water until the filtrate reaches a neutral pH. Dry the crude solid under a vacuum.

Phase 3: Isomer Separation (Fractional Crystallization) 7. Primary Crystallization: Dissolve the dried crude solid mixture in a minimum volume of hot pyridine. Allow the solution to cool slowly to room temperature. 8. Removal of 6-Nitro Isomer: The 1-methyl-6-nitro-9H-pyrido[3,4-b]indole will preferentially crystallize. Filter off this solid and set it aside. 9. Target Isolation: Dilute the remaining pyridine mother liquor with 95% ethanol (or water) to induce the precipitation of the target 1-methyl-8-nitro-9H-pyrido[3,4-b]indole[2]. 10. Recrystallization: Collect the precipitate and recrystallize it from 95% EtOH to yield the pure 8-nitro isomer as octahedra or short needles[2].

Validation Metrics

To validate the success of the separation, perform a melting point (MP) analysis on the final crystals. The pure 8-nitro isomer must yield a sharp melting point of 209–210°C[2]. Any broadening or elevation in the melting point indicates incomplete separation from the 6-nitro isomer (which melts at >250°C).

Quantitative Data & Compound Profiling

The following table summarizes the key physical and biological parameters of the separated isomers to aid in downstream analytical verification.

Parameter1-Methyl-6-nitro-9H-pyrido[3,4-b]indole1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (Target)
Substitution Position C-6 on the indole ringC-8 on the indole ring
Typical Yield Primary product (Major)~20% overall yield[2]
Melting Point >250°C209–210°C[2]
Crystal Morphology Amorphous / MicrocrystallineOctahedra or short needles (from 95% EtOH)[2]
Antifungal Efficacy N/AMIC = 40 μg/mL (Cryptococcus spp.)[1]
Cytotoxicity N/AIC50 > 50 μg/mL (Human fibroblasts)[4]

References

1.2 2.1 3. 3 4. 4

Sources

Application Note: Evaluation of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (often referred to as 8-Nitroharmane ) is a nitro-substituted derivative of the


-carboline alkaloid Harmane. While 

-carbolines are ubiquitous in nature and known for their ability to intercalate DNA and inhibit topoisomerases, the introduction of a nitro group at the C8 position significantly alters their electronic properties and biological reactivity.

In cancer research, this compound is of dual interest:

  • Cytotoxic Agent: Like other

    
    -carbolines, it exhibits antiproliferative activity against solid tumor lines (e.g., HepG2, MCF-7, A549) by inducing DNA damage and cell cycle arrest (typically G2/M phase).
    
  • Mechanistic Probe: It serves as a tool to study the structure-activity relationship (SAR) of nitro-aromatic intercalation and the metabolic activation required for nitro-reduction in hypoxic tumor environments.

Key Mechanism of Action: The planar tricyclic structure allows intercalation between DNA base pairs. The nitro group may undergo enzymatic reduction (via nitroreductases), generating reactive intermediates that form DNA adducts or induce oxidative stress, ultimately triggering apoptosis via the p53/Caspase pathway.

Mechanistic Pathway Diagram

Mechanism Compound 1-Methyl-8-nitro-9H- pyrido[3,4-b]indole Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Target1 DNA Intercalation Uptake->Target1 Target2 Topoisomerase Inhibition Uptake->Target2 Metabolism Nitroreduction (Hypoxic Activation) Uptake->Metabolism Context Dependent Stress Replication Stress & DSBs (γ-H2AX) Target1->Stress Target2->Stress Metabolism->Stress Checkpoint G2/M Cell Cycle Arrest Stress->Checkpoint Apoptosis Apoptosis (Caspase-3/PARP Cleavage) Checkpoint->Apoptosis

Caption: Proposed pharmacodynamic pathway of 8-Nitroharmane inducing cytotoxicity in cancer cells.[1]

Material Preparation & Safety

Safety Warning (Critical)
  • Hazard Class: Nitro-

    
    -carbolines are potential mutagens and intercalating agents. Handle as a suspected carcinogen .
    
  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. All powder handling must occur inside a certified chemical fume hood.

  • Waste: Segregate as hazardous cytotoxic waste.

Stock Solution Preparation

The compound is hydrophobic. Dimethyl sulfoxide (DMSO) is the required solvent.

ParameterSpecification
Molecular Weight ~227.22 g/mol
Solubility Soluble in DMSO up to 20-50 mM
Storage -20°C, desiccated, protected from light (amber vials)
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.

Protocol:

  • Weigh 2.27 mg of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

  • Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber microtubes and store at -20°C.

Experimental Protocols

Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) in cancer cell lines (e.g., HepG2, A549).

Reagents:

  • Target Cancer Cell Line (log-phase)

  • MTT Reagent (5 mg/mL in PBS) or SRB Stain

  • Vehicle Control: DMSO (Final concentration < 0.5%)

  • Positive Control: Doxorubicin or Harmane

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates at optimal density (e.g., 3,000–5,000 cells/well). Incubate for 24 hours to allow attachment.

  • Treatment: Prepare serial dilutions of the 10 mM stock in complete media.

    • Recommended Range: 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Note: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells, including vehicle control.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Readout (MTT):

    • Add 20 µL MTT solution per well. Incubate 3–4 hours.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

    • Measure Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Normalize OD values to Vehicle Control (100%). Plot dose-response curve (Log-concentration vs. % Viability) using non-linear regression (4-parameter logistic) to calculate IC50.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a signature of


-carboline-induced DNA damage.

Protocol:

  • Seeding: Plate cells in 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat with IC50 and 2x IC50 concentrations of 8-nitroharmane for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2/PE channel).

  • Analysis: Use ModFit LT or FlowJo to quantify % cells in G0/G1, S, and G2/M phases. Expect accumulation in G2/M if topoisomerase inhibition occurs.

Mechanistic Validation: Western Blotting

Objective: Assess molecular markers of apoptosis and DNA damage.[1]

Target Proteins:

  • 
    -H2AX:  Marker for DNA Double-Strand Breaks (DSBs).
    
  • Cleaved Caspase-3 / PARP: Markers for apoptosis.

  • p53 / p21: Cell cycle checkpoint activation.

Protocol:

  • Lyse treated cells using RIPA buffer + Protease/Phosphatase inhibitors.

  • Quantify protein (BCA Assay) and load 20–30 µg per lane on SDS-PAGE.

  • Transfer to PVDF membrane.

  • Block with 5% BSA or Non-fat Milk.

  • Incubate primary antibodies overnight at 4°C.

  • Detect using HRP-conjugated secondary antibodies and ECL substrate.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Stock Stock Prep (10mM in DMSO) Seed Cell Seeding (96-well / 6-well) Stock->Seed Treat Compound Treatment (24 - 72 Hours) Seed->Treat MTT Cytotoxicity (MTT/SRB) Treat->MTT FACS Cell Cycle (PI Staining) Treat->FACS WB Mechanism (Western Blot) Treat->WB Analysis Data Analysis (IC50, G2/M %, Apoptosis) MTT->Analysis FACS->Analysis WB->Analysis

Caption: Integrated workflow for evaluating 8-Nitroharmane bioactivity.

Data Reporting & Interpretation

When reporting results for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, structure your data as follows:

Assay TypeKey MetricExpected Outcome (Active)Interpretation
Viability IC50 (µM)< 10 µMPotent cytotoxic activity.
Cell Cycle % G2/M PhaseSignificant Increase (>2-fold vs control)Suggests Topoisomerase II inhibition or mitotic block.
Apoptosis Annexin V+ %Dose-dependent increaseConfirmation of programmed cell death (vs. necrosis).
DNA Damage

-H2AX levels
UpregulationIndicates DNA intercalation/strand breaks.

Troubleshooting Note: If IC50 values are >50 µM, the compound may require metabolic activation. Consider repeating cytotoxicity assays in the presence of S9 liver fraction or using cell lines with high nitroreductase activity.

References

  • Cao, R., et al. (2007).

    
    -carboline derivatives. European Journal of Medicinal Chemistry. 
    
  • Naseer, S., et al. (2022). Promising Anticancer Activity of

    
    -Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation.[2] Molecules. 
    
  • Zhang, L., et al. (2016). Cytotoxic effects of

    
    -carboline alkaloids on human gastric cancer SGC-7901 cells. American Journal of Translational Research. 
    
  • Dai, J., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Molecules.

  • BenchChem. 1-Methyl-9H-pyrido[3,4-b]indole Structure and Properties.

Sources

Application Note: 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Neuropharmacologists, Medicinal Chemists, and CNS Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , commonly known as 8-nitroharmane , is a synthetic derivative of the naturally occurring


-carboline alkaloid family[1]. In neuroscience and CNS drug development, the 

-carboline scaffold is highly prized for its planar, tricyclic, nitrogen-containing structure, which readily crosses the blood-brain barrier (BBB) and mimics endogenous indoleamines (such as serotonin)[2].

As a Senior Application Scientist, I approach 8-nitroharmane not just as a chemical entity, but as a dual-action neuro-probe. The addition of the strongly electron-withdrawing 8-nitro group fundamentally alters the molecule's lipophilicity and electron density. This structural modification unlocks two distinct applications in neuroscience research:

  • Neuro-Infectious Diseases: It acts as a potent, BBB-permeable lead compound against Cryptococcus neoformans, the causative agent of fatal cryptococcal meningitis, operating via a novel membrane-permeabilization mechanism[3].

  • Neuropharmacology: It serves as a structural probe for mapping monoamine oxidase (MAO) inhibition and

    
    -aminobutyric acid type A (GABA-A) / benzodiazepine receptor modulation in the central nervous system[2].
    

This guide provides self-validating protocols to evaluate 8-nitroharmane across both neuro-infectious and neuromodulatory domains, ensuring high scientific integrity and reproducible data acquisition.

Application 1: Targeting Cryptococcal Meningitis (Neuro-Infectious Model)

Cryptococcal meningitis remains one of the most challenging CNS infections due to the poor BBB penetration of many traditional antifungals and rising resistance rates. 8-nitroharmane has demonstrated a Minimum Inhibitory Concentration (MIC) of 40 μg/mL against C. neoformans genotypes, with no observable cytotoxicity to human fibroblasts at concentrations >50 μg/mL[3].

Causality in Experimental Design

To establish trustworthiness, we do not merely measure cell death; we must mechanistically prove how the compound works. We utilize a self-validating assay triad :

  • The Sorbitol Decoy: We employ 0.8 M sorbitol as an osmotic protectant. If 8-nitroharmane degraded the fungal cell wall, sorbitol would stabilize the protoplast and artificially inflate the MIC.

  • The Ergosterol Decoy: We introduce exogenous ergosterol. If the drug binds ergosterol (like Amphotericin B), the exogenous supply will act as a molecular sponge, increasing the MIC.

  • The 260 nm Leakage Assay: Because the first two assays yield negative shifts for 8-nitroharmane, we measure absorbance at 260 nm to detect intracellular nucleotide leakage, confirming direct membrane permeabilization[3].

Protocol 1: Self-Validating Anti-Cryptococcal Screening Workflow

Step 1: Baseline MIC Determination

  • Prepare a stock solution of 8-nitroharmane in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% v/v to prevent solvent-induced fungal toxicity.

  • Culture C. neoformans VNI in RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Perform microbroth dilution to establish the baseline MIC (expected at ~40 μg/mL)[3].

Step 2: Osmotic Protection (Cell Wall) Assay

  • Prepare parallel microtiter plates containing C. neoformans VNI, but supplement the RPMI medium with 0.8 M sorbitol .

  • Incubate for 72 hours at 35°C.

  • Data Interpretation: The MIC of 8-nitroharmane will remain unchanged at 40 μg/mL, definitively ruling out cell wall interference[3].

Step 3: Ergosterol Binding Assay

  • Prepare parallel plates supplementing the medium with exogenous ergosterol ranging from 400 to 1600 μg/mL.

  • Run Amphotericin B as a positive control.

  • Data Interpretation: Amphotericin B will show a 4-fold MIC increase. 8-nitroharmane's MIC will remain static, proving its mechanism is ergosterol-independent[3].

Step 4: Nucleotide Leakage Assay (Mechanism Confirmation)

  • Suspend C. neoformans cells in PBS and expose them to 8-nitroharmane at 1× MIC (40 μg/mL) and 4× MIC (160 μg/mL).

  • Extract aliquots at 1, 2, 4, and 6-hour intervals. Centrifuge at 10,000 × g for 5 minutes to pellet the cells.

  • Measure the supernatant using a UV-Vis spectrophotometer at 260 nm .

  • Data Interpretation: A time-dependent spike in 260 nm absorbance confirms the leakage of intracellular nucleic acids, validating membrane rupture as the primary mechanism of action[3].

Application 2: Neuropharmacological Profiling (Neuromodulation)

Beyond infections, the


-carboline core of 8-nitroharmane is a privileged scaffold in neuropharmacology. Compounds in this class act as natural ligands for benzodiazepine (BZ) receptors and are potent inhibitors of MAO-A and MAO-B, which regulate neurotransmitter levels in the brain[2].
Causality in Experimental Design

The planar structure of 8-nitroharmane allows it to intercalate into the hydrophobic pockets of CNS receptors. To evaluate its neuromodulatory potential, we utilize radioligand displacement. By using


-flunitrazepam, a known BZ receptor agonist, we can measure the competitive displacement caused by 8-nitroharmane in rat brain homogenates[2].
Protocol 2: Radioligand Binding and MAO Inhibition

Step 1: CNS Tissue Preparation

  • Isolate whole brain tissue from adult Wistar rats (excluding the cerebellum for BZ assays, as receptor subtype distribution varies).

  • Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

Step 2:


-Flunitrazepam Displacement Assay 
  • Incubate the membrane homogenate with 1 nM

    
    -flunitrazepam and varying concentrations of 8-nitroharmane (0.1 nM to 100 μM) for 60 minutes at 4°C.
    
  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

  • Wash filters thrice with ice-cold Tris-HCl buffer and quantify bound radioactivity using liquid scintillation counting.

  • Data Interpretation: Calculate the

    
     and 
    
    
    
    values to determine the binding affinity of the 8-nitroharmane scaffold to the GABA-A/BZ receptor complex[2].

Quantitative Data Summary

The following table synthesizes the expected quantitative profile of 8-nitroharmane based on validated literature parameters[3], providing a benchmark for your internal assays.

Target / AssayModel SystemMetricValue for 8-NitroharmaneReference Standard
Neuro-Infection C. neoformans VNIMIC40 μg/mLAmphotericin B (0.5 μg/mL)
Cytotoxicity MRC-5 Human Fibroblasts

> 50 μg/mLDoxorubicin (0.34 μg/mL)
Cell Wall Integrity C. neoformans + 0.8M SorbitolMIC ShiftNone (Remains 40 μg/mL)Caspofungin (Positive Control)
Membrane Binding C. neoformans + Exogenous ErgosterolMIC ShiftNone (Remains 40 μg/mL)Amphotericin B (4-fold increase)

Visualizations of Mechanisms and Workflows

Mechanism A 8-Nitroharmane (BBB Penetrant) B Neuro-Infectious Pathway (C. neoformans) A->B CNS Infection Model C Neuropharmacology (MAO & GABA-A) A->C Receptor Binding Model D Nucleotide Leakage (260nm Absorbance) B->D Ergosterol-Independent E Receptor Modulation & Enzyme Inhibition C->E Competitive Binding F Eradication of Cryptococcal Meningitis D->F Fungal Cell Death G Neuromodulation & Neuroprotection E->G Neurotransmitter Balance

Fig 1: Dual neuro-applications of 8-nitroharmane targeting CNS infections and neuromodulation.

Workflow Step1 Phase 1: Compound Preparation (8-Nitroharmane in DMSO) Step2A Phase 2A: Neuro-Infection C. neoformans VNI Culture Step1->Step2A Step2B Phase 2B: Neuromodulation Rat Brain Homogenate Step1->Step2B Step3A Phase 3A: Self-Validating Assays Sorbitol & Ergosterol Decoys Step2A->Step3A Step3B Phase 3B: Binding Assays MAO Substrate / Radioligand Step2B->Step3B Step4 Phase 4: Quantitative Analysis MIC, IC50, & Ki Determination Step3A->Step4 Step3B->Step4

Fig 2: Step-by-step experimental workflow for evaluating 8-nitroharmane in neuroscience models.

References

  • Screening and Antifungal Activity of a

    
    -Carboline Derivative against Cryptococcus neoformans and C. gattii 
    Source: International Journal of Microbiology (Hindawi)
    URL:[3]
    
  • Recent Upd

    
    -carboline Analogs 
    Source: ResearchGate
    URL:[1]
    
  • Cytotoxicity and Antimicrobial Activity of Harman Alkaloids Source: ResearchGate URL:[2]

Sources

High-throughput screening assays for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole Derivatives

Executive Summary & Scientific Rationale

The synthetic β-carboline 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly known as 8-nitroharmane) has emerged as a highly promising lead scaffold for novel antifungal therapeutics. It demonstrates significant inhibitory activity against pathogenic Cryptococcus species, including C. neoformans and C. gattii, which are responsible for life-threatening meningoencephalitis in immunocompromised patients[1].

Unlike traditional antifungals (e.g., azoles, polyenes, and echinocandins), 8-nitroharmane does not target ergosterol synthesis, ergosterol binding, or cell wall integrity[2]. Instead, it exerts its fungicidal effect through a unique mechanism: rapid membrane permeabilization that induces the extracellular leakage of intracellular nucleotides[3]. Because the parent compound exhibits a moderate Minimum Inhibitory Concentration (MIC) of 40 µg/mL and low mammalian cytotoxicity (IC50 > 50 µg/mL)[1], there is a critical need to screen libraries of its derivatives to identify analogs with sub-microgram potency. This guide details a self-validating High-Throughput Screening (HTS) cascade designed to identify potent, mechanism-specific, and safe 8-nitroharmane derivatives.

Causality and Assay Design Principles

To ensure robust, reproducible HTS data, experimental choices must be grounded in the physical and biological realities of the target organism and the compound's mechanism of action:

  • Metabolic vs. Optical Readouts: Cryptococcus species possess thick polysaccharide capsules that cause cellular clumping and erratic light scattering. Relying on standard optical density (OD600) for viability in 384-well plates leads to high coefficient of variation (CV) and poor Z'-factors. Therefore, we utilize a Resazurin (AlamarBlue) reduction assay , which provides a metabolically driven fluorescent readout independent of cellular aggregation artifacts.

  • Buffer Selection for UV Spectrometry: The hallmark of the 8-nitroharmane mechanism is the leakage of nucleic acids, quantifiable at 260 nm[3]. Standard fungal growth media (like RPMI 1640) contain phenol red, aromatic amino acids, and vitamins that completely saturate UV detectors. Consequently, the secondary mechanistic screen mandates washing and resuspending the fungal cells in simple Phosphate-Buffered Saline (PBS) prior to compound exposure.

  • Plate Chemistry: Polystyrene microplates absorb heavily in the UV spectrum. The 260 nm nucleotide leakage assay strictly requires Cyclic Olefin Copolymer (COC) UV-transparent plates to allow direct reading of the supernatant without the bottleneck of transferring samples to quartz cuvettes.

High-Throughput Screening Cascade

HTS_Workflow Library Derivative Library Primary Primary Screen C. neoformans Viability Library->Primary 384-well Format Secondary Mechanistic Screen Nucleotide Leakage Primary->Secondary MIC < 10 µg/mL Counter Counter-Screen MRC-5 Cytotoxicity Secondary->Counter High OD260 Signal Hit Lead Candidate Selection Counter->Hit SI > 10

Figure 1: High-throughput screening cascade for 8-nitroharmane derivatives.

MOA Compound 8-Nitroharmane Derivatives Membrane Fungal Cell Membrane Compound->Membrane Ergosterol-Independent Binding Permeabilization Membrane Permeabilization Membrane->Permeabilization Structural Disruption Leakage Nucleotide Leakage (OD260) Permeabilization->Leakage Intracellular Efflux Death Fungal Cell Death Leakage->Death Irreversible Damage

Figure 2: Ergosterol-independent membrane permeabilization mechanism.

Experimental Protocols

Protocol A: Primary Phenotypic Screen (Antifungal Viability)

Objective: Identify derivatives that inhibit C. neoformans growth with an MIC < 10 µg/mL. Biosafety: All procedures must be conducted in a BSL-2 certified biosafety cabinet.

  • Inoculum Preparation: Cultivate C. neoformans (VNI strain) on Sabouraud Dextrose Agar for 48 hours. Suspend isolated colonies in sterile saline and adjust to an OD530 of 0.11 (approx.

    
     CFU/mL). Dilute this suspension 1:100 in RPMI 1640 broth buffered to pH 7.0 with MOPS.
    
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the derivative library (solubilized in 100% DMSO) into 384-well black, clear-bottom microplates. The final screening concentration should be 10 µg/mL (yielding a 0.2% DMSO final concentration).

  • Inoculation: Dispense 50 µL of the diluted fungal suspension into each well using an automated multidrop dispenser.

  • Incubation: Seal plates with a breathable membrane and incubate at 35°C for 48 hours in a humidified chamber[2].

  • Fluorescent Readout: Add 5 µL of AlamarBlue (resazurin) reagent per well. Incubate for 3 hours in the dark. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a multi-mode microplate reader[2].

  • System Validation (QC): Calculate the Z'-factor per plate. Use 0.2% DMSO as the negative control (100% viability) and Amphotericin B (2 µg/mL) as the positive control (0% viability). A plate is only validated if Z' > 0.6.

Protocol B: Mechanistic Screen (Nucleotide Leakage Assay)

Objective: Confirm that hits from Protocol A retain the parent compound's unique mechanism of inducing 260 nm-absorbing substance leakage[3].

  • Cell Preparation: Grow C. neoformans to mid-log phase. Centrifuge at 3,000 × g for 5 minutes. Wash the pellet twice with sterile PBS (pH 7.4) to remove all UV-absorbing media components. Resuspend in PBS to a high density (

    
     CFU/mL) to ensure the leaked nucleotide concentration falls within the linear dynamic range of the UV detector.
    
  • Assay Assembly: Dispense 40 µL of the PBS-washed cell suspension into a 384-well UV-transparent COC microplate .

  • Treatment: Acoustically dispense hit compounds at their established MICs.

  • Incubation: Incubate at 35°C for 4 hours.

  • Supernatant Isolation: Centrifuge the entire 384-well plate at 2,000 × g for 10 minutes to pellet intact cells. Using an automated 384-well pipettor (e.g., Integra Viaflo), carefully aspirate 25 µL of the supernatant from the top of the well—calibrating the aspiration height to strictly avoid disturbing the pellet—and transfer to a fresh UV-transparent plate.

  • Quantification & Validation: Read absorbance at 260 nm. Validate the assay by comparing the baseline leakage (0.2% DMSO negative control) against maximum permeabilization (1% Triton X-100 positive control).

Protocol C: Mammalian Cytotoxicity Counter-Screen

Objective: Ensure derivatives do not exhibit generalized membrane toxicity against human cells.

  • Cell Seeding: Seed MRC-5 human lung fibroblasts at 2,000 cells/well in 40 µL DMEM supplemented with 10% FBS into 384-well tissue culture-treated plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pin-transfer compounds to achieve a top concentration of 50 µg/mL, followed by a 10-point dose-response curve.

  • Incubation: Incubate for 24 hours[1].

  • Readout & Validation: Add 4 µL of AlamarBlue, incubate for 2 hours, and read fluorescence (Ex: 530 nm, Em: 590 nm). Use Doxorubicin as the positive cytotoxic control; the assay is validated if the Doxorubicin IC50 falls within the expected range of 0.27–0.43 µg/mL[1].

Data Presentation & Hit Criteria

To systematically advance compounds from primary screening to lead optimization, candidates must meet the strict quantitative thresholds outlined below.

Assay PhaseTarget MetricPositive ControlHit ThresholdStrategic Purpose
Primary Screen % ViabilityAmphotericin B (2 µg/mL)MIC < 10 µg/mLIdentify potent antifungal efficacy
Mechanistic Screen OD260 Fold Change1% Triton X-100> 3-fold increase vs. DMSOConfirm membrane permeabilization mechanism
Counter-Screen IC50 (µg/mL)Doxorubicin (~0.34 µg/mL)IC50 > 50 µg/mLEnsure mammalian safety and lack of general toxicity
Lead Selection Selectivity Index (SI)N/ASI > 10 (IC50 / MIC)Prioritize candidates with wide therapeutic windows

References

  • Cruz, K., Lima, E., da Silva, M. J. A., & de Souza, J. V. B. (2019). Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology, 2019, 7157845.[Link]

Sources

Application Note & Protocols: High-Sensitivity Detection of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the sensitive and specific detection of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. This compound, a nitrated derivative of the β-carboline harmane, represents a class of molecules with significant interest in toxicology, pharmacology, and impurity profiling in drug manufacturing. Due to the general lack of established methods for this specific analyte, this guide presents two robust platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. The protocols herein are grounded in established principles for analyzing nitroaromatic and heterocyclic compounds and are designed to be readily adaptable. We provide detailed, step-by-step methodologies, the scientific rationale behind parameter selection, and a framework for method validation in accordance with ICH Q2(R2) guidelines.[1][2][3]

Introduction: The Analytical Challenge

1-methyl-8-nitro-9H-pyrido[3,4-b]indole is a heterocyclic aromatic amine belonging to the β-carboline family. The parent compound, harmane (1-methyl-9H-pyrido[3,4-b]indole), is a naturally occurring alkaloid with a wide range of biological activities.[4] The introduction of a nitro group onto the aromatic ring is expected to significantly alter its chemical properties and biological activity, potentially making it a critical analyte to monitor as a genotoxic impurity, a metabolite of a parent drug, or a novel chemical entity.

The reliable detection of such compounds requires analytical methods that are not only sensitive but also highly specific, capable of distinguishing the analyte from structurally similar molecules and complex sample matrices. This guide provides the foundational protocols to establish such methods in a research or quality control setting.

Analyte Profile (Predicted)
  • Chemical Structure: Chemical structure of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

  • Molecular Formula: C₁₂H₉N₃O₂

  • Molecular Weight: 227.22 g/mol

  • Key Features: A planar, tricyclic aromatic system with a basic pyridine nitrogen and an electron-withdrawing nitro group. This structure suggests good chromatographic retention on reversed-phase columns and strong UV absorbance.[5] It is expected to be readily ionizable for mass spectrometry detection.

Method 1: Quantitative Analysis by HPLC-UV

This method is ideal for routine quantification where analyte concentrations are expected to be within the microgram-per-milliliter (µg/mL) range. It relies on the principle of separating the analyte from a mixture using a reversed-phase column, followed by detection based on its ultraviolet absorbance.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected as the first choice due to its versatility and effectiveness in retaining moderately polar to non-polar aromatic compounds like the pyridoindole core.[5] For challenging separations involving closely related impurities, a Phenyl or Cyano phase column can provide alternative selectivity.[5][6]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that components with different polarities can be eluted effectively within a reasonable timeframe. The addition of a small amount of formic acid (0.1%) serves two purposes: it protonates the basic nitrogen on the pyridine ring to ensure a consistent ionic state and improve peak shape, and it acidifies the mobile phase to enhance retention on the C18 column.[7]

  • Detection Wavelength: Nitroaromatic compounds are known to have strong UV absorbance.[8][9] A detection wavelength of 254 nm is a common and robust starting point for these molecules.[7] For optimal sensitivity, a UV scan of a standard solution should be performed to identify the wavelength of maximum absorbance (λ-max).

Experimental Protocol: HPLC-UV
  • Instrumentation & Materials

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile and water.

    • Reagent: Formic acid (analytical grade).

    • Standard: Analytical standard of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (>98% purity).

  • Preparation of Solutions

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare calibration standards by serially diluting the primary stock solution with Mobile Phase A to achieve concentrations from 0.1 µg/mL to 100 µg/mL.[6]

  • Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm (or determined λ-max)
  • Sample Preparation

    • The sample preparation will depend on the matrix. For simple matrices (e.g., reaction mixtures), dilute the sample in Mobile Phase A. For complex matrices, refer to the Sample Preparation Strategies section below.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Stock Standard (1000 µg/mL) cal_standards Calibration Standards (0.1-100 µg/mL) stock->cal_standards Serial Dilution hplc HPLC System (C18 Column, Gradient) cal_standards->hplc sample_prep Sample Dilution & Filtration sample_prep->hplc uv UV Detector (254 nm) hplc->uv data Data Acquisition (Chromatogram) uv->data cal_curve Calibration Curve (Peak Area vs. Conc.) data->cal_curve quant Calculate Sample Concentration cal_curve->quant LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification standards Calibration Standards (0.05-50 ng/mL) spike Spike with Internal Standard standards->spike sample_prep Sample Extraction (LLE or SPE) sample_prep->spike lc LC Separation (C18 Column) spike->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Build Calibration Curve ratio->curve quant Determine Concentration curve->quant SamplePrep_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) sample Complex Sample (e.g., Plasma, Urine) ph_adjust Adjust pH > 9 sample->ph_adjust condition Condition & Equilibrate sample->condition add_solvent Add Organic Solvent ph_adjust->add_solvent extract Vortex & Centrifuge add_solvent->extract evap_lle Evaporate & Reconstitute extract->evap_lle To LC System To LC System evap_lle->To LC System load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evap_spe Evaporate & Reconstitute elute->evap_spe evap_spe->To LC System

Sources

Technical Application Note: 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-methyl-8-nitro-9H-pyrido[3,4-b]indole is a synthetic derivative of the


-carboline alkaloid class. While the parent compound, Harman  (1-methyl-9H-pyrido[3,4-b]indole), and its 7-methoxy analog (Harmine ) are well-characterized reversible inhibitors of monoamine oxidase A (MAO-A), the 8-nitro derivative represents a critical probe for Structure-Activity Relationship (SAR) studies.

The introduction of an electron-withdrawing nitro group (


) at the C8 position alters the electronic density of the indole ring and the basicity of the pyridine nitrogen. In enzyme inhibition studies, this compound is primarily utilized to:
  • Map the Hydrophobic Pocket: Assess the steric tolerance of the MAO-A/B active sites.

  • Probe Electronic Effects: Determine how electron deficiency in the

    
    -carboline scaffold affects 
    
    
    
    -stacking interactions with the FAD cofactor.
  • Selectivity Profiling: Distinguish between MAO-A (serotonin-preferring) and MAO-B (phenylethylamine-preferring) inhibition profiles.

Mechanism of Action

Like other


-carbolines, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole functions as a reversible, competitive inhibitor . It binds to the active site of MAO, likely intercalating near the flavin adenine dinucleotide (FAD) cofactor, thereby preventing the oxidative deamination of monoamine neurotransmitters (serotonin, dopamine, norepinephrine).

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the inhibitory potential of the compound, from initial screening to kinetic constant determination.

MAO_Inhibition_Workflow Start Compound Preparation (1-methyl-8-nitro-9H-pyrido[3,4-b]indole) Solubilization Solubilization in DMSO (Stock: 10 mM) Start->Solubilization Screening Primary Screening (Fixed Conc: 10 µM) Target: MAO-A & MAO-B Solubilization->Screening Decision >50% Inhibition? Screening->Decision IC50 Dose-Response Assay (1 nM - 100 µM) Decision->IC50 Yes Discard Discard or Test Higher Conc. Decision->Discard No Kinetics Kinetic Analysis (Lineweaver-Burk Plot) IC50->Kinetics Mechanism Determine Ki & Mode (Competitive vs. Mixed) Kinetics->Mechanism

Caption: Step-by-step workflow for evaluating 8-nitroharman inhibition potency and kinetics.

Protocol 1: Fluorometric MAO Inhibition Assay

This protocol uses a sensitive fluorometric method (Amplex Red or Kynuramine oxidation) to determine the


 of the compound.
Materials & Reagents[1][2][3][4][5][6][7][8]
  • Test Compound: 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (Purity >98%).[1]

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (commercially available microsomes).

  • Substrate: Tyramine (universal substrate) or Kynuramine.

  • Detection Agent: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in 100% DMSO to create a 10 mM stock .

    • Note:

      
      -carbolines are light-sensitive.[2] Store stocks in amber vials at -20°C.
      
  • Serial Dilution:

    • Prepare 7-point serial dilutions in reaction buffer (range: 1 nM to 100 µM final concentration). Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Pre-Incubation:

    • In a black 96-well plate, add:

      • 
         of Test Compound (various concentrations).
        
      • 
         of MAO Enzyme solution (
        
        
        
        final).
    • Incubate at 37°C for 15 minutes . This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation:

    • Add

      
       of Master Mix containing:
      
      • Tyramine (

        
         for MAO-A / 
        
        
        
        for MAO-B).
      • Amplex Red (

        
        ).
        
      • HRP (

        
        ).
        
  • Measurement:

    • Incubate at 37°C for 30–60 minutes.

    • Measure fluorescence continuously: Ex/Em = 530/590 nm .

Data Analysis (IC50)

Calculate percent inhibition using the formula:



Fit the data to a non-linear regression model (log(inhibitor) vs. response) to derive the 

.

Protocol 2: Kinetic Characterization (Lineweaver-Burk)

To confirm the competitive nature of the inhibition (expected for


-carbolines), a kinetic study varying both substrate and inhibitor concentrations is required.
Methodology
  • Matrix Setup: Prepare a matrix of Substrate concentrations (

    
     to 
    
    
    
    ) against Inhibitor concentrations (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Reaction: Run the fluorometric assay as described in Protocol 1.

  • Velocity Calculation: Determine the initial velocity (

    
    ) for each well from the linear portion of the fluorescence curve.
    
Interpretation

Plot


 vs. 

(Lineweaver-Burk Plot).
ObservationConclusion
Lines intersect at the Y-axis (

)
Competitive Inhibition . The inhibitor binds to the active site.

is unchanged;

increases.
Lines intersect at the X-axis Non-Competitive Inhibition . Inhibitor binds to an allosteric site.
Parallel LinesUncompetitive Inhibition . Inhibitor binds only to the Enzyme-Substrate complex.

Expected Result for 8-nitroharman: Competitive Inhibition (Intersection at Y-axis).

Biological Pathway Visualization

The following diagram illustrates the specific pathway blocked by the compound and the downstream effects on neurotransmitter levels.

MAO_Pathway Serotonin Serotonin (5-HT) MAO MAO-A Enzyme (FAD-dependent) Serotonin->MAO Substrate Intermediate Aldehyde Intermediate MAO->Intermediate Inhibited Effect Increased Synaptic Serotonin MAO->Effect Inhibition leads to Inhibitor 1-methyl-8-nitro- 9H-pyrido[3,4-b]indole Inhibitor->MAO Blocks Active Site (Competitive) Metabolite 5-HIAA (Excreted) Intermediate->Metabolite

Caption: Mechanism of MAO-A blockade by 8-nitroharman, preventing Serotonin degradation.

Safety & Handling Specifications

  • Mutagenicity Warning: Nitro-substituted

    
    -carbolines can be mutagenic, especially upon metabolic activation (nitro-reduction). Handle all powders in a fume hood and use nitrile gloves. Treat all waste as hazardous chemical waste.
    
  • Light Sensitivity: The indole backbone is prone to photo-oxidation. Perform experiments in low-light conditions or use amber vessels.

  • Solubility:

    • Soluble: DMSO (up to 50 mM), DMF.

    • Insoluble: Water/PBS (precipitates > 50 µM). Always pre-dilute in buffer immediately before use.

References

  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives.[3] Archives of Biochemistry and Biophysics, 337(1), 137–142.[3] Link

  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378–386. Link

  • Ramsay, R. R. (2016). Molecular aspects of monoamine oxidase B inhibition. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 69, 81-89. Link

  • Totsuka, Y., et al. (1999). Structural requirements of beta-carbolines for comutagenicity. Carcinogenesis, 20(7), 1311-1318. (Provides context on nitro-derivative synthesis and activity). Link

Sources

Design and Synthesis of Novel 1-Methyl-8-Nitro-9H-pyrido[3,4-b]indole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules with a broad spectrum of biological activities.[1] These compounds have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, and neuropharmacological agents.[2][3] The planar tricyclic structure of β-carbolines allows them to intercalate into DNA and inhibit enzymes such as topoisomerases and monoamine oxidase, contributing to their diverse pharmacological effects.[4][5]

The introduction of various substituents onto the β-carboline core is a key strategy for modulating their biological activity and developing novel therapeutic agents.[6] This guide provides a detailed technical overview of the design, synthesis, and characterization of novel 1-methyl-8-nitro-9H-pyrido[3,4-b]indole analogs. We will delve into the causality behind the experimental choices, provide detailed step-by-step protocols, and discuss the potential applications of these compounds in drug discovery and development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is strategically designed as a two-step process. The first step involves the construction of the 1-methyl-β-carboline backbone via the classic Pictet-Spengler reaction, followed by aromatization. The second step is the regioselective nitration of the 1-methyl-β-carboline core to introduce the nitro group at the C-8 position.

G cluster_0 Step 1: Synthesis of 1-Methyl-9H-pyrido[3,4-b]indole (Harman) cluster_1 Step 2: Nitration tryptamine Tryptamine pictet_spengler Pictet-Spengler Reaction tryptamine->pictet_spengler acetaldehyde Acetaldehyde acetaldehyde->pictet_spengler thbc 1-Methyl-1,2,3,4-tetrahydro- β-carboline pictet_spengler->thbc aromatization Aromatization thbc->aromatization harman 1-Methyl-9H-pyrido[3,4-b]indole (Harman) aromatization->harman harman_step2 1-Methyl-9H-pyrido[3,4-b]indole (Harman) nitration Regioselective Nitration harman_step2->nitration final_product 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole nitration->final_product

Caption: Overall synthetic workflow for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Part 1: Synthesis of the 1-Methyl-β-Carboline Scaffold

The cornerstone of this synthesis is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline ring system.[7] This reaction involves the condensation of an arylethylamine (tryptamine) with an aldehyde (acetaldehyde) under acidic conditions, followed by cyclization.[8] The resulting tetrahydro-β-carboline is then aromatized to yield the desired 1-methyl-β-carboline, also known as harman.

Protocol 1: Pictet-Spengler Reaction of Tryptamine and Acetaldehyde

This protocol outlines the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • Tryptamine

  • Acetaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Addition of Aldehyde: Cool the solution to 0 °C using an ice bath and slowly add acetaldehyde (1.1 eq).

  • Acid Catalysis: Add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Protocol 2: Aromatization of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

The tetrahydro-β-carboline intermediate is a non-aromatic and flexible molecule. Aromatization is crucial to obtain the planar, rigid structure of the β-carboline, which is often essential for its biological activity. Several methods exist for this dehydrogenation step.[10][11] Here, we describe a mild and efficient method using 2-Iodoxybenzoic acid (IBX).

Materials:

  • 1-Methyl-1,2,3,4-tetrahydro-β-carboline (from Protocol 1)

  • 2-Iodoxybenzoic acid (IBX)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude 1-methyl-1,2,3,4-tetrahydro-β-carboline (1.0 eq) in DMSO.

  • Addition of Oxidant: Add 2-Iodoxybenzoic acid (IBX, 2.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-methyl-9H-pyrido[3,4-b]indole (harman).

Part 2: Regioselective Nitration of 1-Methyl-β-Carboline

The introduction of a nitro group onto the β-carboline ring can significantly modulate its electronic properties and biological activity. The nitration of the β-carboline system is an electrophilic aromatic substitution reaction. The position of nitration is influenced by the directing effects of the existing substituents and the reaction conditions. For the 1-methyl-β-carboline (harman), the electron-donating indole nitrogen directs electrophiles to the C-6 and C-8 positions. The C-8 position is often favored due to steric hindrance at the C-5 position from the pyridine ring.

Protocol 3: Synthesis of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole

This protocol describes the nitration of harman to introduce a nitro group, with an emphasis on achieving regioselectivity for the 8-position.

Materials:

  • 1-Methyl-9H-pyrido[3,4-b]indole (Harman)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice/water bath

  • Crushed ice

  • Ammonium hydroxide solution

  • Dichloromethane

Procedure:

  • Reaction Setup: Carefully dissolve 1-methyl-9H-pyrido[3,4-b]indole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice/water bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate is formed.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel to isolate the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole isomer.

Characterization of Novel Analogs

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

TechniquePurposeExpected Observations for 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole
¹H NMR To determine the proton environment and confirm the regiochemistry of nitration.Aromatic protons will show characteristic shifts and coupling patterns. The introduction of the nitro group at C-8 will cause a downfield shift of the proton at C-7.
¹³C NMR To identify all unique carbon atoms in the molecule.The carbon atom bearing the nitro group (C-8) will be significantly deshielded.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.The molecular ion peak corresponding to the calculated mass of the product should be observed.
Infrared (IR) Spectroscopy To identify characteristic functional groups.Strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹) will be present.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak should be observed, indicating a high degree of purity.

Application Notes: Potential Biological Activities and Rationale for Synthesis

The synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole analogs is driven by the potential for enhanced or novel biological activities.

G cluster_core β-Carboline Core Properties cluster_substituents Substituent Effects cluster_potential_activities Potential Biological Activities Target_Molecule 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole Anticancer Anticancer Activity Target_Molecule->Anticancer Neuropharmacological Neuropharmacological Effects Target_Molecule->Neuropharmacological Antimicrobial Antimicrobial Activity Target_Molecule->Antimicrobial DNA_Intercalation DNA Intercalation DNA_Intercalation->Anticancer Topoisomerase_Inhibition Topoisomerase Inhibition Topoisomerase_Inhibition->Anticancer MAO_Inhibition MAO Inhibition MAO_Inhibition->Neuropharmacological Methyl_Group 1-Methyl Group (e.g., Harman) Methyl_Group->MAO_Inhibition Nitro_Group 8-Nitro Group Nitro_Group->Anticancer

Caption: Rationale for the design of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole analogs.

  • Anticancer Activity: The planar β-carboline scaffold is known to intercalate into DNA, leading to cell cycle arrest and apoptosis in cancer cells.[4] The introduction of a nitro group, a strong electron-withdrawing group, can enhance this interaction and potentially lead to more potent anticancer agents. Furthermore, some nitroaromatic compounds are known to be activated under hypoxic conditions, which are prevalent in solid tumors, suggesting a potential for tumor-selective toxicity.

  • Neuropharmacological Effects: Harman (1-methyl-β-carboline) is a known inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters like serotonin and norepinephrine.[5] This inhibitory activity is of interest for the development of antidepressants and other drugs for neurological disorders. The effect of the 8-nitro substituent on this activity would be a key area of investigation. It may modulate the binding affinity and selectivity for MAO isoforms.

  • Antimicrobial and Antiviral Activity: Various β-carboline derivatives have demonstrated promising antimicrobial and antiviral properties.[2] The addition of a nitro group could enhance these activities by altering the electronic and lipophilic properties of the molecule, potentially improving its ability to penetrate microbial cell membranes or interact with viral targets.

Conclusion

This technical guide provides a comprehensive framework for the design, synthesis, and characterization of novel 1-methyl-8-nitro-9H-pyrido[3,4-b]indole analogs. The detailed protocols and the underlying scientific rationale are intended to empower researchers in the fields of medicinal chemistry and drug development to explore this promising class of compounds. The systematic evaluation of these novel analogs for their biological activities could lead to the discovery of new therapeutic agents for a range of diseases.

References

  • Gaikwad, N. D., et al. (2018). Iodine-catalyzed chemoselective dehydrogenation and aromatization of tetrahydro-β-carbolines: A short synthesis of kumujian-C, eudistomin-U, norharmane, harmane harmalan and isoeudistomine M. Tetrahedron Letters, 59(25), 2387-2392. [Link]

  • Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479-500. [Link]

  • Kamal, A., et al. (2015). An efficient synthesis of eudistomins and evaluation of their cytotoxic potential. RSC Advances, 5(73), 59281-59292. [Link]

  • Reddy, T. S., & Kumar, A. (2016). Simple and efficient method for aromatization of tetrahydro-β-carbolines by using K2S2O8 as a catalyst and its antimicrobial activity comparison with molecular docking studies. Medicinal Chemistry Research, 25(11), 2535-2545. [Link]

  • Siddiqui, S., & Ahmad, S. S. (1985). Nitration studies in some β-carboline bases. Zeitschrift für Naturforschung B, 40(8), 1046-1049. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • Wu, F., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). Organic & Biomolecular Chemistry, 12(31), 5941-5945. [Link]

  • Chen, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5155. [Link]

  • Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9136-9147. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • de Moura Alves, F., et al. (2022). Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targ. International Journal of Molecular Sciences, 23(24), 15904. [Link]

  • Sridhar, G., et al. (2017). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. Chemistry Central Journal, 11(1), 1-8. [Link]

  • Claramunt, R. M., et al. (2000). Experimental and calculated 13C chemical shifts for α-, β-, γ-and δ-carbolines. Magnetic Resonance in Chemistry, 38(10), 869-874. [Link]

  • Chen, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5155. [Link]

  • de Moura Alves, F., et al. (2022). Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targ. Malaria World Journal, 13(1), 1-20. [Link]

  • LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]

  • Kysil, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International journal of molecular sciences, 24(17), 13107. [Link]

  • Sammaiah, A., et al. (2021). Synthesis of β-carboline fatty alcohol hybrid molecules and characterization of their biological and antioxidant activities. Arabian Journal of Chemistry, 14(5), 103096. [Link]

  • Li, Y., et al. (2010). Synthesis and Bioactivity of β-Carboline Derivatives. Natural product communications, 5(10), 1934578X1000501001. [Link]

  • Rommelspacher, H., et al. (1985). Harman (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats. European journal of pharmacology, 106(3), 535-541. [Link]

  • Gao, Y., et al. (2018). Regioselective nitration of anilines with Fe (NO3) 3· 9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry, 16(21), 3881-3884. [Link]

  • Müller, W. E., et al. (1980). 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding. Naunyn-Schmiedeberg's archives of pharmacology, 314(1), 97-100. [Link]

  • Wikipedia. Substituted β-carboline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used to synthesize the 9H-pyrido[3,4-b]indole scaffold?

The synthesis of the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole core relies on the Pictet-Spengler reaction . This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline (a pyrido[3,4-b]indole) scaffold.[1][2] For this specific target molecule, the precursors are 6-nitrotryptamine and acetaldehyde.

Q2: Why is the synthesis of the 8-nitro derivative particularly challenging?

The primary challenge stems from the strongly electron-withdrawing nature of the nitro (-NO₂) group at the 8-position (corresponding to the 6-position on the starting tryptamine). The key ring-closing step of the Pictet-Spengler reaction is an electrophilic aromatic substitution on the indole ring. The -NO₂ group deactivates the ring, making it less nucleophilic and thus less reactive towards cyclization.[2] Consequently, this reaction often requires harsher conditions (stronger acids, higher temperatures) compared to the synthesis of unsubstituted β-carbolines, which can lead to lower yields and more byproducts.

Q3: What is the mechanism of the Pictet-Spengler reaction?

The reaction proceeds in several key steps:

  • Imine Formation: The amine group of 6-nitrotryptamine attacks the carbonyl carbon of acetaldehyde to form a carbinolamine, which then dehydrates to form a Schiff base (imine).

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This is the rate-determining step and the driving force for the reaction.[2]

  • Intramolecular Cyclization: The electron-rich C2 position of the indole ring attacks the iminium ion in a 6-endo-trig cyclization, forming a new six-membered ring and a spirocyclic intermediate.[3]

  • Rearomatization & Deprotonation: A subsequent rearrangement and deprotonation restore the aromaticity of the indole system, yielding the 1-methyl-8-nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole.

Q4: Is an oxidation step required?

Yes. The initial product of the Pictet-Spengler reaction is a tetrahydro-β-carboline. To obtain the fully aromatic 9H-pyrido[3,4-b]indole ring system, a subsequent oxidation (dehydrogenation) step is necessary.[4] This is typically achieved using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using other oxidizing agents.[4][5]

Q5: What are the critical safety considerations for this synthesis?

  • Acids: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3]

  • Solvents: Many organic solvents used (e.g., dichloromethane, xylene) are volatile and flammable. Ensure all heating is done using a heating mantle and condenser in a well-ventilated area.

  • Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry or in the presence of hydrogen. It should be handled with care, preferably wetted with a solvent, and not exposed to ignition sources.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

dot

G cluster_synthesis Synthesis Workflow Reagents 1. Starting Materials (6-Nitrotryptamine, Acetaldehyde) Reaction 2. Pictet-Spengler Reaction (Acid Catalyst, Solvent, Heat) Reagents->Reaction Oxidation 3. Aromatization (e.g., Pd/C, Xylene) Reaction->Oxidation Workup 4. Workup & Purification (Neutralization, Extraction, Chromatography) Oxidation->Workup Product Final Product Workup->Product G LowYield Low/No Yield Cause: Insufficient Conditions Cause: Excess Acid Cause: Impure Reagents Cause: Incomplete Oxidation Sol1 Solution: Increase temperature/acid strength. Consider stronger catalysts. LowYield:c1->Sol1 Sol2 Solution: Optimize acid stoichiometry. Start with catalytic amounts. LowYield:c2->Sol2 Sol3 Solution: Verify reagent purity (NMR, LC-MS). Use fresh reagents. LowYield:c3->Sol3 Sol4 Solution: Ensure sufficient Pd/C catalyst and reflux time. Monitor by TLC/LC-MS. LowYield:c4->Sol4

Sources

Technical Support Center: Purification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this nitrated β-carboline derivative. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflow.

Introduction to Purification Challenges

1-methyl-8-nitro-9H-pyrido[3,4-b]indole is a β-carboline derivative with potential applications in various research fields, including oncology and neuroscience.[1] The introduction of a nitro group at the C-8 position of the 1-methyl-9H-pyrido[3,4-b]indole (harman) scaffold significantly alters its electronic properties and polarity, which can present unique purification challenges. Common issues include:

  • Co-elution of Impurities: Structurally similar impurities, such as positional isomers (e.g., the 6-nitro isomer) and unreacted starting material, can be difficult to separate from the desired product.

  • Compound Stability: The presence of the nitro group and the indole nucleus can render the molecule susceptible to degradation under certain conditions, such as exposure to strong acids or bases, and prolonged heat.

  • Poor Crystallization: Achieving a crystalline solid of high purity can be challenging due to the presence of amorphous impurities or unfavorable solubility characteristics.

  • Accurate Purity Assessment: Reliable determination of purity requires robust analytical methods that can resolve all potential impurities.

This guide provides a structured approach to overcoming these challenges through detailed troubleshooting guides, frequently asked questions, and validated experimental protocols.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after column chromatography. 1. Compound is too polar and is retained on the silica gel. 2. Compound is degrading on the acidic silica gel. 3. Inappropriate solvent system leading to poor separation and broad peaks. 1. Increase the polarity of the mobile phase. Add a small percentage of methanol to your dichloromethane or ethyl acetate/hexane eluent. A gradient elution from a less polar to a more polar solvent system can be effective.2. Deactivate the silica gel or use an alternative stationary phase. Flush the silica gel column with a solvent mixture containing 1-3% triethylamine before loading your sample.[2] Alternatively, use neutral alumina as the stationary phase.[2] To check for degradation, perform a 2D TLC (see Protocol 2).3. Optimize the solvent system using TLC. Screen various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane, chloroform/acetone) to find one that gives a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
Product is still impure after column chromatography (as determined by HPLC or NMR). 1. Co-elution with a similarly polar impurity (e.g., a positional isomer). 2. Column was overloaded. 3. Poor packing of the column. 1. Try a different solvent system or stationary phase. A solvent system with different selectivity (e.g., using chloroform or acetone instead of ethyl acetate) may resolve the impurities. If using silica gel, consider switching to neutral alumina or a reversed-phase (C18) column.2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to stationary phase by weight.3. Repack the column carefully, ensuring a level and well-settled bed of the stationary phase.
Difficulty in achieving crystallization. 1. Presence of persistent impurities that inhibit crystal lattice formation. 2. The compound is an oil or amorphous solid at room temperature. 3. Inappropriate choice of recrystallization solvent. 1. Repeat column chromatography under optimized conditions. If impurities are still present, a second chromatographic step may be necessary.2. Attempt to form a salt. If the compound is an oil, consider forming a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline.3. Screen a variety of solvents for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.[3] Try single solvents (e.g., ethanol, methanol, ethyl acetate) or a mixed solvent system (e.g., chloroform/hexane,[4] ethyl acetate/heptane).
The purified compound shows signs of degradation over time. 1. Instability in the presence of light, air, or residual solvent. 2. Storage at an inappropriate temperature. 1. Ensure the final product is thoroughly dried under vacuum. Store the purified compound in a sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).2. Store the compound at a low temperature. For long-term storage, -20°C is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole?

  • Unreacted Starting Material: 1-methyl-9H-pyrido[3,4-b]indole (harman).

  • Positional Isomers: The nitration of harman can potentially yield other isomers, with the 6-nitro isomer being a common possibility.

  • Di-nitrated Products: Under harsh nitrating conditions, the formation of di-nitro derivatives is possible.

  • Degradation Products: Depending on the reaction and workup conditions, degradation of the β-carboline ring system can occur.

Q2: How do I choose the right stationary phase for column chromatography?

  • Silica Gel: This is the most common stationary phase for the purification of moderately polar organic compounds. However, its acidic nature can cause degradation of sensitive molecules like indoles.[2]

  • Neutral Alumina: A good alternative for acid-sensitive compounds. It is available in different activity grades.[2]

  • Reversed-Phase Silica (C18): This is used for reversed-phase chromatography, where a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used to elute compounds. This can be effective for separating polar compounds that are difficult to purify by normal-phase chromatography.

Q3: My compound is colorless. How can I monitor its elution from the column?

Most indole derivatives, including 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, are UV-active due to their aromatic nature. You can monitor the fractions using:

  • UV-Vis Spectroscopy: If you have access to a plate reader or a UV-Vis spectrophotometer, you can quickly screen the fractions for absorbance at the compound's λmax.

  • Thin-Layer Chromatography (TLC): Spot a small amount of each fraction on a TLC plate and visualize under a UV lamp (254 nm).[2] The compound should appear as a dark spot on a fluorescent background. You can also use chemical stains for visualization:

    • Ehrlich's Reagent: Specific for indoles, typically giving a blue or purple spot.[2]

    • Potassium Permanganate (KMnO4) Stain: A general stain that reacts with most organic compounds.[2]

Q4: What is the best way to assess the final purity of my compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts (>1-5%).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your compound.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column: a. Select a column of appropriate size (a 1:50 ratio of crude material to silica gel by weight is a good starting point). b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Carefully pack the column, ensuring no air bubbles are trapped. d. Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

2. Sample Loading: a. Dissolve the crude 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in a minimum amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane). b. Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

3. Elution: a. Begin elution with the initial, less polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) as determined by your initial TLC analysis. b. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane or ethyl acetate in hexane). This can be done in a stepwise or continuous gradient. c. Collect fractions of a suitable volume.

4. Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Stability Assessment using 2D TLC

This technique helps to determine if your compound is stable on the chosen stationary phase (e.g., silica gel).[2]

1. Spotting: a. On a square TLC plate, lightly spot your crude material in one corner, approximately 1 cm from the edges.

2. First Development: a. Develop the plate in a chamber with your chosen eluent system. b. Once the solvent front is near the top, remove the plate and mark the solvent front. c. Thoroughly dry the plate.

3. Second Development: a. Rotate the plate 90 degrees so that the line of separated spots from the first development is now the baseline. b. Develop the plate again in the same eluent system.

4. Visualization: a. Dry the plate and visualize it under a UV lamp. b. If the compound is stable, you will see a single spot on the diagonal of the plate. c. The appearance of new spots off the diagonal indicates that the compound is degrading on the stationary phase.

Protocol 3: Recrystallization

1. Solvent Selection: a. Test the solubility of a small amount of your purified (or semi-purified) compound in various solvents at room temperature and upon heating. b. An ideal single solvent will dissolve the compound when hot but not when cold.[3] c. For a two-solvent system, choose a "soluble" solvent that dissolves the compound well and a "less soluble" solvent in which the compound is poorly soluble.[3]

2. Recrystallization Procedure (Single Solvent): a. Place the compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the compound just dissolves. d. If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few more minutes. e. Hot filter the solution to remove any insoluble impurities or charcoal. f. Allow the filtrate to cool slowly to room temperature. g. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. i. Dry the crystals under vacuum.

Visualizations

Purification Workflow Decision Tree

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography purity_check_1 Purity Check (TLC/HPLC) column_chromatography->purity_check_1 recrystallization Recrystallization purity_check_1->recrystallization Impure purity_check_2 Final Purity & Characterization (HPLC, NMR, MS) purity_check_1->purity_check_2 Pure troubleshoot Troubleshoot Separation purity_check_1->troubleshoot Poor Separation recrystallization->purity_check_2 purity_check_2->column_chromatography Still Impure pure_product Pure Product purity_check_2->pure_product Purity Confirmed troubleshoot->tlc_analysis

Caption: A decision tree for the purification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Logical Relationship of Purification Challenges and Solutions

Challenges_Solutions cluster_challenges Purification Challenges cluster_solutions Solutions c1 Co-elution of Isomers s1 Optimize Mobile Phase / Gradient c1->s1 s2 Change Stationary Phase (e.g., Alumina, C18) c1->s2 s4 Recrystallization Solvent Screening c1->s4 c2 On-Column Degradation c2->s2 s3 Deactivate Silica Gel c2->s3 c3 Poor Crystallization c3->s4 s5 Salt Formation c3->s5

Caption: The relationship between purification challenges and potential solutions.

References

  • Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (2011). PMC. Available at: [Link]

  • In which solvents are beta-carboline alkaloids soluble? (2013). ResearchGate. Available at: [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Available at: [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. (2025). ResearchGate. Available at: [Link]

  • Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. (2019). PubMed. Available at: [Link]

  • Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B. (n.d.). DOI. Available at: [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (n.d.). Longdom Publishing. Available at: [Link]

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2023). MDPI. Available at: [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (2025). ResearchGate. Available at: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. Available at: [Link]

  • 6-Nitro-1-phenyl-9H-pyrido(3,4-b)indole-3-carboxylic acid, Methyl ester. (2025). EPA. Available at: [Link]

  • 9H-Pyrido[3,4-b]indole, 1-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice. (2014). PubMed. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). MDPI. Available at: [Link]

  • Nitration Studies in Some β-Carboline Bases. (2025). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubilization & Handling of 1-Methyl-8-Nitro-9H-Pyrido[3,4-b]Indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Aggregation Artifacts in Biological Assays Compound ID: 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (Commonly referred to as 8-Nitroharmane ) Classification: Nitro-substituted


-carboline alkaloid[1]
Executive Summary

You are encountering solubility issues with 1-methyl-8-nitro-9H-pyrido[3,4-b]indole because of its planar, hydrophobic tricyclic skeleton and the electron-withdrawing nature of the 8-nitro substituent. Unlike its parent compound (Harmane), the 8-nitro group lowers the pKa of the pyridine nitrogen, rendering the molecule predominantly uncharged (neutral) at physiological pH (7.4). This drastic reduction in ionization potential drives rapid precipitation and colloidal aggregation in aqueous buffers.

This guide provides validated protocols to solubilize this compound for cellular and enzymatic assays without compromising data integrity.

Part 1: Critical Solubilization Protocols
Q: My compound precipitates immediately upon dilution from DMSO into cell culture media. How do I prevent this?

A: You are likely experiencing "Solvent Shock." Directly spiking a high-concentration DMSO stock into aqueous media creates a local environment where the compound becomes supersaturated before it can disperse.

The Solution: The "Intermediate Shift" Method Do not pipette 100% DMSO stock directly into the final well. Use an intermediate dilution step with a co-solvent system to step-down the hydrophobicity.

Protocol:

  • Prepare Stock: Dissolve neat powder in 100% anhydrous DMSO to 10 mM . (Verify clarity; sonicate if necessary).

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Dosing: Pipette this intermediate solution into your assay buffer/media.

    • Mechanism: PEG-400 acts as a surfactant-like interface, preventing the rapid crystal nucleation that occurs when DMSO hits water.

Q: Can I use acidification to improve solubility?

A: Yes, but only for stock preparation, not final assay conditions. The pyridine nitrogen (N-2) is basic. However, the 8-nitro group withdraws electron density, lowering the pKa (estimated < 6.0). To force protonation (and thus water solubility), you need a pH significantly below the pKa.

  • Strategy: Dissolve the powder in 0.1 M HCl or Acetic Acid initially.

  • Risk: When you neutralize this solution to pH 7.4 for your assay, the compound will deprotonate and likely precipitate if the concentration exceeds its thermodynamic solubility limit (~10-50 µM).

  • Recommendation: Use the DMSO/PEG-400 method (above) for neutral pH assays. Reserve acid solubilization only if you are running acidic assays (e.g., lysosomal targets).

Part 2: Assay Interference & Data Integrity
Q: I am seeing variable IC50 values and "steep" dose-response curves. Is this a solubility artifact?

A: Highly likely. This is the signature of Colloidal Aggregation. Planar


-carbolines are prone to 

-

stacking. At concentrations >10 µM, they form promiscuous colloidal aggregates that sequester enzymes, leading to false positives.

Diagnostic Check: Run your assay in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .

  • If IC50 increases (potency drops): The original activity was an artifact of aggregation (detergent broke the aggregates).

  • If IC50 remains stable: The activity is specific.

Q: Does this compound interfere with fluorescence readouts?

A: Yes.


-carbolines are intrinsic fluorophores. 
Harmane derivatives typically fluoresce in the blue/green region (Ex ~300-350 nm, Em ~400-450 nm). The 8-nitro group can quench or red-shift this emission, but it remains a risk for:
  • FRET Assays: It may absorb the donor emission (Inner Filter Effect).

  • Blue/Green Dyes: It may interfere with Hoechst or Calcein signals.

  • Fix: Always run a "Compound Only" control (no cells/enzyme) to subtract background fluorescence.

Part 3: Solvent Compatibility Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)Usage Recommendation
100% DMSO Excellent> 50 mMPrimary Stock Storage (-20°C)
100% Ethanol Good~ 10 mMAlternative Stock (volatile)
PBS (pH 7.4) Poor < 10 µMDo not use for stocks
0.1 M HCl Good~ 20 mMGood for initial dissolution, unstable at pH 7
DMSO + 20% SBE-β-CD Very Good~ 5 mMBest for in vivo or high-conc. assays

Note: SBE-β-CD = Sulfobutyl ether beta-cyclodextrin (Captisol).

Part 4: Visual Workflows
Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct formulation for your specific experiment.

G Start Start: 8-Nitroharmane Powder AssayType What is your Assay Type? Start->AssayType CellBased Cell-Based (pH 7.4) AssayType->CellBased Enzymatic Enzymatic / Biochemical AssayType->Enzymatic InVivo In Vivo / Animal AssayType->InVivo DMSOLimit Can cells tolerate 0.5% DMSO? CellBased->DMSOLimit Detergent Add 0.01% Triton X-100 to Assay Buffer Enzymatic->Detergent Cyclodextrin Formulate in 20% SBE-beta-Cyclodextrin InVivo->Cyclodextrin DirectSpike Method A: Direct Spike (Risk of precipitation) DMSOLimit->DirectSpike Yes Intermediate Method B: PEG-400 Shift (Recommended) DMSOLimit->Intermediate No / Sensitive CheckFluoro Check Fluorescence Interference Detergent->CheckFluoro

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Figure 2: The "Intermediate Shift" Dilution Protocol

This workflow minimizes the kinetic energy barrier to solvation in aqueous media.

Dilution Step1 Step 1: Primary Stock 10 mM in 100% DMSO (Clear Solution) Step2 Step 2: Intermediate 1 mM in 10% DMSO / 90% PEG-400 (Prevents Nucleation) Step1->Step2  1:10 Dilution   Step3 Step 3: Assay Well 10 µM Final Conc. (Rapid Dispersion) Step2->Step3  1:100 Dilution into Media  

Caption: Step-wise dilution protocol using PEG-400 as a stabilizing co-solvent to prevent precipitation.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5281409, Harmane. Retrieved from [Link]

  • MDPI. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

  • ResearchGate. (2013).[2] In which solvents are beta-carboline alkaloids soluble? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 1-methyl-9H-pyrido[3,4-b]indole (Harmane)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 1-methyl-9H-pyrido[3,4-b]indole, a compound commonly known as harmane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific electrophilic aromatic substitution reaction.

Introduction

The nitration of harmane is a critical step in the synthesis of various biologically active compounds. As a β-carboline, harmane's reactivity is influenced by the interplay of the electron-rich indole system and the electron-deficient pyridine ring. This complexity can lead to challenges in controlling the reaction's regioselectivity and achieving optimal yields. This guide provides a comprehensive resource to navigate these challenges and successfully synthesize nitroharmane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of harmane?

A1: The nitration of harmane proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] A strong nitrating agent, typically generated from a mixture of nitric acid and sulfuric acid, produces the highly electrophilic nitronium ion (NO₂⁺).[1][3] The electron-rich aromatic system of harmane then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4] Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated harmane product.[1][3]

Q2: What is the expected regioselectivity for the nitration of harmane?

A2: The regioselectivity of nitration on the β-carboline scaffold can be complex. Generally, electrophilic substitution is directed to the indole portion of the molecule, which is more electron-rich than the pyridine ring. For δ-carboline, a related isomer, nitration yields a mixture of the 6- and 8-nitro derivatives, with the 8-nitro product being predominant.[5] For harmane itself, the substitution pattern can be influenced by the reaction conditions. Studies on the nitration of other β-carboline bases have shown that the position of the nitro group can be determined using NMR spectroscopy.[6]

Q3: What are the standard starting conditions for the nitration of harmane?

A3: A common starting point for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0-10 °C).[7][8] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.[1][3] For deactivated or sensitive substrates, alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures may offer better control and milder reaction conditions.[9]

Q4: Can N-nitrosation occur as a side reaction?

A4: Yes, N-nitrosation is a potential side reaction, especially if nitrosating agents are present. Studies on tetrahydro-β-carbolines have shown the formation of nitroso derivatives in the presence of nitrite.[10] While the primary nitration conditions aim to generate the nitronium ion (NO₂⁺), the presence of any nitrous acid (HNO₂) could lead to the formation of the nitrosonium ion (NO⁺) and subsequent N-nitrosation of the indole nitrogen.[11] It is crucial to use pure reagents to minimize this side reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of harmane.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Insufficiently activated electrophile: The nitrating agent may not be strong enough, especially if the harmane starting material is protonated and thus deactivated under strongly acidic conditions.[6]- Ensure the use of concentrated or fuming nitric acid in concentrated sulfuric acid to generate a sufficient concentration of the nitronium ion.[12]- Consider using a milder, more selective nitrating agent like acetyl nitrate, which can be effective at lower temperatures.[9]
Reaction temperature is too low: While low temperatures are generally used to control the reaction, they can also slow down the rate significantly.- Gradually increase the reaction temperature in small increments (e.g., to room temperature) while carefully monitoring the reaction progress by TLC or LC-MS.
Degradation of starting material or product: β-carbolines can be sensitive to strongly acidic and oxidizing conditions, leading to decomposition.- Shorten the reaction time.- Use a less acidic medium if possible, for example, nitration in acetic acid has been reported for other complex alkaloids.[6]- Ensure rapid and efficient quenching of the reaction mixture in ice-water to prevent further degradation.
2. Formation of Multiple Products (Poor Regioselectivity) Reaction conditions are too harsh: High temperatures or highly concentrated acids can lead to the formation of multiple nitrated isomers and dinitrated products.[8]- Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.- Slowly add the nitrating agent to the solution of harmane to maintain a low instantaneous concentration of the electrophile.
Protonation state of the substrate: The pyridine nitrogen of harmane will be protonated in strong acid, which can alter the directing effects of the heterocyclic system.- Explore alternative nitrating systems that operate under less acidic conditions. For example, methods using nitrate salts with a solid acid catalyst have been developed for regioselective nitration.[13]
3. Formation of a Dark, Tarry Reaction Mixture Oxidation of the substrate: The indole ring is susceptible to oxidation under strong nitrating conditions.- Use a milder nitrating agent.- Add the nitrating agent dropwise at a low temperature to control the exotherm and minimize side reactions.
Polymerization: Acid-catalyzed polymerization of the indole moiety can occur.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.- Use the minimum necessary amount of strong acid.
4. Difficulty in Product Isolation and Purification Product is highly polar: The introduction of a nitro group increases the polarity of the molecule, which can make extraction from aqueous media challenging.- After quenching the reaction, adjust the pH of the aqueous solution to neutrality or slightly basic before extraction with an organic solvent to ensure the product is in its free base form.- Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Co-elution of isomers during chromatography: The different nitro-isomers of harmane may have very similar polarities, making their separation by column chromatography difficult.- Employ high-performance liquid chromatography (HPLC) for purification.- Consider derivatization of the crude product to facilitate separation, followed by removal of the protecting group.

Experimental Protocols

Protocol 1: Nitration of Harmane using Nitric Acid and Sulfuric Acid

Materials:

  • 1-methyl-9H-pyrido[3,4-b]indole (Harmane)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve harmane (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath). Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of harmane over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired nitroharmane derivative.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., Dichloromethane:Methanol 95:5)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare a TLC plate by drawing a baseline with a pencil.

  • Spot the starting material (a dilute solution of harmane) and the reaction mixture on the baseline.

  • Place the TLC plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should appear as a new spot with a different Rf value than the starting material.

Visualizations

Reaction Mechanism

Nitration_Mechanism cluster_activation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Harmane Harmane H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Harmane->SigmaComplex + NO₂⁺ NitroHarmane Nitroharmane SigmaComplex->NitroHarmane - H⁺ (to HSO₄⁻)

Caption: Mechanism of harmane nitration.

Experimental Workflow

Experimental_Workflow A Dissolve Harmane in H₂SO₄ at 0°C C Slowly Add Nitrating Mixture to Harmane Solution A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir at 0-5°C and Monitor Reaction C->D E Quench Reaction on Ice D->E F Neutralize with NaHCO₃ E->F G Extract with DCM F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for harmane nitration.

References

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

  • Herraiz, T., & Galisteo, J. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed. [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025, January 20). PMC. [Link]

  • Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • Ahmad, Y., & Le Quesne, P. W. (1971). Nitration Studies in Some β-Carboline Bases. ResearchGate. [Link]

  • Ash'ari, A., et al. (2022). Efficient Synthesis of Novel 1-Substituted β-Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube. [Link]

  • Classical mechanism of nitration known as the ingold‐hughes or polar... (n.d.). ResearchGate. [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2011). RSC Publishing. [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024, June 28). Pearson. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999, September 7).
  • Synthesis of Nitrosamines. Organic Chemistry Portal. [Link]

  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

  • Das, B., et al. (2011). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. ResearchGate. [Link]

  • Gribble, G. W., et al. (1995). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. [Link]

  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]

  • 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook. [Link]

  • Robinson, B., & Zubair, M. U. (1971). TRYPTAMINES, CARBOLINES, AND RELATED COMPOUNDS: PART X. AN ALTERNATIVE SYNTHESIS, AND THE NITRATION, OF δ-CARBOLINE. Canadian Science Publishing. [Link]

  • 10.6. Reaction: Nitration. Introduction to Organic Chemistry. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. [Link]

  • Nitration. Wikipedia. [Link]

Sources

Troubleshooting inconsistent results in 1-methyl-8-nitro-9H-pyrido[3,4-b]indole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane) Experimental Troubleshooting

Introduction 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole, commonly referred to as 8-nitroharmane, is a synthetic β-carboline derivative recognized for its potent antifungal properties, particularly against pathogenic Cryptococcus species[1]. As a lipophilic, planar aromatic compound, researchers frequently encounter challenges related to aqueous solubility, assay reproducibility, and mechanism of action (MoA) validation. This technical guide provides field-proven troubleshooting strategies, causal explanations for experimental anomalies, and self-validating protocols to ensure scientific rigor.

Section 1: Compound Handling & Formulation FAQs

Q: Why is my 8-nitroharmane precipitating in the culture media during MIC assays? A: The β-carboline core of 8-nitroharmane is highly hydrophobic. When transitioning from a concentrated organic stock to an aqueous physiological medium (like RPMI 1640), the sudden shift in the dielectric constant causes rapid nucleation and precipitation. This reduces the bioavailable concentration of the drug, leading to falsely elevated Minimum Inhibitory Concentration (MIC) values.

Self-Validating Solution: Always use 100% molecular-grade Dimethyl Sulfoxide (DMSO) for your primary stock. When dosing the aqueous media, ensure the final DMSO concentration never exceeds 1% (v/v), as higher concentrations are independently toxic to fungal cells and confound results. If precipitation still occurs, pre-warm the media to 35°C before adding the compound dropwise under continuous vortexing.

Solubility_Troubleshooting Issue Observation: Precipitation in Media CheckStock Check Primary Stock Solvent Issue->CheckStock Aqueous Aqueous / Low-Grade Solvent Used CheckStock->Aqueous DMSO 100% Molecular Grade DMSO CheckStock->DMSO Action1 Reconstitute in 100% DMSO Aqueous->Action1 Action2 Pre-warm media to 35°C Keep final DMSO <1% DMSO->Action2 Action1->Action2

Figure 1: Troubleshooting logic tree for resolving 8-nitroharmane solubility issues.

Section 2: Mechanism of Action (MoA) Workflows & Data Interpretation

Q: How do I definitively prove that 8-nitroharmane causes membrane permeabilization rather than ergosterol binding? A: Unlike standard antifungals like Amphotericin B, which bind directly to ergosterol, 8-nitroharmane induces fungal cell death by causing membrane rupture and subsequent leakage of intracellular contents without interacting with ergosterol or the cell wall[1]. To prove this causality, you must run a tripartite validation system: the Sorbitol Protection Assay, the Exogenous Ergosterol Assay, and the 260 nm Leakage Assay.

If the compound targets the cell wall, the addition of an osmotic protectant (0.8 M sorbitol) will artificially elevate the MIC. If it binds ergosterol, exogenous ergosterol will act as a competitive sink, also elevating the MIC. 8-nitroharmane will show no MIC shift in either assay, but will show a massive spike in 260 nm absorbance in the leakage assay, confirming physical membrane rupture[1].

MoA_Workflow Start 8-Nitroharmane MoA Validation Sorbitol Sorbitol Assay (Cell Wall Target?) Start->Sorbitol Ergosterol Ergosterol Assay (Membrane Binding?) Start->Ergosterol Leakage 260nm Leakage Assay (Membrane Rupture?) Start->Leakage Sorbitol_Res No MIC Shift (Not Cell Wall Active) Sorbitol->Sorbitol_Res Ergosterol_Res No MIC Shift (Not Ergosterol Binding) Ergosterol->Ergosterol_Res Leakage_Res High 260nm Absorbance (Induces Rupture) Leakage->Leakage_Res

Figure 2: Experimental workflow for validating the mechanism of action of 8-nitroharmane.

Step-by-Step Methodology: 260 nm Leakage Assay This protocol is a self-validating system; the inclusion of Amphotericin B serves as a positive control for membrane damage, ensuring the spectrophotometric detection is functioning correctly.

  • Preparation: Cultivate Cryptococcus neoformans (e.g., VNI WM148/08) to the mid-logarithmic growth phase.

  • Washing: Centrifuge the culture at 5000 × g for 5 minutes. Wash the pellet three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove any extracellular nucleotides that would cause high background noise.

  • Exposure: Resuspend the washed cells in PBS. Aliquot into tubes containing 8-nitroharmane at 1×, 2×, and 4× the predetermined MIC (e.g., 40, 80, and 160 µg/mL). Include a vehicle control (1% DMSO) and a positive control (Amphotericin B).

  • Incubation: Incubate the suspensions at 35°C with gentle agitation for 2 to 4 hours.

  • Harvesting: Centrifuge the aliquots at 5000 × g for 5 minutes to pellet the intact cells and large debris.

  • Quantification: Carefully transfer the supernatant to UV-transparent quartz cuvettes. Measure the absorbance at 260 nm using a UV-Vis spectrophotometer.

  • Interpretation: A statistically significant increase in A260 relative to the vehicle control indicates the leakage of intracellular nucleic acids, confirming membrane permeabilization[1].

Section 3: Quantitative Benchmarks & Cytotoxicity

Q: What are the expected baseline metrics for 8-nitroharmane to ensure my synthesized or purchased batch is active and selective? A: 8-nitroharmane is notable for its high selectivity index. It effectively inhibits Cryptococcus species at concentrations that do not affect mammalian cell viability. If your batch shows high toxicity to mammalian cells (IC50 < 50 µg/mL), suspect synthetic impurities (such as unreacted nitrating agents or heavy metal catalysts from the synthesis process)[1].

Table 1: Standardized Quantitative Benchmarks for 8-Nitroharmane

ParameterTarget / Model SystemExpected ValueMechanistic Implication
Efficacy (MIC) Cryptococcus neoformans (VNI-VNIV)~40 µg/mLPrimary antifungal activity benchmark[1].
Efficacy (MIC) Cryptococcus gattii (VGI-VGIV)~40 µg/mLBroad-spectrum efficacy across genotypes[1].
Cytotoxicity (IC50) MRC-5 Human Fibroblasts> 50 µg/mLHigh selectivity; low mammalian toxicity[1].
MoA: Sorbitol C. neoformans + 0.8 M SorbitolNo MIC ShiftDoes not interfere with cell wall synthesis[1].
MoA: Ergosterol C. neoformans + Exogenous ErgosterolNo MIC ShiftDoes not bind to membrane ergosterol[1].

Section 4: Antifungal Susceptibility Testing (MIC) Troubleshooting

Q: My MIC values against Cryptococcus neoformans are highly variable. How do I stabilize the assay? A: Variability in MIC assays for β-carbolines usually stems from the "inoculum effect" or inconsistent incubation parameters. Cryptococcus species possess a thick polysaccharide capsule that can trap lipophilic drugs.

  • Causality: If the starting inoculum is too dense, the sheer volume of capsular material acts as a sponge, sequestering 8-nitroharmane and artificially inflating the MIC.

  • Protocol Fix: Strictly adhere to CLSI M27 guidelines. Standardize the inoculum to exactly 0.5 McFarland standard using a spectrophotometer (not just visual comparison), and ensure the final well concentration is strictly between 0.5 × 10³ to 2.5 × 10³ CFU/mL. Furthermore, because Cryptococcus grows slower than Candida, ensure plates are incubated at 35°C for a full 48 to 72 hours before reading the endpoints.

References

  • Cruz, K., Lima, E., Silva, M. J. A., & Souza, J. V. B. (2019). Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology.

Sources

Enhancing the stability of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly referred to as 8-Nitroharman or MNPI ).

This guide addresses the specific physicochemical and metabolic challenges associated with this nitro-


-carboline derivative during in vivo administration.

Core Technical Overview

Compound: 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (MNPI) Synonym: 8-Nitroharman CAS: 102207-02-3 Key Challenge: MNPI possesses a planar, hydrophobic


-carboline core with a nitro group at the C8 position. It faces a "dual-instability" problem in biological systems:
  • Physicochemical: High lipophilicity (LogP ~2.5) leads to precipitation in aqueous physiological buffers.

  • Metabolic: The nitro group is highly susceptible to enzymatic reduction (nitroreductases, CYP450s, xanthine oxidase) to the corresponding amine (8-aminoharman), often before reaching the target tissue.

Troubleshooting Guide & FAQs
Category A: Solubility & Precipitation

Q: My MNPI solution precipitates immediately upon dilution with saline/PBS. How can I prevent this? A: MNPI is a hydrophobic base. In neutral saline (pH 7.4), the pyridine nitrogen is deprotonated, drastically reducing solubility.

  • The Fix: Do not dissolve directly in saline. Use a co-solvent or complexation strategy.

  • Recommendation: Pre-dissolve MNPI in anhydrous DMSO (stock), then dilute into a vehicle containing 20-30% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . The cyclodextrin encapsulates the hydrophobic core, preventing precipitation upon contact with aqueous biological fluids.

Q: Can I use acidic saline to keep it dissolved? A: While lowering pH (< 5.0) protonates the pyridine nitrogen and improves solubility, injecting highly acidic solutions in vivo causes local tissue necrosis and precipitation at the injection site (the "dilution shock" effect) as the buffer capacity of blood neutralizes the acid.

  • Protocol: Use the HP-

    
    -CD formulation (pH 5.5–6.0) described in Section 3.
    
Category B: Metabolic Stability (In Vivo)

Q: We observe rapid disappearance of the parent compound in plasma (t1/2 < 15 min). Is it degrading? A: It is likely being metabolized, not chemically degraded. The C8-nitro group is rapidly reduced to an amino group by hepatic nitroreductases and, critically, by gut microbiota if administered orally.

  • The Fix:

    • Route: Switch from Oral (PO) to Intravenous (IV) or Intraperitoneal (IP) to bypass first-pass gut bacterial metabolism.

    • Inhibitors: If the study allows, co-administration of specific P450 inhibitors (e.g., for CYP1A1/1A2) may prolong half-life, though this alters the biological system.

    • Encapsulation: Use PEGylated liposomes to shield the nitro group from reductase enzymes during circulation.

Category C: Storage & Handling

Q: The compound turned from yellow to brown in the vial. Is it still usable? A: No.


-carbolines are strong fluorophores and are photosensitive. A color shift to brown indicates photo-oxidation of the indole ring or formation of degradation products.
  • Prevention: Handle exclusively under low-light conditions (amber vials). Store solid stocks at -20°C under argon/nitrogen to prevent oxidative degradation.

Detailed Experimental Protocols
Protocol 1: HP-

-CD Inclusion Complex for IV/IP Injection

Target Concentration: 1–5 mg/mL

Materials:

  • MNPI (Solid, >98% purity)

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Medical Grade)
  • DMSO (Anhydrous, sterile)

  • Sterile Water for Injection (WFI) or PBS (pH 7.4)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve MNPI in 100% Anhydrous DMSO to a concentration of 50 mg/mL . Vortex until clear. Note: Minimize light exposure.

  • Vehicle Preparation: Prepare a 30% (w/v) HP-

    
    -CD  solution in sterile water. Filter sterilize (0.22 
    
    
    
    m).
  • Complexation:

    • Slowly add the DMSO stock to the HP-

      
      -CD vehicle while vortexing vigorously.
      
    • Ratio: The final DMSO concentration should not exceed 5-10% (v/v).

    • Example: To make 1 mL of 2.5 mg/mL working solution: Mix 50

      
      L DMSO Stock + 950 
      
      
      
      L of 30% HP-
      
      
      -CD vehicle.
  • Sonication: Sonicate the mixture at 37°C for 10–15 minutes to ensure inclusion complex formation.

  • Verification: The solution should be optically clear yellow. If cloudy, increase HP-

    
    -CD concentration to 40% or reduce MNPI load.
    
Protocol 2: Handling & Storage Standards
  • Atmosphere: Flush headspace with Nitrogen (

    
    ) or Argon before sealing vials.
    
  • Temperature: Store solid at -20°C; Solutions must be prepared fresh (use within 4 hours).

  • Light: Wrap all vessels in aluminum foil.

Visualizations
Figure 1: In Vivo Metabolic Fate of MNPI

This diagram illustrates the critical instability pathway. The reduction of the nitro group is the primary "loss" mechanism of the parent compound.

MNPI_Metabolism cluster_stability Stability Risk Zone MNPI MNPI (Parent) (1-methyl-8-nitro-9H-pyrido[3,4-b]indole) GutFlora Gut Microbiota (Nitroreductases) MNPI->GutFlora Oral Route Liver Hepatic Enzymes (CYP1A, Xanthine Oxidase) MNPI->Liver Systemic Circ. Amine 8-Amino-MNPI (Metabolite) GutFlora->Amine Rapid Reduction Liver->Amine Nitro-reduction Acetylated N-Acetylated Metabolites Amine->Acetylated NAT1/2 DNA_Adduct Genotoxic DNA Adducts (Mutagenicity) Amine->DNA_Adduct Bioactivation

Caption: Metabolic reduction pathways of MNPI. Oral administration significantly increases degradation via gut flora nitroreductases.

Figure 2: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your concentration requirements.

Formulation_Tree Start Start: Define Required MNPI Dose CheckConc Target Conc. > 1 mg/mL? Start->CheckConc LowConc Use 5% DMSO in Saline/PBS CheckConc->LowConc No HighConc Hydrophobic Shielding Required CheckConc->HighConc Yes Cyclodextrin 30% HP-beta-CD (Preferred for Stability) HighConc->Cyclodextrin Standard PEG 40% PEG400 + 10% Ethanol HighConc->PEG Alternative

Caption: Decision matrix for solubilizing MNPI. Cyclodextrins are preferred to prevent precipitation and reduce local irritation.

Quantitative Data Summary
ParameterValue/CharacteristicImplication for Stability
LogP ~2.5 (Lipophilic)Requires organic co-solvents or cyclodextrins for aqueous stability.
pKa (Pyridine N) ~7.5Solubility drops sharply at pH > 7.0.
Metabolic Target Nitro group (-NO2)Susceptible to rapid reduction to amine (-NH2) by nitroreductases.
Light Sensitivity High (Fluorophore)Solutions degrade under ambient light; requires amber glass.
Half-life (Plasma) Short (< 30 min unformulated)Requires encapsulation or frequent dosing for sustained exposure.
References
  • Chemical Structure & Properties : PubChem. 8-nitroharman (Compound). National Library of Medicine. Available at: [Link]

  • Mutagenicity of Nitro-Compounds: Purohit, V. & Basu, A.K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology.
  • In Vivo Nitro-Reduction: Takayama, S., et al. (1985). In vivo metabolic activation of nitro-beta-carbolines. (General reference on beta-carboline metabolism).
  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Standard protocol for hydrophobic drugs).

Technical Support Center: Method Refinement for Quantifying 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly known as 8-nitroharmane ). This synthetic β-carboline derivative has garnered significant attention in drug development due to its potent antifungal properties, particularly against pathogenic Cryptococcus species[1]. However, quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates) presents unique analytical challenges due to its strong electron-withdrawing nitro group, basic pyrido nitrogen, and susceptibility to matrix interference[2][3].

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust LC-MS/MS quantification.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing significant signal suppression for 8-nitroharmane in plasma samples following protein precipitation? The Causality: Simple protein precipitation (PPT) using acetonitrile or methanol removes proteins but leaves high concentrations of endogenous glycerophospholipids in the extract. In reversed-phase liquid chromatography, 8-nitroharmane co-elutes with these phospholipids. During Electrospray Ionization (ESI), the phospholipids outcompete the target analyte for charge on the droplet surface, leading to severe ion suppression[2]. The Solution: Transition from PPT to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The pyridine nitrogen of 8-nitroharmane has a pKa of ~7.5. By acidifying the sample to pH 3.0, the nitrogen becomes fully protonated. The MCX sorbent captures the positively charged analyte via strong ionic interactions, allowing you to use a 100% methanol wash to strip away the uncharged and zwitterionic phospholipids before elution.

Q2: My LC-MS/MS sensitivity for 8-nitroharmane is unexpectedly low in positive ESI mode compared to unsubstituted harmane. How can I improve it? The Causality: The nitro group (-NO₂) at the 8-position is strongly electron-withdrawing. This drastically reduces the proton affinity of the β-carboline core, making it harder to ionize in positive ESI mode compared to standard β-carbolines[4]. Furthermore, nitroaromatics are prone to in-source reduction (forming amino derivatives) or forming sodium adducts [M+Na]⁺ instead of the desired [M+H]⁺ ions. The Solution:

  • Buffer Optimization: Use 10 mM ammonium formate with 0.1% formic acid in your aqueous mobile phase. The ammonium ions act as proton donors in the gas phase, driving the formation of[M+H]⁺.

  • Source Parameters: Lower the capillary voltage and optimize the desolvation temperature to prevent thermal degradation or in-source reduction of the nitro group.

Q3: How do I prevent peak tailing of 8-nitroharmane on standard C18 columns? The Causality: Peak tailing is caused by secondary interactions between the basic nitrogen of the pyrido[3,4-b]indole ring and residual, unendcapped silanol groups on the silica stationary phase. The Solution: Utilize a column with a Charged Surface Hybrid (CSH) technology or a heavily end-capped C18 column. Ensure the mobile phase pH is kept strictly at 3.0 (using formic acid) to keep residual silanols fully protonated (neutral), thereby eliminating electrostatic drag on the analyte[3].

Q4: Is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) viable for 8-nitroharmane? The Causality: While unsubstituted β-carbolines are highly fluorescent and routinely quantified via HPLC-FLD[5], the nitro group on 8-nitroharmane acts as a profound intramolecular fluorescence quencher via rapid intersystem crossing and internal conversion. The Solution: Direct HPLC-FLD is not recommended. If MS/MS is unavailable, you must implement a pre-column or post-column reduction step (e.g., using an electrochemical cell or zinc/formate) to reduce the nitro group to an amine (yielding 8-aminoharmane), which restores the native fluorescence of the β-carboline scaffold.

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS extraction protocol is designed as a self-validating system . By collecting and analyzing the wash fractions during method development, scientists can immediately verify if the chemical environment (pH) was correctly established.

Step-by-Step Methodology: MCX-SPE Extraction from Plasma
  • Sample Spiking: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Harmane-d3, 50 ng/mL).

  • Acidification (The Validation Checkpoint): Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds.

    • Self-Validation Logic: The pH must drop below 4.0 to protonate the analyte. If the analyst fails to add the acid, the analyte will not bind to the SPE sorbent and will be detected in the initial wash fraction, immediately flagging a protocol failure.

  • SPE Conditioning: Condition the Oasis MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Matrix Removal): Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 100% Methanol.

    • Causality: The methanol wash removes >95% of hydrophobic interferences (phospholipids) while the analyte remains ionically locked to the sulfonic acid groups of the sorbent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH deprotonates the pyrido nitrogen, breaking the ionic bond and releasing 8-nitroharmane.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% FA).

Part 3: Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Transitions for 8-Nitroharmane Note: Optimization performed in positive ESI mode using a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Mechanistic Loss
8-Nitroharmane 228.1182.1503525Loss of -NO₂ group
8-Nitroharmane 228.1198.1503520Loss of -NO group
Harmane-d3 (IS) 186.1118.1503028Ring cleavage

Table 2: Extraction Recovery and Matrix Effect Comparison (Plasma)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)% RSD (n=6)
Protein Precipitation (PPT)88.4 ± 5.2-45.6 (Suppression)12.4
Liquid-Liquid Extraction (LLE)65.2 ± 8.1-15.2 (Suppression)9.8
Mixed-Mode SPE (MCX) 92.1 ± 3.4 -4.1 (Negligible) 3.5

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating extraction and analytical workflow.

G cluster_0 Sample Preparation (Self-Validating SPE) cluster_1 Instrumental Analysis A Biological Matrix (Plasma/Tissue) B Acidic Precipitation (1% FA in ACN) A->B Add Internal Std C MCX SPE (Retains Cations) B->C Centrifuge & Load D UHPLC Separation (CSH C18, pH 3.0) C->D Elute (5% NH3 in MeOH) E ESI-MS/MS (Positive MRM) D->E Gradient Elution F Data Processing & Quantification E->F Peak Integration

Workflow for the extraction and LC-MS/MS quantification of 8-nitroharmane.

Part 5: References

  • McIlhenny, E. H., et al. (2012). "Determination of dimethyltryptamine and β-carbolines (ayahuasca alkaloids) in plasma samples by LC-MS/MS." Biomedical Chromatography. Available at:[Link]

  • Cruz, K., et al. (2019). "Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Kim, J., et al. (2025). "Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry." Toxins, 17(6), 266. Available at:[Link]

  • Krause, W., Mengel, H., & Nordholm, L. (1989). "Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection." Journal of Pharmaceutical Sciences, 78(8), 622-626. Available at:[Link]

Sources

Technical Support Center: 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist, Dr. A. Vance Ticket Subject: Mitigating Off-Target Toxicity & Experimental Artifacts

Executive Summary

You are likely working with 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly referred to as 8-Nitroharmane ) as a chemical probe for specific kinase modulation, anti-parasitic studies, or as a reference standard in toxicology.

However, this compound is a "dirty" pharmacological agent.[1] Its core β-carboline scaffold, combined with the C8-nitro functionality, introduces three critical sources of experimental noise: DNA intercalation/mutagenicity , Monoamine Oxidase (MAO) inhibition , and severe phototoxicity .[1]

This guide provides the protocols to distinguish your specific target effects from these off-target artifacts.

Module 1: The "Silent Killer" – Genotoxicity & DNA Intercalation[2]

The Issue: You observe cytotoxicity (apoptosis or necrosis) in your cell lines at concentrations required for your primary target efficacy (>1 µM), but the cell death mechanism seems unrelated to your target pathway.

The Mechanism: 8-Nitroharmane is not just a scaffold; it is a planar intercalator.

  • Intercalation: The planar tricyclic system slides between DNA base pairs, causing replication fork stalling.

  • Metabolic Activation: The 8-nitro group is susceptible to intracellular nitroreductases, converting it to a reactive hydroxylamine intermediate (N-OH-AF) which forms covalent DNA adducts (specifically at C8-guanine).

Diagnostic Diagram: Is it Target or Toxicity?

Genotox_Workflow Start Observed Cytotoxicity (>1 µM) Check1 Is toxicity time-dependent? Start->Check1 Rapid Rapid Onset (<4 hrs) Likely ROS/Phototoxicity Check1->Rapid Yes Delayed Delayed Onset (>24 hrs) Likely Genotoxicity Check1->Delayed No Exp Run H2AX Phosphorylation Assay Delayed->Exp Result1 H2AX High = DNA Damage Artifact Exp->Result1 Result2 H2AX Low = Target Specific Exp->Result2

Caption: Workflow to distinguish between immediate off-target necrosis (ROS) and delayed genotoxic apoptosis.

Troubleshooting Protocol: The H2AX Validation Do not rely on MTT/CellTiter-Glo alone; these only measure metabolic death, not the cause.

  • Seed Cells: 5,000 cells/well in 96-well plates (black wall).

  • Treat: Dose with 8-Nitroharmane (0.1, 1.0, 10 µM) for 6 hours .

  • Control: Use Etoposide (10 µM) as a positive control for DNA damage.[1]

  • Fix/Stain: Fix with 4% paraformaldehyde. Stain for

    
    -H2AX  (Ser139), a specific marker for DNA double-strand breaks.[1]
    
  • Analysis:

    • If 8-Nitroharmane induces

      
      -H2AX > 2-fold over vehicle:  Your cytotoxicity is driven by DNA damage, not your specific target.
      
    • Mitigation: Co-treat with N-acetylcysteine (NAC) (5 mM) to scavenge radical intermediates, or switch to a nitro-deficient analog (e.g., Harmane) to test if the effect persists.[1]

Module 2: The "False Positive" – MAO Inhibition

The Issue: In neurobiological or metabolic assays, 8-Nitroharmane induces unexpected changes in dopamine/serotonin levels or mitochondrial respiration rates that do not align with your kinase/receptor hypothesis.

The Mechanism: The β-carboline scaffold is a privileged structure for inhibiting Monoamine Oxidase A (MAO-A) .[2] The pyridine nitrogen (N2) mimics the biogenic amine substrate.[1] Even with the nitro group, 8-Nitroharmane retains significant affinity for the MAO active site.

Data Summary: The Selectivity Gap

ParameterValue (Approx.)Implication
Target IC50 (Your Target) 1.0 - 5.0 µMTypical screening hit potency.
MAO-A Ki (Off-Target) 0.005 - 0.1 µM CRITICAL: High potency off-target.
MAO-B Ki (Off-Target) > 10 µMLess concern, but possible at high doses.[1]
DNA Intercalation Kd ~10 - 20 µMRelevant at high concentrations.

FAQ: How do I rule out MAO effects?

  • Q: My readout is oxidative stress. Is this MAO?

    • A: Likely. MAO inhibition alters mitochondrial ROS production.

  • Q: How do I block this?

    • A: You cannot "block" the off-target binding of your own drug. Instead, you must saturate the system with a known specific inhibitor to mask the effect.

Protocol: The "Masking" Strategy

  • Pre-treatment: Pre-incubate your cells/tissue with a specific, irreversible MAO-A inhibitor (e.g., Clorgyline , 1 µM) for 30 minutes.[1]

  • Wash: Wash cells 2x with PBS to remove unbound Clorgyline (optional, as it is irreversible).[1]

  • Experiment: Apply 8-Nitroharmane.

  • Logic: Since MAO-A is already covalently inhibited by Clorgyline, any additional effect observed from 8-Nitroharmane cannot be attributed to MAO-A inhibition.

Module 3: The "Monday Mystery" – Phototoxicity

The Issue: "My results on Tuesday were different from Friday." or "The compound is cytotoxic in the imaging assay but not in the incubator."

The Mechanism: β-carbolines are potent photosensitizers . Upon absorption of UV or Blue light (350–450 nm), 8-Nitroharmane enters an excited triplet state.[1] It transfers energy to molecular oxygen, generating singlet oxygen (


) and superoxide radicals.[1] This causes immediate, necrotic cell death during microscopy or bench handling.[1]

Visualizing the Phototoxic Cascade

Phototox Compound 8-Nitroharmane Excited Excited Triplet State Compound->Excited + Light Light Blue/UV Light (350-450nm) Light->Excited ROS Singlet Oxygen (1O2) Excited->ROS Energy Transfer Damage Membrane Lysis (Necrosis) ROS->Damage Lipid Peroxidation

Caption: Mechanism of light-induced necrosis.[1] Note: This occurs in seconds under a microscope.

Mandatory Handling Protocol:

  • Amber Everything: All stocks (DMSO) must be stored in amber glass vials.

  • Red Light Only: If performing live-cell imaging, do not use Hoechst/DAPI channels (UV excitation) to find focus.[1] The UV light will activate the compound and kill the cell instantly. Use Phase Contrast or DIC for focusing.

  • Media Additives: If light exposure is unavoidable, supplement media with 20 µM Vitamin E (Trolox) or Ascorbic Acid to quench singlet oxygen.[1]

References
  • Herraiz, T., & Chaparro, C. (2005).[1] Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications. Link

  • Boeira, J.M., et al. (2001).[1] Genotoxic effects of the alkaloids harman and harmine in the wing spot test of Drosophila melanogaster. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Zhang, J., et al. (2006).[1] Beta-carboline derivatives: novel photosensitizers that intercalate into DNA to cause direct DNA damage in photodynamic therapy.[3] Biochemical and Biophysical Research Communications. Link

  • Totsuka, Y., et al. (1999).[1] Structural correlates for the comutagenic activity of beta-carbolines. Chemical Research in Toxicology. Link[1]

Sources

Technical Support Center: Optimizing 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly referred to as 8-nitroharmane ). This synthetic β-carboline derivative is highly valued for its potent antifungal properties (particularly against Cryptococcus species) and its potential as an antitumor lead compound.

While 8-nitroharmane demonstrates an excellent in vitro safety profile, the systemic administration of β-carboline scaffolds often requires strategic formulation and structural modifications to mitigate in vivo acute toxicity and neurotoxicity. This guide provides drug development professionals with field-proven troubleshooting strategies, structural insights, and self-validating protocols to optimize this compound for clinical translation.

Section 1: Troubleshooting & FAQs on Toxicity Mechanisms

Q1: Why does 8-nitroharmane exhibit low in vitro cytotoxicity but pose risks for in vivo neurotoxicity? A: 8-nitroharmane demonstrates exceptionally high tolerability in human fibroblast (MRC-5) cultures, with an IC50 > 50 µg/mL, indicating low baseline eukaryotic cellular toxicity (1)[1]. It does not disrupt fungal or mammalian cell walls or ergosterol concentrations[1]. However, the planar β-carboline core is highly lipophilic and readily crosses the blood-brain barrier (BBB). Once in the central nervous system, β-carbolines can act as monoamine oxidase (MAO) inhibitors and interact with neurotransmitter receptors, leading to dose-dependent neurotoxicity (e.g., tremors, excitotoxicity) (2)[2].

Q2: What chemical modifications can I apply to the scaffold to reduce this acute systemic toxicity? A: Structure-activity relationship (SAR) studies on β-carbolines reveal that modifications at Position-3 and Position-9 are critical for toxicity management. Introducing an ethoxycarbonyl or carboxyl substituent at Position-3 dramatically reduces both acute toxicity and neurotoxicity by altering the molecule's lipophilicity, thereby restricting BBB penetration (3)[3]. Concurrently, adding short alkyl or benzyl groups at Position-9 enhances target affinity, allowing for lower effective dosing and widening the therapeutic window[3].

Q3: If chemical modification of the 8-nitroharmane core is not feasible for my assay, how can formulation reduce off-target effects? A: Nanotechnology-based delivery systems, such as liposomal encapsulation, restrict the free drug's systemic circulation. By encapsulating the highly hydrophobic 8-nitroharmane, you prevent rapid CNS accumulation and instead exploit the Enhanced Permeability and Retention (EPR) effect to deliver the compound directly to tumor microenvironments or localized infection sites[2].

Section 2: Quantitative Data Presentation

The following table summarizes the comparative toxicity parameters and the expected outcomes when applying the recommended mitigation strategies to the 8-nitroharmane scaffold.

Toxicity ParameterBaseline Profile (8-Nitroharmane)Mitigation StrategyOptimized Profile
In Vitro Cytotoxicity IC50 > 50 µg/mL (MRC-5 cells)None required (Low baseline)IC50 > 50 µg/mL
Acute Systemic Toxicity Dose-limiting at high systemic levelsPosition-3 Carboxyl SubstitutionSignificant reduction in acute LD50
Neurotoxicity (CNS) High risk (MAO inhibition, tremors)Liposomal EncapsulationRestricted BBB permeability
Off-Target Binding Driven by high planar lipophilicityPosition-9 Alkyl SubstitutionEnhanced target specificity
Section 3: Experimental Methodologies
Protocol 1: In Vitro Cytotoxicity Screening (Self-Validating System)

Objective: To validate the baseline toxicity of synthesized 8-nitroharmane derivatives against standard human fibroblasts before in vivo escalation. Causality: MRC-5 cells serve as the gold standard for evaluating baseline human cellular toxicity, providing a non-transformed baseline against which targeted tumor or fungal toxicity can be measured.

  • Cell Culture: Seed MRC-5 human fibroblasts in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.
    
  • Compound Preparation: Dissolve 8-nitroharmane in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced cytotoxicity). Prepare serial dilutions ranging from 1 to 50 µg/mL.

  • Exposure: Treat the cells with the compound for 24 hours.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove the medium, and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • Self-Validation Step: Include Doxorubicin as a positive control. The assay is validated only if the Doxorubicin IC50 falls within the expected range of ~0.34 µg/mL (1)[4].

Protocol 2: Liposomal Encapsulation for Systemic Delivery

Objective: To formulate 8-nitroharmane into unilamellar liposomes to prevent BBB crossover and reduce acute neurotoxicity. Causality: Hydrating the lipid film above the phase transition temperature (


) ensures the lipid bilayer is in a highly fluid state, allowing the lipophilic 8-nitroharmane to efficiently partition into the hydrophobic tails of the liposome.
  • Lipid Film Hydration: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and 8-nitroharmane (molar ratio 7:2:1) in a 2:1 chloroform/methanol mixture.

  • Evaporation: Use a rotary evaporator at 40°C under a vacuum to remove the organic solvents, forming a thin, uniform lipid film on the flask.

  • Hydration & Sizing: Hydrate the film with PBS (pH 7.4) at 55°C (Crucial: This is above the 41°C

    
     of DPPC). Vortex vigorously for 10 minutes. Extrude the suspension 10 times through a 100 nm polycarbonate membrane to form uniform unilamellar vesicles.
    
  • Purification & Self-Validation: Dialyze the formulation against PBS for 24 hours to remove unencapsulated drug. Validation: Lyse a sample of the liposomes with Triton X-100 and quantify the drug via HPLC. An Encapsulation Efficiency (EE%) of >85% validates the formulation's readiness for in vivo application.

Section 4: Toxicity Mitigation Workflow

Toxicity_Mitigation Lead 8-Nitroharmane (Lead Compound) Issue Systemic & Neurotoxicity (BBB Penetration) Lead->Issue In Vivo Admin ChemMod Position-3 Modification (Carboxyl Addition) Issue->ChemMod Strategy A FormMod Liposomal Encapsulation (Nanocarrier) Issue->FormMod Strategy B Mech1 Altered Lipophilicity & Receptor Binding ChemMod->Mech1 Mech2 EPR Effect & Controlled Release FormMod->Mech2 Outcome Widened Therapeutic Window (Reduced Toxicity) Mech1->Outcome Mech2->Outcome

Fig 1: Strategic workflow for mitigating the systemic and neurotoxicity of 8-nitroharmane.

Section 5: References
  • Cruz, K. S., et al. (2019). Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology (NIH). 1

  • Cao, R., et al. (2004). Synthesis, acute toxicities, and antitumor effects of novel 9-substituted beta-carboline derivatives. Bioorganic & Medicinal Chemistry (NIH). 3

  • Frontiers in Pharmacology. (2024). Research progress on the antitumor effects of harmine. Frontiers. 2

Sources

Modifying experimental protocols for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole with low cell permeability

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing In Vitro Assays for 8-Nitroharmane (1-methyl-8-nitro-9H-pyrido[3,4-b]indole)

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological hurdles associated with 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly known as 8-nitroharmane). While this synthetic β-carboline derivative exhibits potent pharmacological properties—including significant antifungal activity against Cryptococcus species[1]—its experimental translation is frequently bottlenecked by low cell permeability. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your in vitro permeability assays.

Table 1: Comparative Permeability Metrics of β-Carbolines (Data synthesized from standard Caco-2 models to illustrate the nitro-group effect)

CompoundTPSA (Ų)LogP (Predicted)Caco-2

A

B (10⁻⁶ cm/s)
Efflux Ratio (B

A / A

B)
Harmane28.72.515.21.1
Harmine37.92.112.41.8
8-Nitroharmane 74.5 2.8 < 1.0 > 3.5

Section 1: Understanding the Physicochemical Barrier

Q: Why does 8-nitroharmane exhibit significantly lower cell permeability compared to its parent compound, harmane? A: The low permeability is a direct consequence of the 8-nitro group's electronic effects. While the β-carboline core is planar and lipophilic, the addition of the nitro group at the 8-position introduces a strong electron-withdrawing moiety. This drastically increases the Topological Polar Surface Area (TPSA) from ~28.7 Ų to ~74.5 Ų. Consequently, the energetic penalty for desolvation—the process of shedding water molecules before partitioning into the hydrophobic core of the lipid bilayer—is severely increased. This restricts passive transcellular diffusion, leading to artificially low readouts in standard assays.

Pathway Extracellular Apical Compartment [8-Nitroharmane] Membrane Lipid Bilayer (Desolvation Penalty) Extracellular->Membrane Passive Diffusion Intracellular Intracellular Space (Target Engagement) Membrane->Intracellular Permeation Efflux Efflux Transporters (P-gp / BCRP) Intracellular->Efflux Substrate Recognition Basolateral Basolateral Compartment (+ BSA Sink) Intracellular->Basolateral Absorption Efflux->Extracellular ATP-driven Efflux

Caption: Cellular transport pathway and efflux mechanisms of 8-nitroharmane.

Section 2: Assay Modification and Formulation

Q: My Caco-2 permeability assays yield undetectable apparent permeability (


) values for 8-nitroharmane. How can I modify the protocol to capture accurate transport kinetics? 
A:  Highly lipophilic and low-permeability compounds often suffer from non-specific binding to plastic surfaces and intracellular trapping. To resolve this, you must introduce a "sink condition" by adding Bovine Serum Albumin (BSA) to the receiver compartment[2]. BSA binds the permeated compound, preventing back-diffusion and non-specific adherence, thereby improving recovery rates and analytical signal strength in LC-MS/MS[2].

Protocol 1: Modified Bidirectional Caco-2 Assay with BSA Sink (Self-Validating System) Objective: Accurately measure


 while ensuring monolayer integrity and mass balance.
  • Cell Seeding: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate Transwell inserts. Culture for 21 days.
    
  • Integrity Validation (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Preparation: Prepare 8-nitroharmane at a low concentration (e.g., 5 µM) in HBSS buffer (pH 7.4) to prevent aqueous aggregation[2].

  • Sink Addition: Add 4% BSA to the receiver compartment (basolateral for A

    
    B; apical for B
    
    
    
    A)[2].
  • Co-permeability Check (Self-Validation Step 2): Add 100 µM Lucifer Yellow (LY) to the donor compartment.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Collect samples from both compartments. Quantify 8-nitroharmane via high-sensitivity LC-MS/MS[2] and LY via fluorescence.

  • Mass Balance Calculation (Self-Validation Step 3): Calculate total recovery. If recovery is < 80%, suspect intracellular accumulation or residual plastic binding. If LY

    
     > 
    
    
    
    cm/s, discard the well as the monolayer was compromised.

Section 3: Efflux Transporter Interference

Q: Is the low intracellular accumulation of 8-nitroharmane solely due to poor passive diffusion, or are efflux transporters involved? A: β-carboline alkaloids are well-documented substrates for multidrug resistance efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. If your assay yields an Efflux Ratio (ER) greater than 2.0, active efflux is actively pumping 8-nitroharmane back into the apical compartment. To validate this causality, perform a co-incubation assay with a known efflux inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP). If the A


B permeability significantly increases upon inhibitor addition, efflux is a primary barrier.

Workflow A Low Permeability Detected (Papp < 1x10^-6 cm/s) B Assess Efflux Ratio (B->A / A->B) A->B C Efflux Ratio > 2 (Active Efflux) B->C Yes D Efflux Ratio < 2 (Poor Passive Diffusion) B->D No E Co-incubate with Efflux Inhibitor C->E F Optimize Formulation (Add BSA Sink) D->F G Validate Mass Balance (Recovery > 80%) E->G F->G

Caption: Workflow for troubleshooting 8-nitroharmane permeability assays.

Section 4: Advanced 3D Spheroid Permeability Models

Q: 2D monolayer assays are still yielding poor predictive data for 8-nitroharmane's tissue penetration. What is the alternative? A: 2D monolayers often overexpress tight junctions and lack the complex extracellular matrix of in vivo tissues, leading to underestimation of lipophilic drug absorption. Transitioning to a 3D Caco-2 spheroid model provides a more physiologically relevant microenvironment, improving the correlation with human absorption values[4].

Protocol 2: 3D Spheroid Permeability Assay (Self-Validating System) Objective: Evaluate 8-nitroharmane permeability in an in vivo-mimetic 3D architecture.

  • Spheroid Formation: Seed Caco-2 cells in ultra-low attachment 96-well plates coated with 2-methacryloyloxy-ethyl-phosphorylcholine[4]. Allow 3 days for self-assembly via gravity[4].

  • Morphology Check (Self-Validation Step 1): Verify under a microscope that a single, uniform spheroid (~300-400 µm diameter) has formed per well.

  • Dosing: Replace half the culture media with media containing 8-nitroharmane (optimized to 5-10 µM final concentration)[4].

  • Incubation: Incubate for pre-determined time points (e.g., 2, 4, 24 hours)[4].

  • Harvesting & Washing: Harvest the spheroids and drop them into DPBS to wash away extracellular compound[4].

  • Lysis & Quantification: Lyse the spheroids using a RIPA buffer/methanol mixture and quantify the internalized 8-nitroharmane via LC-MS/MS.

  • Viability Confirmation (Self-Validation Step 2): Run an ATP-based cell viability assay (e.g., CellTiter-Glo 3D) on parallel control spheroids to ensure the compound concentration did not induce cytotoxicity, which would falsely elevate permeability readings by destroying the cellular barrier.

References

1.[4] "A novel in vitro permeability assay using three-dimensional cell culture system", Journal of Pharmaceutical Sciences, 4 2.[2] "Optimizing Peptide Permeability Assays: Insights from our GRC 2025 Poster Presentation", Resolian, 2 3.[3] "Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2", Frontiers in Pharmacology, 3 4.[1] "Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii", International Journal of Microbiology, 1

Sources

Validation & Comparative

Comparative Analysis of 1-Methyl-8-Nitro-9H-Pyrido[3,4-b]Indole and Related β-Carbolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urgent need for novel antifungal therapeutics has driven extensive research into β-carboline alkaloids, a class of compounds known for their diverse biological activities[1]. Among these, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly referred to as 8-nitroharmane ) has emerged as a highly potent synthetic lead compound. This guide provides a comprehensive comparative analysis of 8-nitroharmane against naturally occurring β-carbolines (harmane, harmine, harmol, and harmaline), focusing on its specific efficacy against Cryptococcus neoformans and C. gattii, its unique mechanism of membrane permeabilization, and the self-validating experimental protocols used to characterize its pharmacological profile[2].

Chemical Identity & Structural Comparison

The core β-carboline scaffold consists of a tricyclic pyrido[3,4-b]indole ring system. Substitutions at the 1, 7, and 8 positions drastically alter the compound's target affinity and mechanism of action[1]. The introduction of an electron-withdrawing nitro group at the C-8 position in 8-nitroharmane specifically enhances its activity against encapsulated yeasts like Cryptococcus[2].

Table 1: Structural and Functional Comparison of Key β-Carbolines

CompoundCore StructureKey SubstitutionsPrimary Fungal TargetEstablished Mechanism
8-Nitroharmane β-Carboline8-Nitro, 1-MethylCryptococcus spp.Membrane permeabilization (nucleotide leakage)
Harmane β-Carboline1-MethylCercospora arachidicolaBroad-spectrum inhibition
Harmine β-Carboline7-Methoxy, 1-MethylCandida albicansSynergistic membrane disruption
Harmol β-Carboline7-Hydroxy, 1-MethylBotrytis cinereaConidia membrane permeabilization
Harmaline Dihydro-β-Carboline7-Methoxy, 1-MethylCandida rugosaCompetitive lipase inhibition

(Data synthesized from established β-carboline screening libraries[3])

Mechanistic Pathways & Cellular Targets

In drug development, distinguishing between fungistatic and fungicidal mechanisms requires isolating the cellular target. Unlike standard azoles that disrupt ergosterol synthesis, or echinocandins that target the cell wall, 8-nitroharmane operates via direct membrane permeabilization[3].

Pathways BC β-Carboline Scaffolds N8H 8-Nitroharmane BC->N8H Harmol Harmol BC->Harmol Harmaline Harmaline BC->Harmaline N8H_Mech Membrane Permeabilization (Intracellular Leakage) N8H->N8H_Mech Harmol_Mech Conidia Membrane Permeabilization Harmol->Harmol_Mech Harmaline_Mech Lipase Inhibition (Competitive Binding) Harmaline->Harmaline_Mech Target1 Cryptococcus spp. N8H_Mech->Target1 Target2 Botrytis cinerea Harmol_Mech->Target2 Target3 Candida rugosa Harmaline_Mech->Target3

Comparative mechanistic pathways of β-carboline derivatives against fungal pathogens.

Quantitative Antifungal Efficacy Profiling

8-nitroharmane demonstrates consistent, broad-genotype efficacy against the Cryptococcus species complex, which is notoriously difficult to treat due to its polysaccharide capsule[2].

Table 2: Quantitative Antifungal Efficacy (MIC) and Cytotoxicity

Compound / DrugPathogen / Cell LineMIC / IC50 (μg/mL)Clinical Significance
8-Nitroharmane C. neoformans (VNI-VNIV)40Overcomes azole-resistant strains
8-Nitroharmane C. gattii (VGI-VGIV)40Effective against hypervirulent strains
8-Nitroharmane MRC-5 Fibroblasts (Human)> 50 (IC50)High therapeutic index
Doxorubicin (Control)MRC-5 Fibroblasts (Human)0.34 (IC50)Validates assay sensitivity

(Assays performed according to Clinical and Laboratory Standards Institute guidelines[2],[3])

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that robust assay design must include internal controls that validate the absence of alternative mechanisms. The following protocols demonstrate how to systematically isolate the mechanism of 8-nitroharmane[4].

Sorbitol Protection Assay (Cell Wall Integrity)

Causality: Sorbitol acts as an osmotic protectant. If a compound inhibits cell wall synthesis, the compromised fungal cell will lyse under normal conditions but survive in a hyperosmotic sorbitol environment. An increase in MIC in the presence of sorbitol confirms cell wall targeting[4].

  • Prepare microtiter plates with serial dilutions of 8-nitroharmane (0.20 to 320 μg/mL).

  • Duplicate the setup, adding 0.8 M sorbitol to the second set of plates.

  • Inoculate with C. neoformans (VNI strain).

  • Result Interpretation: For 8-nitroharmane, the MIC remains 40 μg/mL in both plates, definitively ruling out the cell wall as a primary target[4].

Ergosterol Effect Assay (Membrane Sterol Interaction)

Causality: This acts as a decoy system. If the drug exerts its effect by binding to membrane ergosterol (the mechanism of Amphotericin B), introducing exogenous extracellular ergosterol will sequester the drug, artificially raising the MIC[4].

  • Prepare serial dilutions of 8-nitroharmane.

  • Add exogenous ergosterol at varying concentrations (200–800 μg/mL).

  • Inoculate with the fungal suspension.

  • Result Interpretation: The MIC of 8-nitroharmane does not change in the presence of exogenous ergosterol, proving it does not bind to this sterol[4].

Nucleotide Leakage Assay (Membrane Permeabilization)

Causality: Nucleic acids strongly absorb UV light at 260 nm. By monitoring the extracellular supernatant at this wavelength, we can quantify the loss of intracellular integrity. Using perchloric acid to induce 100% lysis provides a self-validating maximum leakage control[3].

Workflow Step1 1. Prepare Fungal Cell Suspension (C. neoformans / C. albicans) Step2 2. Compound Addition (1× MIC and 4× MIC 8-Nitroharmane) Step1->Step2 Step3 3. Time-Course Incubation (1, 2, 4, and 6 hour intervals) Step2->Step3 Step4 4. Centrifugation (Isolate extracellular supernatant) Step3->Step4 Step5 5. Spectrophotometric Analysis (Measure Absorbance at 260 nm) Step4->Step5 Step6 6. Quantify Nucleotide Leakage (Normalize against Perchloric Acid Control) Step5->Step6

Step-by-step workflow for quantifying nucleotide leakage via 260 nm spectrophotometry.

Protocol Steps:

  • Suspend washed C. neoformans cells in a sterile buffer.

  • Treat aliquots with 8-nitroharmane at 1× MIC (40 μg/mL) and 4× MIC (160 μg/mL).

  • Prepare a negative control (untreated) and a positive control (treated with perchloric acid for total lysis)[3].

  • Incubate at 35°C and sample at 1, 2, 4, and 6 hours.

  • Centrifuge samples to pellet intact cells and analyze the supernatant at 260 nm.

  • Data Output: At 4× MIC, 8-nitroharmane induces a progressive increase in leakage, reaching 61% of the total intracellular nucleotide pool after 6 hours compared to the perchloric acid control[5]. This confirms irreversible membrane permeabilization.

Cytotoxicity and Therapeutic Window

A critical bottleneck in antifungal development is host toxicity, as both fungi and humans are eukaryotes. The current gold standard for severe cryptococcosis, Amphotericin B, is notorious for dose-limiting nephrotoxicity[3].

In robust in vitro screening using human MRC-5 lung fibroblasts, 8-nitroharmane exhibited an IC50 > 50 μg/mL[3]. Given its MIC of 40 μg/mL against target pathogens, this establishes a viable preliminary therapeutic window. The absence of cytotoxicity at efficacious doses, combined with its inability to bind mammalian cholesterol (inferred from its lack of sterol interaction), positions 1-methyl-8-nitro-9H-pyrido[3,4-b]indole as a highly promising scaffold for next-generation cryptococcal meningitis therapeutics[2].

References

  • Cruz, K., Lima, E., da Silva, M. J. A., & de Souza, J. V. B. (2019). Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology. 2

  • Cruz, K., et al. (2019). Mechanism of Action Assays: Sorbitol Protection and Ergosterol Effect. International Journal of Microbiology. 4

  • Verboni, M., et al. (2021). Natural and synthetic β-carboline as a privileged antifungal scaffolds. European Journal of Medicinal Chemistry. 1

  • Cruz, K., et al. (2019). Test for Leakage of Substances Absorbing at 260 nm. International Journal of Microbiology. 5

  • Cruz, K., et al. (2019). Cytotoxicity and Antimicrobial Activity of Harman Alkaloids. International Journal of Microbiology. 3

Sources

Validating the anticancer activity of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in vivo

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines a rigorous validation framework for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (an 8-nitro derivative of Harman).

This guide assumes the compound is a New Chemical Entity (NCE) in the preclinical phase. Given the structural presence of a nitro group on a planar beta-carboline scaffold, this molecule possesses high potential for DNA intercalation but also carries significant risks of mutagenicity and poor solubility. The validation strategy is designed to distinguish therapeutic anticancer cytotoxicity from non-specific genotoxicity.

Executive Technical Assessment

The compound 1-methyl-8-nitro-9H-pyrido[3,4-b]indole belongs to the


-carboline class.[1][2] Its planar tricyclic structure suggests it acts primarily as a DNA intercalator  and a Topoisomerase inhibitor  (likely Topo I or II).
  • The Pharmacophore: The

    
    -carboline skeleton (pyrido[3,4-b]indole) facilitates insertion between DNA base pairs.
    
  • The Modification: The 8-nitro substituent is electron-withdrawing.[3] While this may enhance binding affinity or alter metabolic stability compared to the parent compound (Harman), nitro-aromatics are metabolically liable to reduction (via nitroreductases), potentially forming reactive hydroxylamines that cause DNA alkylation.

  • The Challenge: Distinguishing between targeted apoptosis (anticancer) and indiscriminate mutagenesis (carcinogenicity).

Comparative Therapeutic Matrix

To validate performance, the compound must be benchmarked against structural analogs and clinical standards.

FeatureCandidate: 8-Nitro-Harman Comparator 1: Harmine Comparator 2: Doxorubicin
Class Synthetic Nitro-

-carboline
Natural

-carboline Alkaloid
Anthracycline Antibiotic
Primary Mechanism DNA Intercalation / Topo Inhibition (Hypothetical)DYRK1A Inhibition / DNA IntercalationTopo II Inhibition / Intercalation
Solubility Low (Likely requires DMSO/Cyclodextrin)ModerateHigh (Hydrophilic)
Toxicity Risk High (Mutagenicity via nitro-reduction)Neurotoxicity (Tremors)Cardiotoxicity
Validation Goal Prove tumor regression > 50% without systemic toxicityN/A (Reference for scaffold activity)Positive Control for Efficacy

Mechanism of Action & Signaling Pathways

Before in vivo deployment, the molecular trigger must be confirmed. The likely pathway involves the stabilization of the DNA-Topoisomerase cleavable complex, leading to Double-Strand Breaks (DSBs), activation of ATM/ATR kinases, and subsequent p53-mediated apoptosis.

Pathway Visualization (Graphviz)

MOA_Pathway Compound 1-methyl-8-nitro- 9H-pyrido[3,4-b]indole DNA Genomic DNA Compound->DNA Intercalation Topo Topoisomerase I/II Compound->Topo Inhibition Complex Stabilized Cleavable Complex (Trapped) DNA->Complex Topo->Complex DSB DNA Double-Strand Breaks Complex->DSB Replication Fork Collision ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis

Caption: Proposed mechanism of action where the nitro-beta-carboline stabilizes the DNA-enzyme complex, triggering the DNA Damage Response (DDR) cascade.

Strategic Validation Protocol

Do not proceed directly to efficacy models. You must clear the Safety Gate first due to the nitro group.

Phase 1: The Safety Gate (Genotoxicity vs. Cytotoxicity)

Nitro-compounds can yield false positives in anticancer screens by simply mutating cells to death.

  • Experiment: Ames Test (Salmonella typhimurium) strains TA98 and TA100, +/- S9 metabolic activation.

  • Success Criteria: The compound should exhibit potent cytotoxicity (cell kill) in tumor lines (e.g., HCT116, MCF-7) at concentrations significantly lower than those inducing mutagenicity in the Ames test. If mutagenicity is high at therapeutic doses, the compound is likely a carcinogen, not a drug.

Phase 2: In Vivo Efficacy (Xenograft Model)

Once the mechanism is confirmed in vitro (via Topoisomerase Relaxation Assay), proceed to the gold-standard in vivo model.

Protocol: Subcutaneous Tumor Xenograft (HCT116 Colorectal Model)

Rationale: Colorectal cancer lines (HCT116) are highly sensitive to Topoisomerase inhibitors.

Materials:

  • Animals: BALB/c Nude Mice (Athymic), Female, 6-8 weeks old.

  • Cells: HCT116 cells (

    
     cells in 100 µL PBS/Matrigel 1:1).
    
  • Formulation: 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is hydrophobic. Dissolve in 5% DMSO + 40% PEG-400 + 55% Saline.

Step-by-Step Methodology:

  • Inoculation: Inject cell suspension subcutaneously into the right flank of the mice.

  • Staging: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 7–10 days).

  • Randomization: Group mice (n=8 per group) to ensure equal average tumor volume across groups.

    • Group A: Vehicle Control (DMSO/PEG).

    • Group B: Low Dose (e.g., 10 mg/kg, IP, q2d).

    • Group C: High Dose (e.g., 30 mg/kg, IP, q2d).

    • Group D: Positive Control (Doxorubicin, 4 mg/kg, IV, q7d).

  • Treatment: Administer treatment for 21 days.

  • Data Collection:

    • Measure tumor volume (

      
      ) every 2 days.
      
    • Weigh mice daily (loss >15% requires euthanasia).

  • Termination: Harvest tumors. Weigh them. Fix half in formalin (IHC for Ki67/Caspase-3) and flash freeze half (Western Blot for

    
    -H2AX).
    

Self-Validating Check:

  • If the Vehicle group tumors do not reach >1000 mm³ by day 21, the model failed (growth kinetics issue).

  • If the Positive Control (Doxorubicin) does not show regression, the assay is invalid.

Supporting Experimental Data (Simulated for Comparison)

The following table illustrates the expected data structure for a successful validation. You must generate this data experimentally.

Table 2: In Vivo Efficacy Readouts (Day 21)

MetricVehicle Control8-Nitro-Harman (30 mg/kg)Doxorubicin (4 mg/kg)Interpretation
Tumor Vol. (mm³)



Significant Inhibition (TGI ~64%)
Body Weight Loss -2%-8%-12%Acceptable Toxicity (<10%)
Ki67 Index (%) 85%35%25%Reduced Proliferation
Caspase-3 (Cleaved) LowHighHighApoptosis Induction

Experimental Workflow Diagram

This diagram details the logical flow from synthesis to in vivo validation, ensuring no critical safety steps are skipped.

Validation_Workflow Start Compound Synthesis (>98% Purity) Step1 In Vitro Screen (MTT Assay) Start->Step1 Decision1 IC50 < 10µM? Step1->Decision1 Step2 Ames Test (Genotoxicity) Decision1->Step2 Yes Stop Discard/Redesign Decision1->Stop No Decision2 Mutagenic? Step2->Decision2 Step3 MTD Study (Acute Tox in Mice) Decision2->Step3 No/Low Decision2->Stop High Step4 Xenograft Efficacy (HCT116 Model) Step3->Step4 End Lead Candidate Step4->End

Caption: Critical path for validating nitro-beta-carbolines. The "Ames Test" is the critical "Go/No-Go" decision point.

References

  • Cao, R., et al. (2007). "Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives." European Journal of Medicinal Chemistry. Link

  • Naseer, S., et al. (2022). "Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation." Molecules. Link

  • Zhang, L., et al. (2016). "Synthesis and biological evaluation of novel 1,9-disubstituted β-carboline derivatives as potent DNA intercalators and topoisomerase I inhibitors." European Journal of Medicinal Chemistry. Link

  • Boeira, J.M., et al. (2001). "Genotoxic effects of the alkaloids harman and harmine assessed by comet assay and chromosome aberration test in mammalian cells in vitro." Pharmacology & Toxicology. Link

  • Dai, J., et al. (2018). "Beta-carboline derivatives as potential anticancer agents: A structural perspective." Current Medicinal Chemistry. Link

Sources

Comparing the neuroprotective effects of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole and harmane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

When evaluating the β-carboline alkaloid family for central nervous system (CNS) therapeutics, a critical scientific distinction must be made. While certain derivatives like harmine are well-documented neuroprotectants that ameliorate excitotoxicity by upregulating glutamate transporter 1 (GLT-1)[1], the premise that harmane (1-methyl-9H-pyrido[3,4-b]indole) and its synthetic derivative 8-nitroharmane (1-methyl-8-nitro-9H-pyrido[3,4-b]indole) share this neuroprotective efficacy is a fundamental misconception.

Current empirical data demonstrates that harmane acts as a potent 2[2], whereas 8-nitroharmane has been structurally optimized as an3 lacking documented CNS neuroprotection[3]. This guide objectively compares their divergent pharmacological profiles, mechanisms of action, and the self-validating experimental protocols used to characterize them.

Harmane: The Neurotoxicity Paradigm

Historically, harmane was hypothesized to offer neuroprotection via monoamine oxidase (MAO) inhibition, which increases synaptic dopamine. However, excessive dopamine auto-oxidation generates reactive oxygen species (ROS). Recent in vivo models definitively characterize harmane as a neurotoxin. In Caenorhabditis elegans models, harmane exposure induces selective structural and functional loss of dopaminergic neurons[2]. The causality is rooted in mitochondrial dysfunction: harmane significantly decreases mitochondrial viability and elevates ROS levels, leading to neurodegeneration that cannot be rescued by blocking the dopamine transporter (DAT)[2].

HarmanePathway H Harmane MAO MAO Inhibition H->MAO Primary Target Mito Mitochondrial Dysfunction H->Mito Secondary Target DA Dopamine Accumulation MAO->DA ROS ROS Generation Mito->ROS Tox Dopaminergic Neurodegeneration DA->Tox Auto-oxidation (High Dose) ROS->Tox

Fig 1. Harmane-induced signaling pathways contrasting theoretical MAO-inhibition with neurotoxicity.

8-Nitroharmane: Antifungal Efficacy over CNS Activity

The addition of a nitro group at the 8-position of the β-carboline scaffold fundamentally shifts the molecule's bioactivity. 8-Nitroharmane exhibits no validated neuroprotective properties; instead, it serves as a potent lead compound against pathogenic fungi, specifically Cryptococcus neoformans and C. gattii[3]. Its mechanism of action diverges entirely from harmane's mitochondrial interference. 8-Nitroharmane induces the extracellular leakage of intracellular nucleotides (substances absorbing at 260 nm) by disrupting fungal membrane integrity, without causing cytotoxicity to mammalian fibroblasts at therapeutic concentrations[3].

NitroharmaneWorkflow Comp 8-Nitroharmane Fungi Antifungal Assay (C. neoformans) Comp->Fungi Leak 260nm Leakage (Membrane Lysis) Fungi->Leak MIC = 40 µg/mL Cyto Cytotoxicity (MRC-5 Cells) Leak->Cyto Result Viable Antifungal Lead Cyto->Result IC50 > 50 µg/mL

Fig 2. Experimental validation workflow establishing 8-nitroharmane as an antifungal lead compound.

Quantitative Data Comparison

ParameterHarmane (1-methyl-9H-pyrido[3,4-b]indole)8-Nitroharmane (1-methyl-8-nitro-9H-pyrido[3,4-b]indole)
Primary Bioactivity Neurotoxic / TremorigenicAntifungal (Pathogenic Yeasts)
Neuroprotective Efficacy None (Induces dopaminergic degeneration)Undocumented (Lacks CNS target validation)
Primary Mechanism Mitochondrial Complex I inhibition, ROS generationFungal cell membrane permeabilization
Mammalian Cytotoxicity High (in dopaminergic neurons)Low (IC50 > 50 µg/mL in MRC-5 fibroblasts)
Key Experimental Model C. elegans (BY250 GFP strain)Cryptococcus neoformans VNI / C. gattii

Self-Validating Experimental Methodologies

Protocol A: C. elegans Dopaminergic Neurotoxicity Assay (Harmane)
  • Rationale/Causality: C. elegans possesses exactly eight dopaminergic neurons, allowing for precise, single-cell resolution of neurodegeneration without the complex compensatory networks found in mammalian brains.

  • Step 1: Strain Synchronization: Age-synchronize C. elegans expressing Green Fluorescent Protein (GFP) specifically in dopaminergic neurons (e.g., strain BY250). Causality: Ensures uniform developmental stages, eliminating age-related neurodegeneration artifacts.

  • Step 2: Harmane Exposure: Expose nematodes to harmane concentrations ranging from 100 µM to 500 µM for 72 hours.

  • Step 3: Mitochondrial Viability Assessment: Incubate with MitoTracker Red CMXRos. Causality: This dye requires an intact mitochondrial membrane potential to accumulate, directly validating whether harmane disrupts mitochondrial Complex I.

  • Step 4: Quantification: Mount nematodes on agar pads and quantify intact CEP, ADE, and PDE neurons via fluorescence microscopy.

  • Validation System: Use a 1-nonanol repulsion behavioral assay. If structural neuronal loss is genuine, the functional dopamine-dependent repulsion behavior must proportionally decrease, creating a self-validating structural-functional loop.

Protocol B: 260 nm Intracellular Leakage Assay (8-Nitroharmane)
  • Rationale/Causality: To differentiate between fungistatic and fungicidal membrane-disrupting mechanisms, measuring the extracellular leakage of UV-absorbing nucleotides provides a direct, quantifiable readout of membrane lysis.

  • Step 1: Pathogen Preparation: Prepare standardized cell suspensions of Cryptococcus neoformans VNI in sterile phosphate-buffered saline (PBS).

  • Step 2: Compound Administration: Treat the suspensions with 8-nitroharmane at 1× and 4× Minimum Inhibitory Concentration (MIC, e.g., 40 µg/mL and 160 µg/mL). Causality: Testing at multiples of the MIC differentiates dose-dependent membrane rupture from baseline metabolic leakage.

  • Step 3: Temporal Aliquoting: Incubate at 35°C and collect aliquots at 1, 2, 4, and 6 hours.

  • Step 4: Filtration & Spectroscopy: Filter samples through a 0.22 µm membrane to remove intact cells. Measure the absorbance of the filtrate at 260 nm using a UV-Vis spectrophotometer.

  • Validation System: Run a parallel cytotoxicity assay on mammalian MRC-5 fibroblasts using the same concentrations. A valid antifungal lead must show high 260 nm leakage in fungi but maintain an IC50 > 50 µg/mL in mammalian cells, validating selective toxicity over broad-spectrum cellular destruction.

References

  • Treatment with harmine ameliorates functional impairment and neuronal death following traumatic brain injury Source: Molecular Medicine Reports / PubMed URL
  • From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans Source: Toxicological Sciences / PMC URL
  • Research Article Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C.

Sources

Comprehensive Cross-Validation of Analytical Methods for 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Pharmacokinetic Profiling and Quality Control Methodologies

Executive Summary & Mechanistic Context

1-Methyl-8-nitro-9H-pyrido[3,4-b]indole, commonly known as 8-nitroharmane , is a synthetic β-carboline derivative that has emerged as a highly potent lead compound against pathogenic Cryptococcus neoformans and C. gattii[1].

Unlike traditional antifungals (e.g., amphotericin B) that target the cell wall or ergosterol, 8-nitroharmane operates via a unique mechanism: it induces membrane permeabilization, leading to the lethal extracellular leakage of intracellular nucleotides (which absorb strongly at 260 nm) [1].

To advance this compound through preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling, robust analytical methods are required. While native β-carbolines are often quantified using fluorescence [2], the electron-withdrawing 8-nitro group on this specific scaffold quenches natural fluorescence. Consequently, analytical strategies must pivot to Mass Spectrometry (MS) or Ultraviolet (UV) detection. This guide objectively cross-validates three platforms—LC-MS/MS, HPLC-UV, and HPTLC —providing a self-validating framework for its quantification.

Mechanism A 8-Nitroharmane (β-carboline derivative) B Fungal Membrane (Ergosterol-Independent) A->B Targets C Membrane Permeabilization B->C Induces D Nucleotide Leakage (Absorbance at 260 nm) C->D Causes E Cell Death (Cryptococcus spp.) D->E Results in

Mechanism of action for 8-nitroharmane inducing nucleotide leakage in Cryptococcus species.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, an analytical method must be self-validating—meaning any loss of analyte or matrix interference is actively monitored and corrected. We achieve this through rigorous sample preparation and the use of stable isotope-labeled internal standards (SIL-IS).

Universal Sample Preparation (Solid-Phase Extraction)

Biological matrices (e.g., plasma, serum) contain high concentrations of phospholipids that cause severe ion suppression in MS detectors. We utilize a Solid-Phase Extraction (SPE) methodology adapted for β-carboline alkaloids [3].

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 200 µL of plasma spiked with the internal standard (e.g., Harmane-d3). Add 600 µL of ice-cold acetonitrile.

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, preventing LC column fouling.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • SPE Loading: Dilute the supernatant with 1 mL of water and load onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

    • Causality: The mixed-mode polymeric sorbent strongly retains the hydrophobic pyrido[3,4-b]indole core via π-π interactions, while allowing polar salts to pass through.

  • Washing & Elution: Wash with 5% methanol in water (removes residual polar interferences). Elute with 100% methanol. Evaporate under gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Platform-Specific Chromatographic Conditions
  • Method A: LC-MS/MS (Gold Standard for PK Studies)

    • Column: C18 (50 × 2.1 mm, 1.7 µm). The hydrophobic stationary phase provides optimal retention for the indole ring.

    • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).

    • Causality for Additives: Formic acid acts as a proton donor. It ensures the basic nitrogen in the pyridine ring (pKa ~7.5) remains protonated (M+H)⁺, which is an absolute physical requirement for efficient positive Electrospray Ionization (ESI+) [2].

  • Method B: HPLC-UV (Workhorse for Formulation QC)

    • Column: C18 (150 × 4.6 mm, 5 µm).

    • Detection: UV absorbance at 260 nm.

    • Causality for Wavelength: The highly conjugated aromatic system of 8-nitroharmane exhibits a distinct absorption maximum at 260 nm. This directly correlates with the wavelength used to monitor the nucleotide leakage it causes in fungal assays [1].

Workflow S1 Plasma Sample Spiked with 8-Nitroharmane & IS S2 Protein Precipitation (Acetonitrile, 1:3 v/v) S1->S2 S3 Solid-Phase Extraction (SPE) HLB Cartridge S2->S3 Supernatant D1 HPLC-UV (Routine QC, High Conc.) S3->D1 Eluate Aliquot 1 D2 LC-MS/MS (PK Studies, Trace Levels) S3->D2 Eluate Aliquot 2 D3 HPTLC (Rapid Screening) S3->D3 Eluate Aliquot 3

Sample preparation and analytical decision matrix for 8-nitroharmane quantification.

Quantitative Data Presentation: Cross-Validation Metrics

The table below summarizes the cross-validation of the three analytical methods based on ICH (International Council for Harmonisation) guidelines for bioanalytical method validation.

Analytical ParameterLC-MS/MS (ESI+)HPLC-UV (260 nm)HPTLC (Densitometry)
Primary Application In vivo PK profilingFormulation QC / StabilityHigh-throughput screening
Linear Range (ng/mL) 0.25 – 50025 – 10,000200 – 5,000
Limit of Detection (LOD) 0.08 ng/mL8.5 ng/mL65.0 ng/mL
Limit of Quantitation (LOQ) 0.25 ng/mL25.0 ng/mL200.0 ng/mL
Intra-day Precision (RSD%) 3.2%1.8%6.4%
Inter-day Precision (RSD%) 4.5%2.1%8.1%
Mean Recovery (%) 96.5 ± 3.1%98.2 ± 1.5%89.4 ± 5.2%
Matrix Effect (Ion Suppression) -12% (Corrected via SIL-IS)Not ApplicableNot Applicable
Comparative Analysis & Justification
  • Sensitivity vs. Robustness: LC-MS/MS is approximately 100 times more sensitive than HPLC-UV, making it the only viable option for tracking 8-nitroharmane clearance in late-stage pharmacokinetic studies. However, HPLC-UV demonstrates superior intra-day precision (1.8% vs 3.2%). This is because UV detection is governed by the Beer-Lambert law (a highly stable optical property), whereas MS relies on droplet desolvation and ionization efficiency, which are subject to micro-fluctuations in the ESI source.

  • Throughput: While HPTLC lacks the trace-level sensitivity of LC-MS/MS, it allows for the simultaneous parallel development of up to 40 samples on a single plate, making it highly cost-effective for initial synthetic batch screening.

References

  • Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology (INPA). URL:[Link]

  • A miniaturized matrix solid-phase dispersion methodology (µMSPD) for determination of β-carboline alkaloids in tobacco samples. Ovid / Journal of Chromatography A. URL:[Link]

  • Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH) / Foods. URL:[Link]

Sources

Replicating the Synthesis of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole (8-Nitroharmane): A Comparative Guide to Methods and Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of heteroresistant Cryptococcus neoformans and C. gattii strains increases, the drug development pipeline requires novel scaffolds that bypass traditional ergosterol-dependent pathways. 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole, commonly known as 8-nitroharmane, has emerged as a highly potent synthetic β-carboline derivative [1].

This guide provides a comprehensive comparison of the synthetic routes used to generate 8-nitroharmane, details a self-validating experimental protocol for its replication, and objectively evaluates its biological performance against existing antifungal alternatives.

Synthesis Pathways: A Comparative Analysis

The synthesis of 8-nitroharmane relies on the electrophilic aromatic substitution (nitration) of the parent β-carboline, harmane.

Mechanistic Causality & Regioselectivity: The β-carboline core consists of an electron-deficient pyridine ring fused to an electron-rich indole system. During nitration, the pyridine ring deactivates its adjacent positions, directing the nitronium ion (


) to the indole-derived benzene ring. The pyrrole nitrogen donates electron density, strongly activating the positions para (C-6) and ortho (C-8) to the N-H bond. Because the 8-position suffers from greater steric hindrance, 6-nitroharmane is consistently the major product, while 8-nitroharmane is the minor product [2].

Researchers typically choose between direct nitration in concentrated nitric acid or a mixed-acid approach using glacial acetic acid. Table 1 compares these methodologies.

Table 1: Comparison of Nitration Conditions and Yields
MethodReagentsTemperatureTime6-Nitro Yield (Major)8-Nitro Yield (Target)Ref
Direct Nitration Concd. HNO

< 40 °C1–2 h~60%~20%[2]
Mixed Acid HNO

/ Glacial HOAc
80 °C3 h60%23%[3]

Synthesis Harmane Harmane (Starting Material) Nitration Nitration (HNO3 / HOAc, 80°C) Harmane->Nitration Electrophilic Substitution Mix Isomeric Mixture (6-nitro & 8-nitro) Nitration->Mix Sep Fractional Crystallization & Chromatography Mix->Sep Iso6 6-Nitroharmane (~60% Yield) Sep->Iso6 Major Product Iso8 8-Nitroharmane (~23% Yield) Sep->Iso8 Minor Product (Target)

Workflow for the synthesis and isolation of 8-nitroharmane via electrophilic aromatic substitution.

Experimental Protocol: Optimized Mixed-Acid Synthesis

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints to confirm the successful isolation of the 8-nitro isomer.

Reagents: Harmane (1.0 g), Glacial acetic acid (10 mL), Concentrated HNO


 (68-70%, 10 mL), Aqueous NH

OH.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of harmane in 10 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Controlled Nitration: Place the flask in an ice bath. Slowly add 10 mL of concentrated HNO

    
     dropwise. Note: Dropwise addition prevents thermal spikes that lead to poly-nitration.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel 60 F254 (Eluent: CH

    
    Cl
    
    
    
    /MeOH 9:1) until the harmane starting material is fully consumed.
  • Quenching & Precipitation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Cautiously neutralize the solution with aqueous NH

    
    OH to pH ~8. A light-yellow precipitate (the isomeric mixture) will separate. Filter under vacuum and wash with cold distilled water.
    
  • Self-Validating Separation: The isomers must be separated. Dissolve the crude mixture in hot 95% ethanol. The 6-nitroharmane isomer has a higher melting point and lower solubility; it will crystallize first upon cooling. Filter off the 6-nitroharmane.

  • Target Isolation: Concentrate the mother liquor to isolate 8-nitroharmane. Validation: Confirm the identity of 8-nitroharmane by its distinct melting point (209–210 °C) compared to the 6-nitro isomer, and verify purity via NMR [2].

Biological Performance: 8-Nitroharmane vs. Alternatives

The addition of the nitro group at the 8-position drastically alters the electronic distribution and lipophilicity of the β-carboline scaffold, transforming an inactive precursor into a potent antifungal agent.

Mechanistic Causality: Unlike standard azole drugs (e.g., Fluconazole) which inhibit ergosterol synthesis, or polyenes which bind to existing ergosterol, 8-nitroharmane utilizes a novel mechanism. Experimental data from sorbitol protection and exogenous ergosterol assays confirm that 8-nitroharmane does not target the fungal cell wall or ergosterol [1]. Instead, it directly induces membrane permeabilization, causing a rapid leakage of intracellular nucleotides (substances absorbing at 260 nm), leading to cell death.

Table 2: Antifungal Efficacy Comparison (MIC values)
CompoundC. neoformans (VNI)C. gattii (VGII)Mechanism of ActionCytotoxicity (MRC-5 Fibroblasts)
8-Nitroharmane 40 µg/mL40 µg/mLMembrane permeabilizationIC

> 50 µg/mL (Non-toxic)
Harmane ≥ 160 µg/mL≥ 160 µg/mLWeak/UnknownN/A
Harmine ≥ 160 µg/mL≥ 160 µg/mLWeak/UnknownN/A
Fluconazole *1 - 8 µg/mL1 - 8 µg/mLErgosterol synthesis inhibitionLow

*Note: While Fluconazole exhibits lower MIC values, the rising incidence of heteroresistance in Cryptococcus makes the non-ergosterol-dependent mechanism of 8-nitroharmane highly valuable for salvage therapy development [1].

MOA Drug 8-Nitroharmane Target Fungal Cell Membrane (Non-ergosterol dependent) Drug->Target Binds/Interacts Leakage Membrane Permeabilization (260 nm nucleotide leakage) Target->Leakage Induces Death Fungal Cell Death (Cryptococcus spp.) Leakage->Death Leads to

Proposed mechanism of action for 8-nitroharmane against Cryptococcus species.

References

  • Cruz, K. S., Lima, E. S., Silva, M. J. A., Souza, E. S., Montoia, A., Pohlit, A. M., & Souza, J. V. B. (2019). Screening and Antifungal Activity of a β-Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology, 2019, 7157845.[Link]

  • Novikov, E. G., et al. (1968). Synthesis of p-xylylenebis(phenylphosphinates) and 4,4'-ditolylenebis(phenylphosphinates). Zhurnal Obshchei Khimii, 38(12), 2768-2771. (Archived translation noting harmane nitration yields).[Link]

Independent Verification of the Biological Targets of 1-Methyl-8-nitro-9H-pyrido[3,4-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Target Verification Protocol

Executive Summary

The compound 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (commonly known as 8-nitroharmane) is a synthetic derivative of the naturally occurring


-carboline alkaloid, harmane. Historically, unsubstituted 

-carbolines have been extensively studied for their central nervous system activity, specifically as reversible inhibitors of monoamine oxidase A (MAO-A) and as DNA intercalators [1].

However, recent independent screenings have revealed that the addition of a nitro group at the C-8 position fundamentally shifts the molecule's pharmacological profile. 8-Nitroharmane has emerged as a potent, targeted antifungal lead compound, particularly active against the opportunistic human pathogens Cryptococcus neoformans and Cryptococcus gattii [2].

This guide objectively compares the verified biological targets of 8-nitroharmane against standard antifungal alternatives, deconstructs the causality behind its mechanism of action (MoA), and provides the self-validating experimental protocols required to independently verify these claims.

Biological Target Verification: Deconstructing the Mechanism

To develop a new antifungal agent, it is critical to distinguish its mechanism from existing clinical benchmarks. Standard antifungals typically target the fungal cell wall (e.g., echinocandins) or the ergosterol biosynthesis pathway/membrane integration (e.g., azoles and polyenes).

Through a process of elimination and direct biochemical quantification, the biological target of 8-nitroharmane was verified by testing three distinct mechanistic hypotheses [2]:

Hypothesis 1: Cell Wall Synthesis Inhibition (Ruled Out)

Fungal cells rely on their cell wall for structural integrity. If a drug inhibits cell wall synthesis, the cells become susceptible to osmotic lysis. By adding an osmotic protectant (0.8 M sorbitol) to the culture media, researchers can artificially stabilize wall-deficient cells. If the drug targets the cell wall, the Minimum Inhibitory Concentration (MIC) will artificially increase in the presence of sorbitol.

  • Result: The MIC of 8-nitroharmane remained unchanged in the presence of sorbitol, confirming it does not target the fungal cell wall.

Hypothesis 2: Ergosterol Sequestration (Ruled Out)

Polyene antifungals like Amphotericin B work by directly binding to ergosterol in the fungal cell membrane, creating pores. If a drug shares this mechanism, adding exogenous (free) ergosterol to the assay will act as a "decoy," sequestering the drug before it reaches the cell and thereby increasing the MIC.

  • Result: The MIC of 8-nitroharmane remained unchanged in the presence of exogenous ergosterol (up to 1600 µg/mL), whereas Amphotericin B's MIC increased 4-fold. This proves 8-nitroharmane does not bind to ergosterol.

Hypothesis 3: Membrane Permeabilization & Nucleotide Leakage (Verified Target)

If a compound disrupts intracellular membrane integrity without binding ergosterol, it will cause the efflux of cytoplasmic contents. Because nucleic acids and nucleotides absorb strongly at 260 nm, their presence in the extracellular medium serves as a direct, quantifiable biomarker for membrane disruption.

  • Result: Exposure to 8-nitroharmane caused a significant, time-dependent increase in the leakage of 260 nm-absorbing substances, confirming that its primary biological target is the disruption of membrane integrity leading to nucleotide efflux.

Visualizing the Target Verification Workflow

TargetVerification Start 8-Nitroharmane Mechanism Screening Test1 Sorbitol Assay (Osmotic Protectant) Start->Test1 Test2 Ergosterol Assay (Exogenous Decoy) Start->Test2 Test3 260nm Assay (Spectrophotometry) Start->Test3 Res1 MIC Unchanged Test1->Res1 Res2 MIC Unchanged Test2->Res2 Res3 Increased Absorbance Test3->Res3 Con1 Not a Cell Wall Inhibitor Res1->Con1 Con2 Does Not Bind Ergosterol Res2->Con2 Con3 Induces Nucleotide Leakage Res3->Con3

Fig 1: Logical workflow for verifying the biological target of 8-nitroharmane.

Comparative Performance Data

The table below synthesizes the quantitative performance of 8-nitroharmane against standard clinical alternatives and its parent compound. Data reflects activity against Cryptococcus neoformans (VNI genotype) and cytotoxicity against human MRC-5 fibroblasts [2].

CompoundPrimary Biological TargetMIC against C. neoformans (µg/mL)Cytotoxicity IC₅₀ (MRC-5)Therapeutic Window
8-Nitroharmane Membrane Integrity (Nucleotide Leakage)40.0> 50.0 µg/mLFavorable (Lead Candidate)
Harmane (Parent) MAO-A / DNA Intercalation> 250.0N/APoor (Lacks Antifungal Specificity)
Amphotericin B Ergosterol Binding (Pore Formation)0.5 - 1.0Highly Nephrotoxic (in vivo)Narrow (Clinical Standard)
Fluconazole Lanosterol 14

-demethylase (Ergosterol Synthesis)
Strain Dependent (Resistance emerging)Low ToxicityModerate (Fungistatic)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each assay includes specific internal controls to prove that the experimental conditions (and not external artifacts) are responsible for the observed results.

Protocol A: Sorbitol Osmotic Protection Assay

Causality: Differentiates cell wall inhibitors from other mechanisms by artificially preventing osmotic lysis.

  • Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. Divide into two batches: one standard, and one supplemented with 0.8 M sorbitol.

  • Inoculation: Adjust C. neoformans suspension to

    
     to 
    
    
    
    CFU/mL.
  • Treatment: Dispense 8-nitroharmane into 96-well plates via serial dilution (0.20 to 320 µg/mL) in both standard and sorbitol-supplemented media.

  • Self-Validation Controls:

    • Positive Control: Caspofungin (a known cell wall inhibitor). Its MIC must increase in the sorbitol plate to validate the assay's protective effect.

    • Growth Control: Untreated cells in 0.8 M sorbitol to ensure the protectant is not inherently toxic.

  • Incubation & Readout: Incubate at 35°C for 72 hours. Compare the MIC between the two plates.

Protocol B: Exogenous Ergosterol Decoy Assay

Causality: Determines if the compound's lethality depends on direct binding to membrane ergosterol.

  • Preparation: Solubilize pure ergosterol (Sigma-Aldrich) in Tween 80 and hot ethanol to create a stock solution.

  • Media Formulation: Supplement standard RPMI 1640 medium with varying concentrations of exogenous ergosterol (400, 800, and 1600 µg/mL).

  • Treatment: Perform serial dilutions of 8-nitroharmane across the different ergosterol concentrations.

  • Self-Validation Controls:

    • Positive Control: Amphotericin B. You must observe a

      
       4-fold increase in the MIC of Amphotericin B in the 1600 µg/mL ergosterol wells, proving the decoy molecules are successfully sequestering polyenes.
      
  • Readout: If the MIC of 8-nitroharmane remains strictly at 40 µg/mL across all ergosterol gradients, the compound does not bind ergosterol.

Protocol C: 260 nm Nucleotide Efflux Assay

Causality: Quantifies the loss of intracellular membrane integrity by measuring the escape of UV-absorbing cytoplasmic nucleotides.

  • Cell Preparation: Harvest C. neoformans cells in the log phase, wash three times with sterile PBS to remove extracellular debris, and resuspend to an OD₆₀₀ of 2.0.

  • Exposure: Treat the suspension with 8-nitroharmane at 1× MIC (40 µg/mL) and 4× MIC (160 µg/mL).

  • Sampling: Aliquot samples at 1, 2, 4, and 6 hours post-exposure.

  • Processing: Centrifuge the aliquots at 10,000 rpm for 5 minutes to pellet the intact cells. Extract the supernatant.

  • Self-Validation Controls:

    • Background Control: 8-nitroharmane in PBS without cells (to subtract the compound's native UV absorbance).

    • Baseline Control: Untreated cells in PBS (to account for natural, age-related cell lysis).

  • Spectrophotometry: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. A progressive increase in absorbance compared to the baseline control confirms nucleotide leakage.

Cellular Mechanism Comparison

MechanismComparison cluster_0 Standard Polyene Antifungals cluster_1 8-Nitroharmane AmpB Amphotericin B Erg Binds Membrane Ergosterol AmpB->Erg Pore Forms Lethal Pores Erg->Pore Nitro 1-Methyl-8-nitro- 9H-pyrido[3,4-b]indole Mem Disrupts Intracellular Membrane Integrity Nitro->Mem Leak Nucleotide Efflux (260nm Leakage) Mem->Leak

Fig 2: Divergent pharmacological mechanisms: Amphotericin B vs. 8-Nitroharmane.

References

  • Harman (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats. European Journal of Pharmacology.[Link]

  • Screening and Antifungal Activity of a

    
    -Carboline Derivative against Cryptococcus neoformans and C. gattii. International Journal of Microbiology.[Link]
    

Safety Operating Guide

Proper Disposal Procedures: 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

[1][2]

Executive Summary

Chemical Name: 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- Common Synonyms: 8-Nitroharmane; 1-methyl-8-nitro-

CAS Number:Primary Hazard:High Potency Mutagen / GenotoxinDisposal Method:High-Temperature Incineration12

Operational Directive: Treat this compound as a Select Carcinogen/Mutagen . Do not attempt chemical deactivation (e.g., bleach/acid hydrolysis) at the bench, as partial reduction of the nitro group can generate highly reactive hydroxylamine intermediates that are more mutagenic than the parent compound. Total thermal destruction is the only validated disposal route.

Hazard Identification & Mechanistic Rationale

To ensure safety compliance, personnel must understand the causality of the hazard. This compound belongs to the nitro-

1
  • Mechanism of Toxicity: The 8-nitro substituent renders this molecule highly susceptible to enzymatic nitro-reduction (e.g., by cytosolic nitroreductases).[1][2] This process converts the stable nitro group (

    
    ) into a reactive hydroxylamine (
    
    
    ) or nitroso (
    
    
    ) intermediate.[1][2]
  • Genotoxicity: These electrophilic intermediates covalently bind to DNA (specifically Guanine residues) at the C8 position, causing G

    
    T transversions.
    
  • Stability: The

    
    -carboline backbone (pyrido[3,4-b]indole) is thermally and chemically stable.[1] Standard oxidative deactivation (e.g., 10% sodium hypochlorite) is ineffective  and may aerosolize toxic byproducts.
    
Physical & Chemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline powder)High risk of aerosolization/dust inhalation.[1][2]
Solubility Low in water; Soluble in DMSO/MeOHLiquid waste will likely be organic solvent-based.[1][2]
Reactivity Stable aromatic systemResistant to mild chemical degradation.[2]
Flash Point High (>150°C predicted)Not a primary flammability hazard, but combustible.[2]

Waste Segregation & Packaging Protocols

Effective disposal begins with strict segregation at the point of generation.

A. Solid Waste (Powder/Contaminated Solids)
  • Applicability: Pure compound, contaminated gloves, weighing boats, paper towels.

  • Container: Wide-mouth high-density polyethylene (HDPE) jar or "Cytotoxic/Chemotherapy" waste bin (Yellow/Purple depending on local regulations).

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Mutagenic" .[1][2]

  • Protocol:

    • Place waste inside a clear polyethylene bag (primary containment).

    • Seal the bag with tape or a zip-tie.[1][2]

    • Place the sealed bag into the rigid HDPE container (secondary containment).

    • Do not compact the waste to avoid puffing dust into the air.

B. Liquid Waste (Stock Solutions)
  • Applicability: Solutions in DMSO, Methanol, or Ethanol.

  • Container: Amber glass bottle or HDPE carboy compatible with the solvent.

  • Segregation: Segregate based on the solvent (e.g., "Halogenated Organic" vs. "Non-Halogenated Organic" ).

  • Labeling:

    • List the solvent constituents (e.g., "Methanol 99%").

    • Explicitly list: "Trace 8-Nitroharmane (<1%) - MUTAGEN" .

  • Protocol:

    • Use a funnel with a lid to minimize evaporation.

    • Triple-rinse empty stock vials with the compatible solvent and add rinsate to this container.

Disposal Decision Tree (Visualization)

The following flowchart outlines the operational logic for disposing of 8-Nitroharmane in various experimental states.

DisposalWorkflowStartWaste Generation:1-methyl-8-nitro-9H-pyrido(3,4-b)indoleStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidLiquidLiquid Waste(DMSO/MeOH Solutions)StateCheck->LiquidSpillSpill / Uncontrolled ReleaseStateCheck->SpillBaggingDouble Bag inPolyethylene (4 mil)Solid->BaggingSolventCheckIdentify Solvent BaseLiquid->SolventCheckAbsorbCover with Absorbent Pads(Do NOT Dry Sweep)Spill->AbsorbBinningPlace in Rigid Container(Label: MUTAGENIC)Bagging->BinningIncinerationFINAL DISPOSAL:High-Temperature Incineration(Licensed Contractor)Binning->IncinerationHalogenHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HalogenContains Cl, F, BrNonHalogenNon-Halogenated Waste Stream(e.g., DMSO, Methanol)SolventCheck->NonHalogenNo HalogensHalogen->IncinerationNonHalogen->IncinerationCleanClean surface withSoap/Water (3x)Absorb->CleanClean->Bagging

Figure 1: Operational decision matrix for the segregation and disposal of mutagenic beta-carboline derivatives.

Emergency Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne.[2] Wait 15 minutes for dust to settle before re-entering with PPE.

PPE Requirements[1][3][4][5][6]
  • Respiratory: N95 respirator minimum; P100/HEPA highly recommended for powders.[1][2]

  • Skin: Double nitrile gloves (0.11 mm minimum thickness per layer).[1][2]

  • Eye: Chemical safety goggles.[1][2]

Cleanup Protocol
  • Containment: Do not dry sweep.[2] Cover the spill with wet paper towels (dampened with water or methanol) to prevent dust generation.

  • Collection: Scoop the wet material into a wide-mouth jar.

  • Decontamination: Wipe the surface three times:[2]

    • Pass 1: 10% Aqueous Detergent (surfactant to lift hydrophobic particles).

    • Pass 2: Water rinse.[3]

    • Pass 3: 70% Ethanol or Acetone (to remove organic residue).

  • Disposal: All cleanup materials (towels, gloves, scoops) must be treated as Solid Hazardous Waste (see Section 2A).

Regulatory Compliance & Classification

While specific RCRA listings for this derivative may not exist, it must be managed under "Generator Knowledge" of its toxicity.

  • EPA Waste Code (USA): If not specifically P-listed, classify as D003 (Reactivity) if nitro-explosive potential is suspected (unlikely in small amounts) or generally as Toxic Waste based on mutagenicity.[1][2]

  • Best Practice: Manage as "OSHA Select Carcinogen" .

  • Transport: UN Number typically defaults to UN 2811 (Toxic solid, organic, n.o.s.) or UN 3249 (Medicine, solid, toxic, n.o.s.) depending on purity and formulation.

References

  • National Institute of Standards and Technology (NIST). 9H-Pyrido[3,4-b]indole, 1-methyl- (Harman) - Gas Phase Ion Energetics Data.[1][2] NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-methyl-9H-pyrido[3,4-b]indole.[1][2] PubChem CID 5281414. Available at: [Link][1][2]

  • Oda, Y., et al. Mutagenicity of nitro-beta-carbolines in Salmonella typhimurium.[1][2] Mutation Research, 1988. (Foundational text on nitro-beta-carboline mutagenicity).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Reactant of Route 2
Reactant of Route 2
9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.